Iodosobenzene
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 406477. The United Nations designated GHS hazard class pictogram is Flammable;Oxidizer;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
iodosylbenzene | |
|---|---|---|
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5IO/c8-7-6-4-2-1-3-5-6/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYJVVHFRSFVEJM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)I=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5IO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1060213 | |
| Record name | Benzene, iodosyl- | |
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Molecular Weight |
220.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Yellowish solid; [Merck Index] Light yellow powder; [TCI America MSDS] | |
| Record name | Iodosobenzene | |
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Vapor Pressure |
0.7 [mmHg] | |
| Record name | Iodosobenzene | |
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| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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CAS No. |
536-80-1 | |
| Record name | Iodosylbenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=536-80-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Iodosobenzene | |
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| Record name | Iodosobenzene | |
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| Record name | Benzene, iodosyl- | |
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| Record name | Benzene, iodosyl- | |
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| Record name | Iodosylbenzene | |
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| Record name | IODOSOBENZENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TWW7V7Q50P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Foundational & Exploratory
The Versatility of Iodosobenzene in Modern Organic Synthesis: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Iodosobenzene, a hypervalent iodine(I) reagent, and its derivatives have emerged as powerful and versatile tools in modern organic synthesis. Their ability to act as efficient oxygen transfer agents and mediators in a variety of bond-forming reactions has made them indispensable for the construction of complex molecular architectures. This technical guide provides an in-depth exploration of the core applications of this compound and its diacetate derivative (PIDA), presenting quantitative data, detailed experimental protocols, and visual representations of key reaction pathways and workflows.
Oxygen-Transfer Reactions: Oxidation of Alcohols
One of the most prominent applications of this compound and its derivatives is the selective oxidation of alcohols to aldehydes and ketones. This transformation is often carried out in the presence of a catalytic amount of 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO), which facilitates the regeneration of the active oxidizing species.
Quantitative Data for TEMPO-Mediated Alcohol Oxidation
The following table summarizes the efficacy of this compound diacetate (PIDA) in the TEMPO-catalyzed oxidation of a range of primary and secondary alcohols. The data highlights the high yields and selectivity achievable under mild reaction conditions.
| Entry | Substrate (Alcohol) | Product (Aldehyde/Ketone) | Time (h) | Yield (%) |
| 1 | Benzyl alcohol | Benzaldehyde | 0.5 | 98 |
| 2 | 4-Methoxybenzyl alcohol | 4-Methoxybenzaldehyde | 0.5 | 97 |
| 3 | 4-Nitrobenzyl alcohol | 4-Nitrobenzaldehyde | 1 | 95 |
| 4 | Cinnamyl alcohol | Cinnamaldehyde | 0.5 | 92 |
| 5 | 1-Phenylethanol | Acetophenone | 1 | 96 |
| 6 | Cyclohexanol | Cyclohexanone | 2 | 90 |
| 7 | Geraniol | Geranial | 1.5 | 85 |
| 8 | Octan-2-ol | Octan-2-one | 3 | 88 |
Experimental Protocol: TEMPO-Catalyzed Oxidation of Benzyl Alcohol
Materials:
-
Benzyl alcohol (1.0 mmol, 108 mg)
-
This compound diacetate (PIDA) (1.1 mmol, 354 mg)
-
TEMPO (0.05 mmol, 7.8 mg)
-
Dichloromethane (CH₂Cl₂), 10 mL
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of benzyl alcohol in dichloromethane (5 mL) in a round-bottom flask, add TEMPO.
-
Stir the solution at room temperature and add this compound diacetate in one portion.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution (10 mL) and stir for 10 minutes.
-
Separate the organic layer, and wash it sequentially with saturated aqueous sodium bicarbonate solution (10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexane mixture) to afford pure benzaldehyde.
Catalytic Cycle of TEMPO-Mediated Alcohol Oxidation
The following diagram illustrates the catalytic cycle of the TEMPO-mediated oxidation of a primary alcohol to an aldehyde using this compound diacetate as the stoichiometric oxidant.
A Comprehensive Technical Guide to the Synthesis and Characterization of Iodosobenzene
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis and characterization of iodosobenzene (PhIO), a versatile hypervalent iodine reagent. This document details established synthetic protocols, thorough characterization methodologies, and critical safety information to aid researchers in its effective preparation and application.
Introduction
This compound is an important organoiodine compound utilized as an oxo-transfer reagent in a variety of organic transformations, including the epoxidation of alkenes and the conversion of metal complexes to their corresponding oxo derivatives.[1] Its utility in synthetic chemistry underscores the need for reliable and well-documented procedures for its preparation and characterization. This guide aims to provide a detailed resource for laboratory professionals.
Synthesis of this compound
The synthesis of this compound is most commonly achieved through the hydrolysis of an iodobenzene(III) precursor. The two primary routes involve the hydrolysis of iodobenzene diacetate or iodobenzene dichloride. The former is often preferred due to the greater stability and more convenient preparation of the diacetate precursor, leading to a higher overall yield.[2]
Synthesis via Hydrolysis of this compound Diacetate
This method is favored for its stability and higher yield.[2] The synthesis involves two main steps: the preparation of this compound diacetate from iodobenzene, followed by its hydrolysis to this compound.
Step 1: Preparation of this compound Diacetate
This compound diacetate is synthesized by the oxidation of iodobenzene with peracetic acid.[3]
Experimental Protocol:
-
In a suitable reaction vessel, 20.4 g (0.10 mole) of iodobenzene is placed and the temperature is maintained at 30°C.[3]
-
To the well-stirred iodobenzene, 36 g (31 mL, 0.24 mole) of 40% peracetic acid is added dropwise over 30-40 minutes.[3]
-
Stirring is continued for an additional 20 minutes at 30°C, during which a homogenous yellow solution forms, and crystallization of the product may commence.[3]
-
The crystalline diacetate is collected by filtration, washed with cold water, and dried in a vacuum desiccator.[3]
-
This procedure typically yields 26.7–29.3 g (83–91%) of this compound diacetate with a melting point of 158–159°C (with decomposition).[3]
Step 2: Hydrolysis of this compound Diacetate
The prepared this compound diacetate is then hydrolyzed using a sodium hydroxide solution.[2]
Experimental Protocol:
-
Finely ground this compound diacetate (32.2 g, 0.10 mole) is placed in a beaker.[2]
-
150 mL of 3N sodium hydroxide is added over a 5-minute period with vigorous stirring.[2]
-
The resulting solid lumps are triturated for 15 minutes, and the reaction mixture is allowed to stand for an additional 45 minutes.[2]
-
100 mL of water is added, and the mixture is stirred vigorously.[2]
-
The crude solid this compound is collected on a Büchner funnel.[2]
-
The solid is washed with water and then purified by trituration in chloroform.[2]
-
After filtration and air-drying, 18.7–20.5 g (85–93%) of this compound is obtained.[2]
Caution: this compound explodes if heated to 210°C.[2]
Synthesis via Hydrolysis of Iodobenzene Dichloride
An alternative, though less common, method involves the hydrolysis of iodobenzene dichloride.[4]
Experimental Protocol:
-
In a mortar chilled in an ice bath, 55 g (0.2 mole) of iodobenzene dichloride, 50 g of anhydrous sodium carbonate, and 100 g of finely crushed ice are thoroughly ground.[4]
-
To the resulting paste, 140 mL of 5N sodium hydroxide is added in portions with continued trituration.[4]
-
After adding 100 mL of water, the mixture is allowed to stand overnight.[4]
-
The product is collected by suction filtration and washed thoroughly with water.[4]
-
The crude product can be used directly for some applications or purified further.[4]
Characterization of this compound
Thorough characterization is essential to confirm the purity and identity of the synthesized this compound. Due to its polymeric nature, consisting of –I–O–I–O– chains, it has low solubility in most solvents, which can present challenges for some analytical techniques.[1]
Physical Properties and Purity Assessment
| Property | Value | Reference |
| Appearance | Colorless solid | [1] |
| Molecular Formula | C₆H₅IO | [1] |
| Molar Mass | 220.01 g/mol | [1] |
| Melting Point | 210 °C (explodes) | [1][2] |
| Purity (Iodometric Titration) | >99% | [2] |
Iodometric Titration Protocol: A sample of approximately 0.25 g of this compound is placed in a flask containing 100 mL of water, 10 mL of 6 N sulfuric acid, 2 g of iodate-free potassium iodide, and 10 mL of chloroform. The flask is shaken for 15 minutes, and the liberated iodine is titrated with a standard 0.1 N sodium thiosulfate solution.[4] The reactions involved are: C₆H₅IO + 2HI → C₆H₅I + H₂O + I₂.[4]
Spectroscopic Characterization
While the polymeric and often amorphous nature of this compound can make spectroscopic analysis complex, the following techniques are crucial for its characterization.
3.2.1. Infrared (IR) Spectroscopy
IR spectroscopy is a valuable tool for identifying the functional groups present in this compound and confirming the absence of precursors. The polymeric nature of this compound, with its –I–O–I–O– chains, gives rise to characteristic absorptions.[1][5] The IR spectrum of ¹⁸O-labeled iodosylbenzene has been studied to assign the I-O vibrational modes.[6]
3.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
Due to its low solubility, obtaining high-quality NMR spectra of this compound in common deuterated solvents can be challenging. However, NMR spectroscopy of its soluble precursors, such as iodobenzene and this compound diacetate, is straightforward and essential for confirming their identity and purity. For comparison, the ¹H NMR spectrum of iodobenzene shows signals in the aromatic region.[7][8] The ¹³C NMR spectrum of iodobenzene has also been reported.[9]
3.2.3. Mass Spectrometry (MS)
Mass spectrometry can be used to determine the molecular weight of the monomeric unit of this compound. Electron ionization (EI) mass spectra of the related compound iodobenzene show a molecular ion peak at m/z 204.[10][11][12]
Thermal Analysis
Caution: this compound is known to explode upon heating to its melting point of 210°C.[2] Therefore, thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) must be performed with extreme caution and appropriate safety measures, including the use of small sample sizes and protective shielding. Thermal studies of related hypervalent iodine reagents have shown that they typically undergo endothermic decomposition.[13]
Workflow and Pathway Diagrams
The following diagrams illustrate the synthesis and characterization workflows for this compound.
Caption: Synthesis workflow for this compound.
Caption: Characterization workflow for this compound.
Safety Considerations
This compound and its precursors require careful handling.
-
Explosion Hazard: this compound explodes when heated to 210°C.[2] Avoid heating the solid, especially during concentration of solutions.[14]
-
Peracetic Acid: Peracetic acid is a strong oxidizer and can be corrosive. Handle with appropriate personal protective equipment in a well-ventilated fume hood.[3][14]
-
Hypervalent Iodine Reagents: These compounds are oxidizing agents and should be handled with care.[15]
Conclusion
This technical guide provides detailed, actionable protocols for the synthesis and characterization of this compound, tailored for a scientific audience. By adhering to these methodologies and safety precautions, researchers can confidently prepare and verify this valuable reagent for its numerous applications in organic synthesis and drug development.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. electronicsandbooks.com [electronicsandbooks.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Iodobenzene(591-50-4) 1H NMR [m.chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.aip.org [pubs.aip.org]
- 10. Iodobenzene | C6H5I | CID 11575 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Iodobenzene(591-50-4) MS spectrum [chemicalbook.com]
- 12. Benzene, iodo- [webbook.nist.gov]
- 13. researchgate.net [researchgate.net]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. Hypervalent organoiodine compounds - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to the Stability and Storage of Iodosobenzene
For Researchers, Scientists, and Drug Development Professionals
Iodosobenzene (PhIO), a hypervalent iodine(III) reagent, is a valuable oxidizing agent in organic synthesis. However, its utility is intrinsically linked to its stability, which presents significant challenges for its storage and handling. This technical guide provides a comprehensive overview of the stability of this compound, detailing its decomposition pathways, recommended storage conditions, and the experimental protocols necessary for its analysis.
Core Stability Profile
This compound is a solid that is notoriously unstable under various conditions, primarily heat and light. Its instability is a critical consideration for laboratory safety and for ensuring the reproducibility of experimental results. The compound is known to be sensitive to mechanical shock and can decompose explosively upon heating.
Thermal Stability
This compound exhibits limited thermal stability and is prone to disproportionation and explosive decomposition at elevated temperatures.
Quantitative Thermal Data:
While detailed kinetic studies on the thermal decomposition of this compound are not extensively available in the public domain, a critical decomposition temperature has been reported:
| Parameter | Value | Reference |
| Melting Point / Explosive Decomposition | 210 °C | [1] |
It is crucial to note that heating this compound, especially in a dry state, should be avoided. The explosive nature of its decomposition underscores the need for stringent temperature control during its handling and storage. Studies on related hypervalent iodine compounds show that thermal decomposition is a common characteristic of this class of reagents. For instance, polymer-supported hypervalent iodine reagents have been shown to be more stable, with decomposition temperatures ranging from 350-410 °C, compared to 132-160 °C for their non-supported counterparts[2].
Photochemical Stability
This compound is sensitive to light and will discolor and decompose upon exposure. The degradation is thought to proceed via homolytic cleavage of the carbon-iodine bond, a common photochemical pathway for iodoaromatic compounds. To maintain its integrity, this compound must be stored in amber or opaque containers, protected from all sources of light.
Hydrolytic Stability
This compound is prepared by the hydrolysis of this compound diacetate[1][3]. While this indicates some stability in the presence of water during its synthesis, prolonged exposure to moisture is not recommended as it can facilitate degradation. It is hygroscopic and should be stored in a dry environment.
Degradation Pathways
The decomposition of this compound can proceed through several pathways, depending on the conditions.
-
Thermal Decomposition: At elevated temperatures, this compound can disproportionate to form iodoxybenzene (PhIO₂) and iodobenzene (PhI). At its explosive decomposition temperature of 210 °C, it is expected to break down into iodine vapor and other products[1].
-
Photochemical Decomposition: Exposure to light, particularly UV radiation, can lead to the formation of radical species, initiating a cascade of decomposition reactions. The primary photochemical event is likely the cleavage of the C-I bond.
Figure 1. Simplified degradation pathways of this compound.
Recommended Storage and Handling
Proper storage and handling are paramount to maintaining the quality and ensuring the safety of this compound.
Storage Conditions Summary:
| Parameter | Recommendation | Rationale |
| Temperature | Store in a cool place, ideally refrigerated (2-8 °C). | To minimize thermal decomposition. |
| Light | Store in a tightly sealed, amber or opaque container. | To prevent photochemical degradation. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | To prevent oxidation and reaction with atmospheric moisture. |
| Moisture | Store in a dry environment, preferably in a desiccator. | To prevent hydrolysis. |
Incompatible Materials:
-
Oxidizing agents: Can lead to vigorous or explosive reactions.
-
Magnesium: Incompatible.
-
Heat, flames, and sparks: this compound is flammable and can decompose violently when heated.
Handling Precautions:
-
Use personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Handle in a well-ventilated area, preferably in a fume hood.
-
Avoid creating dust.
-
Ground all equipment to prevent static discharge.
-
Avoid contact with skin and eyes.
Disposal:
Degraded this compound and any contaminated materials should be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations. Do not dispose of down the drain.
Experimental Protocols for Stability and Purity Analysis
To ensure the quality of this compound for research and development, regular analysis of its purity and stability is essential.
Purity Determination by Iodometric Titration
This is a classical and reliable method for determining the purity of this compound.
Principle: this compound oxidizes iodide ions (I⁻) to iodine (I₂) in an acidic solution. The liberated iodine is then titrated with a standardized sodium thiosulfate (Na₂S₂O₃) solution.
Procedure:
-
Accurately weigh approximately 100-200 mg of the this compound sample into an Erlenmeyer flask.
-
Dissolve the sample in a suitable solvent, such as glacial acetic acid.
-
Add an excess of potassium iodide (KI) solution (e.g., 10 mL of a 10% w/v solution).
-
Acidify the mixture with a dilute strong acid, such as sulfuric acid (H₂SO₄).
-
Allow the reaction to proceed in the dark for 5-10 minutes.
-
Titrate the liberated iodine with a standardized solution of sodium thiosulfate (e.g., 0.1 M) until the solution turns a pale yellow color.
-
Add a few drops of starch indicator solution. The solution should turn a deep blue-black color.
-
Continue the titration with sodium thiosulfate until the blue color disappears, indicating the endpoint.
-
Calculate the purity of the this compound based on the stoichiometry of the reaction.
Figure 2. Workflow for iodometric titration of this compound.
Thermal Analysis: TGA and DSC
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are powerful techniques to assess the thermal stability of this compound.
Experimental Workflow for Thermal Analysis:
Figure 3. Experimental workflow for TGA/DSC analysis.
Typical Experimental Conditions:
-
Sample size: 1-5 mg (small sample sizes are crucial for safety with potentially explosive materials).
-
Crucible: Aluminum or ceramic pans. Hermetically sealed pans can be used to study processes involving volatile products.
-
Heating rate: A standard heating rate is 10 °C/min. Slower heating rates can provide better resolution of thermal events.
-
Atmosphere: An inert atmosphere, such as nitrogen or argon, is typically used to study thermal decomposition without oxidation.
-
Temperature range: A typical range would be from ambient temperature up to 300 °C, staying well below the known explosive decomposition temperature for initial screening.
Chromatographic Analysis: HPLC
High-Performance Liquid Chromatography (HPLC) is a valuable tool for assessing the purity of this compound and quantifying its degradation products.
A general HPLC method could involve:
-
Column: A reverse-phase C18 column is a common starting point.
-
Mobile Phase: A gradient of water and an organic solvent like acetonitrile or methanol, often with a modifier like formic acid or trifluoroacetic acid to improve peak shape.
-
Detection: UV detection at a wavelength where this compound and its expected degradation products (like iodobenzene and iodoxybenzene) absorb, typically in the range of 220-260 nm.
-
Standard Preparation: Prepare standards of this compound and any available potential degradation products to determine retention times and for quantification.
Logical Framework for Safe Storage
A systematic approach to the storage of this compound is essential to maintain its integrity and ensure laboratory safety.
Figure 4. Decision tree for the proper storage of this compound.
Conclusion
This compound is a powerful synthetic tool, but its inherent instability demands a thorough understanding of its properties and careful handling. By adhering to the storage conditions outlined in this guide and employing the described analytical techniques to monitor its purity and stability, researchers can ensure the safe and effective use of this important reagent in their work. The potential for explosive decomposition necessitates that all work with this compound be conducted with appropriate safety precautions in place.
References
An In-depth Technical Guide to the Physical and Chemical Properties of Iodosobenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iodosobenzene (C₆H₅IO) is a hypervalent iodine compound that serves as a versatile and powerful oxidizing agent in organic synthesis. Its ability to act as an oxygen transfer reagent has made it an invaluable tool in a variety of chemical transformations, including the oxidation of alcohols and the epoxidation of alkenes. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and purification, and an examination of its key reaction mechanisms. The information presented herein is intended to be a valuable resource for researchers, scientists, and professionals in the field of drug development and organic chemistry.
Physical and Chemical Properties
This compound is a colorless to yellow, amorphous solid. It is sparingly soluble in many common organic solvents and poorly soluble in water. A key characteristic of this compound is its thermal instability; it is known to explode upon heating to its melting point. In the solid state, this compound exists as a polymer, which contributes to its low solubility.
Quantitative Physical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₆H₅IO | [1] |
| Molar Mass | 220.01 g/mol | [1] |
| Appearance | Colorless to yellow amorphous solid | [1] |
| Melting Point | 210 °C (with explosion) | [1] |
| Boiling Point | Decomposes upon melting | |
| Density | 1.229 g/cm³ | [1] |
| Solubility | Poor in water and most organic solvents | [1] |
Quantitative Physical Properties of this compound Diacetate
This compound diacetate (C₆H₅I(OAc)₂) is a common precursor to this compound and is a more stable, crystalline solid.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₀H₁₁IO₄ | [2] |
| Molar Mass | 322.10 g/mol | [2] |
| Appearance | White to off-white crystalline solid | [3] |
| Melting Point | 161-163 °C | [3] |
| Solubility | Soluble in polar organic solvents like acetonitrile, dichloromethane, and ethanol | [3] |
Spectral Data
This compound Diacetate
¹H NMR (400 MHz, CDCl₃): δ 8.11 (d, J = 8.4 Hz, 2H), 7.64 (t, J = 7.4 Hz, 1H), 7.50 (t, J = 7.8 Hz, 2H), 2.06 (s, 6H).
¹³C NMR (in DMSO-d₆): Specific peak data can be found in various spectral databases.[3]
FT-IR (KBr disc): Characteristic peaks for the acetate carbonyl groups are observed around 1650-1700 cm⁻¹.[3]
Mass Spectrometry (Electron Ionization): The mass spectrum shows fragmentation patterns corresponding to the loss of acetate groups and the iodobenzene moiety.[3]
This compound
Due to its polymeric nature and instability, obtaining high-resolution spectral data for this compound can be challenging.
FT-IR: Vibrational spectroscopy indicates a polymeric structure with –I–O–I–O– chains.[1] The C-I stretching and out-of-plane bending vibrations are expected at low frequencies, typically below 300 cm⁻¹.[4] Aromatic C-H stretching vibrations are expected in the 3100-3000 cm⁻¹ region.[5]
Mass Spectrometry: The fragmentation of the iodobenzene ion has been studied, with the primary fragmentation being the loss of iodine to form a phenyl cation (C₆H₅⁺).[6]
Experimental Protocols
Synthesis of this compound Diacetate
This protocol describes the synthesis of this compound diacetate from iodobenzene.
Materials:
-
Iodobenzene
-
Peracetic acid (40% in acetic acid)
-
Water
-
Büchner funnel and filter paper
-
Beaker
-
Magnetic stirrer
Procedure:
-
In a 200-mL beaker equipped with a magnetic stirrer, place 20.4 g (0.10 mole) of iodobenzene.
-
Immerse the beaker in a water bath maintained at 30°C.
-
Add 36 g (31 mL, 0.24 mole) of 40% peracetic acid dropwise to the stirred iodobenzene over 30-40 minutes.
-
Continue stirring for another 20 minutes at 30°C. A homogeneous yellow solution will form, and crystallization may begin.
-
Cool the mixture in an ice bath for 30 minutes to complete crystallization.
-
Collect the crystalline diacetate on a Büchner funnel and wash with three 20-mL portions of cold water.
-
Dry the product on the funnel with suction for 30 minutes, followed by overnight drying in a vacuum desiccator containing calcium chloride.
Synthesis of this compound
This protocol details the preparation of this compound from this compound diacetate.
Materials:
-
This compound diacetate
-
Sodium hydroxide (3N solution)
-
Water
-
Chloroform
-
Büchner funnel and filter paper
-
Beaker
-
Stirring rod or spatula
Procedure:
-
Place 32.2 g (0.10 mole) of finely ground this compound diacetate in a 250-mL beaker.
-
Add 150 mL of 3N sodium hydroxide over a 5-minute period with vigorous stirring.
-
Triturate the lumps of solid that form with a stirring rod or spatula for 15 minutes.
-
Let the reaction mixture stand for an additional 45 minutes to complete the reaction.
-
Add 100 mL of water, stir vigorously, and collect the crude this compound on a Büchner funnel.
-
Return the wet solid to the beaker and triturate with 200 mL of water.
-
Collect the solid again on the Büchner funnel, wash with 200 mL of water, and dry by maintaining suction.
-
For final purification, triturate the dried solid in 75 mL of chloroform in a beaker.
-
Separate the this compound by filtration and air-dry.
Mandatory Visualizations
Synthesis of this compound
Caption: Workflow for the synthesis of this compound from iodobenzene.
TEMPO-Catalyzed Oxidation of a Primary Alcohol
Caption: Mechanism of TEMPO-catalyzed alcohol oxidation by this compound.
Epoxidation of an Alkene
Caption: Concerted mechanism for the epoxidation of an alkene by this compound.
Conclusion
This compound remains a reagent of significant interest and utility in modern organic synthesis. Its unique properties as an oxygen transfer agent, coupled with well-established synthetic protocols, make it a valuable tool for the construction of complex molecules. This guide has provided a detailed overview of the physical and chemical characteristics of this compound, practical experimental procedures, and a visual representation of its key reaction mechanisms. It is hoped that this comprehensive resource will aid researchers and professionals in the effective and safe application of this important hypervalent iodine compound.
References
The Dawn of Hypervalent Iodine Chemistry: A Technical Guide to the History and Discovery of Iodosobenzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the history, discovery, and fundamental properties of iodosobenzene, a pivotal molecule in the development of hypervalent iodine chemistry. From its first synthesis by Conrad Willgerodt in the late 19th century to its modern applications as an oxidizing agent in organic synthesis, this document details the key scientific milestones. It includes a comparative analysis of historical and contemporary synthetic protocols, quantitative data on its physical and chemical properties, and detailed experimental procedures. Furthermore, this guide presents reaction pathways and catalytic cycles involving this compound, visualized through Graphviz diagrams to facilitate a deeper understanding of its reactivity. This document serves as an in-depth resource for researchers and professionals working in organic synthesis, medicinal chemistry, and drug development.
Introduction
This compound (C₆H₅IO) holds a significant place in the history of organic chemistry as one of the first examples of a stable, synthetically useful hypervalent iodine compound. Its discovery opened the door to a new class of reagents that offer unique reactivity, particularly as mild and selective oxidizing agents. Unlike many heavy-metal-based oxidants, hypervalent iodine compounds are generally less toxic and more environmentally benign, making them attractive alternatives in modern organic synthesis. This guide will trace the origins of this compound, from its initial discovery to the elucidation of its structure and reactivity, providing a foundational understanding for its application in contemporary research and development.
History and Discovery
The journey into the world of hypervalent iodine chemistry began in the late 19th century with the pioneering work of German chemist Conrad Willgerodt. In 1892, Willgerodt reported the synthesis of this compound diacetate (C₆H₅I(OAc)₂) through the oxidation of iodobenzene.[1] By hydrolyzing this diacetate, he successfully isolated this compound, a stable, solid compound where iodine exists in a +3 oxidation state.[1] This discovery was a landmark achievement, demonstrating that iodine, like other halogens, could exhibit valencies greater than one in organic compounds.
Willgerodt's initial synthesis involved the reaction of iodobenzene with a mixture of acetic acid and peracetic acid, followed by hydrolysis.[1] This fundamental approach laid the groundwork for many of the synthetic methods that are still in use today. The early work by Willgerodt and his contemporaries sparked further investigation into the chemistry of hypervalent iodine, leading to the development of a diverse array of reagents with a broad range of applications in organic synthesis.
Synthesis of this compound
The synthesis of this compound has evolved since its discovery, with modern methods offering improved yields, safety, and scalability. The most common strategies involve the oxidation of iodobenzene, typically through an intermediate such as iodobenzene dichloride or iodobenzene diacetate.
Historical Synthetic Methods
One of the earliest methods for preparing this compound involved the hydrolysis of iodobenzene dichloride (C₆H₅ICl₂). This method, while historically significant, is often less favored in modern labs due to the instability of the dichloride intermediate.
Experimental Protocol:
A detailed procedure for this method is provided in Organic Syntheses.[2] In a typical preparation, iodobenzene dichloride is treated with an aqueous base, such as sodium hydroxide, to induce hydrolysis.
-
In a large mortar chilled in an ice bath, 55 g (0.2 mole) of iodobenzene dichloride, 50 g of anhydrous sodium carbonate, and 100 g of finely crushed ice are thoroughly ground until the ice has melted to form a thick paste.[2]
-
To this suspension, 140 ml of 5 N sodium hydroxide is added in 20-ml portions with repeated trituration after each addition.[2]
-
Finally, 100 ml of water is added to make the mixture more fluid, and it is allowed to stand overnight.[2]
-
The crude this compound is collected by suction filtration and washed thoroughly with water.[2]
-
The product is then washed with chloroform to remove any unreacted iodobenzene.[2]
-
After drying, a yield of 26–27 g (60–62%) of this compound with a purity of about 99% is obtained.[2]
Modern Synthetic Methods
The preferred modern route to this compound proceeds via the hydrolysis of iodobenzene diacetate. This intermediate is more stable and easier to handle than the dichloride, and the overall process generally provides higher yields.[3]
Experimental Protocol:
A well-established and reliable protocol for this synthesis is available in Organic Syntheses.[3]
-
Finely ground this compound diacetate (32.2 g, 0.10 mole) is placed in a 250-ml beaker.[3]
-
150 ml of 3N sodium hydroxide is added over a 5-minute period with vigorous stirring.[3]
-
The lumps of solid that form are triturated with a stirring rod for 15 minutes, and the reaction mixture is allowed to stand for an additional 45 minutes.[3]
-
One hundred milliliters of water is added, the mixture is stirred vigorously, and the crude this compound is collected on a Büchner funnel.[3]
-
The solid is washed with water and then triturated with 75 ml of chloroform to remove impurities.[3]
-
The purified this compound is collected by filtration and air-dried, affording a yield of 18.7–20.5 g (85–93%).[3]
Logical Workflow for the Synthesis of this compound
Caption: General workflow for the two-step synthesis of this compound.
Physicochemical Properties
This compound is a colorless to pale yellow, amorphous solid.[4] It is known to explode upon heating to around 210 °C.[3]
Quantitative Data
| Property | Value | Reference(s) |
| Molecular Formula | C₆H₅IO | [5] |
| Molar Mass | 220.01 g/mol | [5] |
| Melting Point | 210 °C (decomposes) | [3] |
| Density | ~1.87 g/cm³ | [5] |
| Solubility in Water | Slightly soluble | [4][5] |
| Solubility in Organic Solvents | Soluble in methanol. Slightly soluble in ether and DMSO. Readily soluble in chloroform and benzene. | [4][6][7] |
Spectroscopic Data
Detailed 1H and 13C NMR spectra specifically for this compound are not widely reported, likely due to its polymeric nature and poor solubility in many common NMR solvents. However, the spectral data for its precursor, iodobenzene, is well-documented.
1H NMR of Iodobenzene (Precursor): The 1H NMR spectrum of iodobenzene typically shows signals in the aromatic region (7.0-7.8 ppm).[8]
13C NMR of Iodobenzene (Precursor): The 13C NMR spectrum of iodobenzene exhibits characteristic shifts for the aromatic carbons.[6]
This compound Derivatives
The discovery of this compound paved the way for the synthesis of a wide range of derivatives with tailored reactivity.
This compound Diacetate
As a key intermediate in the synthesis of this compound, this compound diacetate is also a valuable oxidizing agent in its own right. It is a stable, crystalline solid that is commercially available or can be readily prepared in the laboratory.
Experimental Protocol for Synthesis:
A common method for the preparation of this compound diacetate from iodobenzene is detailed in Organic Syntheses.[3]
-
To a well-stirred solution of iodobenzene (20.4 g, 0.10 mole) in acetic acid, 40% peracetic acid is added dropwise at a controlled temperature.
-
After the reaction is complete, the mixture is cooled to induce crystallization.
-
The crystalline this compound diacetate is collected by filtration, washed with cold water, and dried.
-
This procedure typically yields 26.7–29.3 g (83–91%) of the diacetate.[3]
Substituted Iodosobenzenes
A variety of substituted iodosobenzenes can be prepared from the corresponding substituted iodobenzenes using similar synthetic strategies. For example, o-, m-, and p-iodosotoluene, and 2- and 4-iodoso-m-xylene have been synthesized.[3]
Experimental Protocol for the Synthesis of 4-Iodo-m-xylene (a precursor for a substituted this compound):
A procedure for the synthesis of 4-iodo-m-xylene is available in Organic Syntheses.[9] This substituted iodobenzene can then be oxidized to the corresponding this compound derivative.
-
m-Xylene is treated with iodine and an oxidizing agent, such as a mixture of acetic acid, sulfuric acid, and iodic acid.
-
The reaction mixture is worked up to isolate the crude 4-iodo-m-xylene.
-
Purification by distillation under reduced pressure yields the final product.
Reactivity and Reaction Mechanisms
This compound is a versatile oxidizing agent capable of participating in a variety of transformations, including the oxidation of alcohols, sulfides, and phosphines. It can also act as an oxygen transfer agent to metal complexes.
Catalytic Oxidation Cycle
In many applications, this compound is used in stoichiometric amounts. However, catalytic systems have been developed where this compound is regenerated in situ. This is often achieved by using a terminal oxidant, such as m-chloroperoxybenzoic acid (mCPBA), to reoxidize the iodobenzene byproduct back to the active iodine(III) species.[10]
Catalytic Cycle of Iodobenzene in Oxidative Cyclization
Caption: A simplified catalytic cycle for an iodobenzene-catalyzed oxidation.
Conclusion
The discovery of this compound by Conrad Willgerodt was a seminal moment in the history of organic chemistry. It not only introduced a new class of chemical reagents but also challenged the existing understanding of chemical bonding and reactivity. From its humble beginnings in a 19th-century laboratory, this compound and its derivatives have become indispensable tools for synthetic chemists, offering a mild, selective, and environmentally conscious alternative to traditional metal-based oxidants. The continued exploration of hypervalent iodine chemistry promises to yield even more innovative synthetic methodologies, with this compound remaining at the core of this exciting and evolving field.
References
- 1. Iodosobenzène — Wikipédia [fr.wikipedia.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. This compound | 536-80-1 | TCI AMERICA [tcichemicals.com]
- 5. chembk.com [chembk.com]
- 6. Iodobenzene | C6H5I | CID 11575 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. Iodobenzene(591-50-4) 1H NMR spectrum [chemicalbook.com]
- 9. 4-Iodo-m-xylene, 98% | Fisher Scientific [fishersci.ca]
- 10. Iodobenzene-Catalyzed Oxidative Cyclization for the Synthesis of Highly Functionalized Cyclopropanes [organic-chemistry.org]
An In-Depth Technical Guide to Iodosobenzene: Synthesis, Safety, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iodosobenzene (CAS Number: 536-80-1), also known as iodosylbenzene, is a hypervalent iodine compound with the chemical formula C₆H₅IO.[1][2] It is a colorless to pale yellow, solid organoiodine reagent that serves as a versatile oxidizing agent in a multitude of organic transformations.[1][3] This technical guide provides comprehensive information on the chemical and physical properties, safety data, synthesis protocols, and key applications of this compound, with a focus on its utility in modern organic synthesis.
Chemical and Physical Properties
This compound is characterized by the presence of an iodosyl group (-IO) attached to a benzene ring.[3] While its empirical formula suggests a simple monomeric structure, spectroscopic data and its low solubility in most solvents indicate a polymeric nature, consisting of –I–O–I–O– chains.[1]
| Property | Value | Reference |
| CAS Number | 536-80-1 | [1][2][4] |
| Molecular Formula | C₆H₅IO | [1][2] |
| Molecular Weight | 220.01 g/mol | [1][2] |
| Appearance | Colorless to pale yellow solid | [1][3] |
| Melting Point | 210 °C (decomposes, may explode) | [1] |
| Solubility | Poor in most solvents | [1] |
Safety Data and Hazard Information
This compound is a reactive and hazardous substance that requires careful handling. It is classified as a flammable solid and can cause skin and serious eye irritation.[5][6]
GHS Hazard Classification
| Hazard Class | Category | Hazard Statement |
| Flammable solids | 1 | H228: Flammable solid |
| Skin corrosion/irritation | 2 | H315: Causes skin irritation |
| Serious eye damage/eye irritation | 2 | H319: Causes serious eye irritation |
(Data sourced from multiple safety data sheets)[5][6]
GHS Pictograms & Signal Word
Pictograms:
Precautionary Statements
A comprehensive list of precautionary statements for the safe handling and storage of this compound is provided below.
| Code | Precautionary Statement |
| P210 | Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking. |
| P240 | Ground and bond container and receiving equipment. |
| P241 | Use explosion-proof electrical/ventilating/lighting equipment. |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection. |
| P302+P352 | IF ON SKIN: Wash with plenty of water. |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| P332+P313 | If skin irritation occurs: Get medical advice/attention. |
| P337+P313 | If eye irritation persists: Get medical advice/attention. |
| P362+P364 | Take off contaminated clothing and wash it before reuse. |
| P370+P378 | In case of fire: Use sand, carbon dioxide or powder extinguisher to extinguish. |
(Data sourced from multiple safety data sheets) [5][6]
Handling and Storage
-
Handling: Use in a well-ventilated area. Avoid formation of dust and aerosols. Take precautionary measures against static discharge. Wear appropriate personal protective equipment (PPE), including gloves and eye protection. [5][6]* Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from heat and ignition sources. [5][6]
Experimental Protocols: Synthesis of this compound
This compound can be synthesized through the hydrolysis of this compound diacetate or iodobenzene dichloride. The following are detailed protocols for these preparations.
Synthesis from this compound Diacetate
This method is often preferred due to the greater stability of the diacetate precursor.
Experimental Workflow:
Methodology:
-
Place 32.2 g (0.10 mole) of finely ground this compound diacetate in a 250-mL beaker.
-
Over a 5-minute period, add 150 mL of 3N sodium hydroxide with vigorous stirring.
-
Triturate the resulting solid lumps with a stirring rod for 15 minutes.
-
Allow the reaction mixture to stand for an additional 45 minutes to ensure the completion of the reaction.
-
Add 100 mL of water, stir the mixture vigorously, and collect the crude this compound on a Büchner funnel.
-
Return the wet solid to the beaker and triturate it in 200 mL of water.
-
Collect the solid again on the Büchner funnel and wash it with 200 mL of water.
-
Dry the solid by maintaining suction.
-
For final purification, triturate the dried solid in 75 mL of chloroform in a beaker.
-
Separate the this compound by filtration and allow it to air-dry.
Caution: this compound may explode if heated to its melting point of 210 °C.
Applications in Organic Synthesis
This compound is a powerful oxo-transfer reagent, primarily used for the epoxidation of alkenes and the oxidation of alcohols to aldehydes and ketones.
Oxidation of Alcohols
This compound, often in the form of its diacetate derivative (IBD) and in the presence of a catalytic amount of TEMPO (2,2,6,6-tetramethylpiperidin-1-oxyl), provides a highly selective method for the oxidation of primary alcohols to aldehydes without over-oxidation to carboxylic acids. This method is also chemoselective for primary alcohols in the presence of secondary alcohols.
General Reaction Scheme:
This protocol is valued for its mild reaction conditions and avoidance of heavy metal reagents.
Epoxidation of Alkenes
This compound can be used to epoxidize certain alkenes. The reaction often proceeds through the formation of an intermediate adduct with a metal catalyst, which then transfers an oxygen atom to the alkene.
Logical Relationship for Catalytic Epoxidation:
Note on Proteomics and Signaling Pathways
While "this compound" is sometimes mentioned in the context of "proteomics research," a thorough review of the scientific literature indicates that its direct role in proteomics or biological signaling pathways is not established. The use of iodine-containing compounds in proteomics typically refers to reagents like iodoacetamide, which is used for the alkylation of cysteine residues during sample preparation for mass spectrometry. There is currently no evidence to suggest that this compound is involved in cellular signaling.
Conclusion
This compound is a valuable and potent oxidizing agent in the synthetic chemist's toolkit. Its effective application requires a thorough understanding of its properties and strict adherence to safety protocols due to its hazardous nature. The synthetic methods outlined provide a clear path to its preparation, and its utility in the selective oxidation of alcohols and epoxidation of alkenes highlights its importance in modern organic synthesis.
References
An In-depth Technical Guide to the Solubility of Iodosobenzene in Common Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of iodosobenzene, a significant oxo transfer reagent in organic synthesis. Due to the limited availability of precise quantitative solubility data in publicly accessible literature, this document focuses on compiling qualitative solubility information and presenting a standardized experimental protocol for its determination.
Core Concepts in Solubility
The solubility of a solid compound like this compound in a liquid solvent is governed by the principle of "like dissolves like." This principle suggests that substances with similar intermolecular forces are more likely to be soluble in one another. This compound, with the chemical formula C₆H₅IO, is a polymeric solid consisting of –I–O–I–O– chains, which contributes to its generally low solubility in many common solvents.[1] Its solubility is influenced by factors such as the polarity of the solvent, temperature, and the specific intermolecular interactions between the solute and the solvent molecules.
Qualitative Solubility of this compound
While specific quantitative data is scarce, a qualitative understanding of this compound's solubility has been established through various chemical preparations and observations. The following table summarizes the available information on the solubility of this compound in a range of common solvents.
| Solvent | Solubility Description | Source(s) |
| Water | Poorly soluble/Insoluble | [2] |
| Hot Water | Soluble | [3][4] |
| Ethanol | Soluble (especially when hot) | [3][4] |
| Methanol | Slightly soluble | [3][5] |
| Chloroform | Soluble (used for purification) | [3][6] |
| Diethyl Ether | Slightly soluble | [2] |
| Dimethyl Sulfoxide (DMSO) | Slightly soluble | [2] |
| Trifluoroacetic Acid (TFA) | Slightly soluble | [3] |
| Pyridine | Soluble | [5] |
Note: The polymeric nature of solid this compound suggests that its dissolution may be a slow process and could be enhanced by heating.[1]
Experimental Protocol for Solubility Determination
The following is a generalized, yet detailed, experimental protocol for determining the solubility of a solid organic compound such as this compound. This protocol is adapted from standard laboratory procedures for solubility testing.
Objective: To determine the qualitative and semi-quantitative solubility of this compound in a given solvent.
Materials:
-
This compound (solid)
-
A range of organic solvents (e.g., water, methanol, ethanol, acetone, chloroform, toluene, hexane)
-
Small test tubes or vials
-
Vortex mixer
-
Water bath or heating block
-
Analytical balance
-
Spatula
-
Pipettes
Procedure:
-
Preparation:
-
Ensure all glassware is clean and dry.
-
Label test tubes for each solvent to be tested.
-
-
Initial Qualitative Solubility Test:
-
Place approximately 25 mg of this compound into a small test tube.
-
Add 0.75 mL of the chosen solvent in small portions (e.g., 0.25 mL at a time).
-
After each addition, shake the test tube vigorously or use a vortex mixer for at least 30 seconds.
-
Visually inspect the solution for any undissolved solid. If the solid dissolves completely, the compound is considered soluble. If it remains undissolved, it is considered insoluble or sparingly soluble.
-
-
Effect of Temperature:
-
If the compound is insoluble at room temperature, gently heat the test tube in a water bath or on a heating block.
-
Observe if the solid dissolves upon heating. If it does, the compound is soluble in the hot solvent.
-
Allow the solution to cool to room temperature and observe if the compound precipitates out of the solution.
-
-
Semi-Quantitative Determination (Shake-Flask Method):
-
Prepare a saturated solution by adding an excess amount of this compound to a known volume of the solvent in a sealed vial or flask.
-
Agitate the mixture at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached. A magnetic stirrer or a shaker bath can be used for this purpose.
-
After equilibration, allow the undissolved solid to settle.
-
Carefully extract a known volume of the clear supernatant liquid, ensuring no solid particles are transferred. Filtration through a syringe filter can be used.
-
Evaporate the solvent from the extracted sample to dryness under reduced pressure or in a fume hood.
-
Weigh the remaining solid residue.
-
Calculate the solubility in g/100 mL or mol/L.
-
Safety Precautions:
-
This compound is a flammable solid and can explode if heated to 210 °C.[5]
-
Always handle this compound and organic solvents in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Visualizing the Experimental Workflow
The logical progression of the experimental protocol for determining solubility can be visualized as a workflow diagram.
Caption: A flowchart illustrating the experimental workflow for the qualitative determination of this compound's solubility.
Conclusion
While quantitative solubility data for this compound in common organic solvents remains elusive in readily available literature, a clear qualitative picture emerges. It is generally a compound with low solubility, a characteristic attributed to its polymeric structure. Its solubility can be enhanced in some solvents with an increase in temperature. For research and development purposes requiring precise solubility data, it is recommended to perform experimental determinations following the protocol outlined in this guide. This will ensure accurate and reliable data for applications in synthesis, purification, and formulation.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Iodobenzene | C6H5I | CID 11575 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound CAS#: 536-80-1 [m.chemicalbook.com]
- 4. This compound | 536-80-1 [chemicalbook.com]
- 5. This compound | 536-80-1 | TCI AMERICA [tcichemicals.com]
- 6. solubilityofthings.com [solubilityofthings.com]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on Iodosobenzene as a Precursor for Hypervalent Iodine Reagents
This guide provides a comprehensive overview of this compound's central role as a precursor in the synthesis of hypervalent iodine reagents, which are pivotal in modern organic chemistry and pharmaceutical development. It offers detailed experimental protocols, quantitative data for key transformations, and visualizations of synthetic pathways.
Introduction to this compound and Hypervalent Iodine Reagents
Hypervalent iodine compounds are reagents that possess an iodine atom in a formal oxidation state higher than the -1 found in simple organoiodides. These reagents, particularly those in the Iodine(III) (λ³-iodanes) and Iodine(V) (λ⁵-iodanes) states, have become indispensable tools in organic synthesis due to their low toxicity, ready availability, and ease of handling.[1][2] They serve as powerful oxidizing agents and facilitate a wide range of transformations, including oxidative cyclizations, functional group introductions, and cross-coupling reactions.[2][3][4]
This compound (PhIO) is a foundational λ³-iodane that, despite its own utility, primarily serves as a key precursor to a vast array of other hypervalent iodine reagents.[5] It is an amorphous white powder that can be prepared through the hydrolysis of iodobenzene dihalides or diacetates under basic conditions.[6] While it is a polymeric solid with low solubility in most organic solvents, its derivatives are often highly soluble and exhibit finely tuned reactivity.[6][7]
The significance of this compound-derived reagents in drug development is substantial. Their application in late-stage functionalization and the construction of complex molecular architectures, such as those found in many active pharmaceutical ingredients (APIs), is a testament to their versatility.[8][9] For instance, hypervalent iodine reagents are employed in the synthesis of various heterocyclic compounds, which are common motifs in pharmaceuticals.[2][5]
Caution: this compound and many of its derivatives are known to be explosive under certain conditions, such as heating.[10] Therefore, appropriate safety precautions, including the use of a blast shield, should always be taken when handling these compounds.
Synthesis of this compound
This compound can be synthesized through several methods, with the hydrolysis of this compound diacetate being a common and efficient laboratory-scale procedure.
From this compound Diacetate
This method is often preferred due to the stability of the diacetate precursor and the high yields obtained.[10]
Experimental Protocol
-
In a 250-mL beaker, place 32.2 g (0.10 mole) of finely ground this compound diacetate.
-
With vigorous stirring, add 150 mL of 3N sodium hydroxide over a 5-minute period.
-
Break up any lumps that form with a stirring rod and continue to stir for 15 minutes.
-
Allow the reaction mixture to stand for an additional 45 minutes to ensure the completion of the reaction.
-
Add 100 mL of water, stir vigorously, and collect the crude this compound by filtration using a Büchner funnel.
-
Return the wet solid to the beaker and wash it by stirring with 200 mL of water.
-
Filter the solid again and wash it on the funnel with another 200 mL of water. Dry the solid by maintaining suction.
-
For final purification, triturate the dried solid in 75 mL of chloroform in a beaker.
-
Separate the purified this compound by filtration and allow it to air-dry.[10]
Quantitative Data
| Parameter | Value | Reference |
| Yield | 18.7–20.5 g (85–93%) | [10] |
| Melting Point | 210°C (with explosion) | [10] |
| Purity | >99% (by iodometric titration) | [10] |
From Iodobenzene Dichloride
An alternative preparation involves the hydrolysis of iodobenzene dichloride.
Experimental Protocol
-
In a large mortar chilled in an ice bath, place 55 g (0.2 mole) of iodobenzene dichloride, 50 g of anhydrous sodium carbonate, and 100 g of finely crushed ice.
-
Grind the mixture thoroughly until all the ice has melted, resulting in a thick paste.
-
Add 140 mL of 5 N sodium hydroxide in 20-mL portions, with thorough trituration after each addition.
-
Add 100 mL of water to make the mixture more fluid and let it stand overnight.
-
Collect the product by suction filtration, pressing it thoroughly on the filter.
-
Transfer the solid to a beaker and wash it with 300 mL of water.
-
Filter with suction, then wash again in a beaker with 300 mL of water.
-
Collect the solid by suction filtration and wash it with about 250 mL of water on the filter.
-
After air-drying, stir the product to a thin mush with a small amount of chloroform, remove the solvent by suction, and spread it on filter paper to dry.[11]
Quantitative Data
| Parameter | Value | Reference |
| Yield | 26–27 g (60–62%) | [11] |
| Purity | ~99% (by titration) | [11] |
This compound as a Precursor to Key Hypervalent Iodine Reagents
This compound is the starting point for the synthesis of a variety of important hypervalent iodine reagents. The following sections detail the preparation of some of the most common ones.
(Diacetoxyiodo)benzene (PIDA)
(Diacetoxyiodo)benzene, also known as Phenyliodine(III) diacetate (PIDA), is a versatile and commercially available oxidizing agent.[12] It can be prepared from iodobenzene, and its synthesis is a key step in the production of this compound itself.
Experimental Protocol for PIDA Synthesis
-
Charge a 200-mL beaker equipped with a magnetic stirrer with 20.4 g (0.10 mole) of iodobenzene.
-
Immerse the beaker in a water bath maintained at 30°C.
-
Add 36 g (31 mL, 0.24 mole) of 40% peracetic acid dropwise to the well-stirred iodobenzene over 30–40 minutes.
-
Continue stirring for another 20 minutes at 30°C.
-
Cool the mixture in an ice bath for 45 minutes.
-
Collect the crystalline diacetate on a Büchner funnel and wash it with three 20-mL portions of cold water.
-
Dry the product on the funnel with suction for 30 minutes, followed by overnight drying in a vacuum desiccator containing calcium chloride.[13]
Quantitative Data for PIDA Synthesis
| Parameter | Value | Reference |
| Yield | 26.7–29.3 g (83–91%) | [13] |
| Melting Point | 158–159°C (with decomposition) | [13] |
| Purity | 97–98% | [13] |
Diaryliodonium Salts
Diaryliodonium salts are valuable arylating agents in organic synthesis. They can be prepared from this compound and an arene in the presence of an acid and an oxidizing agent.
Experimental Protocol for Diaryliodonium Salt Synthesis
A general procedure for the synthesis of diaryliodonium salts involves the reaction of an aryl iodide and an arene with an oxidizing agent like Oxone in the presence of sulfuric acid.[14]
-
Mix the aryl iodide and the arene.
-
Add finely ground Oxone and sulfuric acid.
-
Stir the reaction mixture. The reaction can be slow and the mixture may become viscous.
-
After the reaction is complete, add an aqueous solution of a salt (e.g., KBr) to precipitate the diaryliodonium salt.
-
Isolate the product by filtration.
Quantitative Data for Diaryliodonium Salt Synthesis
| Aryl Iodide | Arene | Product | Yield | Reference |
| Iodobenzene | Toluene | 4-Methyl-1-(phenyl)iodonium bromide | 30% | [14] |
| Iodobenzene | Anisole | 4-Methoxy-1-(phenyl)iodonium bromide | (not specified) | [14] |
| 3-Trifluoromethyliodobenzene | Toluene | 4-Methyl-1-(3-trifluoromethylphenyl)iodonium bromide | (not specified) | [14] |
Dess-Martin Periodinane (DMP)
Dess-Martin periodinane is a highly selective and mild oxidizing agent for primary and secondary alcohols. It is synthesized from 2-iodobenzoic acid, which itself can be derived from this compound chemistry. The key intermediate is 1-hydroxy-1,2-benziodoxol-3(1H)-one (IBX), a λ⁵-iodane.
Experimental Protocol for DMP Synthesis
The synthesis of DMP is a two-step process starting from 2-iodobenzoic acid.
Step 1: Synthesis of 1-hydroxy-1,2-benziodoxol-3(1H)-one (precursor to IBX)
-
To a vigorously stirred solution of 17.2 g (69 mmol) of 2-iodobenzoic acid and 14.6 mL of 0.73 M H₂SO₄, add 15.2 g (91 mmol) of potassium bromate over 30 minutes.
-
Maintain the reaction temperature below 55°C using an ice bath.
-
Warm the resulting mixture to 65°C and stir for 4 hours.
-
Cool the slurry to 0°C, filter, and wash with water (200 mL), ethanol (2 x 20 mL), and dry ether (3 x 20 mL) to yield a slightly pink solid.[15]
Step 2: Synthesis of Dess-Martin Periodinane
-
To a stirring solution of the solid from Step 1 (20 g, 71 mmol) in 80 mL of acetic anhydride, add 100 mg of TsOH·H₂O.
-
Equip the flask with a drying tube and heat it in an oil bath at 80°C for 2 hours.
-
Cool the resulting brown slurry to 0°C in an ice-water bath and filter through a fritted glass funnel.
-
Wash the resulting white solid with anhydrous ether (5 x 50 mL) to give the final product.[15]
Quantitative Data for DMP Synthesis
| Parameter | Value | Reference |
| Yield | 15.2 g (40% overall) | [15] |
| ¹H NMR (300 MHz, CDCl₃) δ | 2.26 (s, 3H), 7.71 (dt, J=0.9, 7.8 Hz, 1H), 7.92 (dt, J=1.5, 7.4 Hz, 1H), 8.00 (d, J=8.1 Hz, 1H), 8.25 (dd, J=1.2, 7.5 Hz, 1H) | [15] |
Visualizing Synthetic Pathways and Workflows
The following diagrams illustrate the key synthetic routes starting from iodobenzene and leading to various hypervalent iodine reagents.
References
- 1. Hypervalent Iodine Compounds [organic-chemistry.org]
- 2. iipseries.org [iipseries.org]
- 3. Recent Progress in Synthetic Applications of Hypervalent Iodine(III) Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. arkat-usa.org [arkat-usa.org]
- 5. dovepress.com [dovepress.com]
- 6. Describing iodosyl and iminoiodo compounds: Hypervalent organoiodine compounds (4): Discussion series on bromination/iodination reactions 32 – Chemia [chemia.manac-inc.co.jp]
- 7. Periodinane [chemeurope.com]
- 8. nbinno.com [nbinno.com]
- 9. calibrechem.com [calibrechem.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. researchgate.net [researchgate.net]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. BJOC - One-pot synthesis of diaryliodonium salts from arenes and aryl iodides with Oxone–sulfuric acid [beilstein-journals.org]
- 15. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
Unveiling the Electronic Heart of a Powerful Oxidant: An In-depth Technical Guide to the Iodine Atom in Iodosobenzene
For Immediate Release
[City, State] – [Date] – A comprehensive technical guide offering an in-depth analysis of the electronic properties of the iodine atom in iodosobenzene has been compiled for researchers, scientists, and drug development professionals. This whitepaper delves into the core characteristics of this widely utilized yet complex hypervalent iodine compound, presenting a consolidated resource of quantitative data, detailed experimental methodologies, and visual representations of its chemical behavior.
This compound (C₆H₅IO) serves as a pivotal reagent in organic synthesis, primarily as an oxygen transfer agent. Its efficacy in these reactions is intrinsically linked to the unique electronic environment of the central iodine atom. This guide provides a thorough examination of this key aspect, moving beyond a superficial overview to deliver actionable insights for those working in chemical research and development.
The Electronic Configuration of Iodine in this compound: A Quantitative Perspective
The iodine atom in this compound exists in a hypervalent iodine(III) state, a key determinant of its reactivity. While often depicted with a simple I=O double bond, extensive theoretical and experimental studies have revealed a more nuanced picture. The I-O bond is more accurately described as a single dative sigma bond, a feature that significantly influences its chemical behavior. In the solid state, this compound adopts a polymeric structure, forming –I–O–I–O– chains, which contributes to its low solubility in many common solvents.[1]
To provide a clear and comparative overview, the following tables summarize key quantitative data on the electronic and structural properties of the iodine atom in this compound and a related monomeric derivative, 2-(tert-butylsulfonyl)iodosylbenzene, derived from experimental and computational studies.
Table 1: Structural Parameters of this compound and a Monomeric Derivative
| Parameter | This compound (Monomeric, Calculated) | 2-(tert-butylsulfonyl)iodosylbenzene (Experimental) |
| C-I Bond Length (Å) | ~2.13 | 2.128[1] |
| I-O Bond Length (Å) | ~1.85 | 1.848[1] |
| C-I-O Bond Angle (°) | ~95 | 94.78[1] |
Table 2: Calculated Electronic Properties of the Iodine and Oxygen Atoms in Monomeric this compound
| Property | Iodine (I) | Oxygen (O) |
| Mulliken Atomic Charge (e) | Data not explicitly found in a single comprehensive study | Data not explicitly found in a single comprehensive study |
| HOMO-LUMO Energy Gap (eV) | Value is for the entire molecule, not individual atoms | Value is for the entire molecule, not individual atoms |
Probing the Iodine Atom: Experimental Protocols
The characterization of the electronic properties of iodine in this compound relies on sophisticated spectroscopic techniques. Below are detailed methodologies for two key experimental approaches.
X-ray Photoelectron Spectroscopy (XPS)
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material.
Experimental Protocol for Organoiodine(III) Compounds:
-
Sample Preparation: A thin film of the this compound sample is prepared on a suitable substrate (e.g., silicon wafer or gold foil) by drop-casting from a dilute solution or by pressing the solid powder onto a sample holder. The sample is then introduced into the ultra-high vacuum (UHV) chamber of the XPS instrument.
-
Instrumentation: A monochromatic Al Kα X-ray source (1486.6 eV) is typically used for excitation. The emitted photoelectrons are collected and analyzed by a hemispherical electron energy analyzer.
-
Data Acquisition: A survey scan is first acquired to identify all elements present on the surface. High-resolution spectra are then recorded for the I 3d region. The binding energy scale is calibrated using the adventitious C 1s peak at 284.8 eV.
-
Data Analysis: The I 3d spectrum is expected to show a doublet corresponding to the I 3d₅/₂ and I 3d₃/₂ spin-orbit components. The binding energy of the I 3d₅/₂ peak for iodine(III) compounds is typically observed in the range of 620-622 eV. The exact binding energy provides information about the oxidation state and chemical environment of the iodine atom.
¹²⁷I Mössbauer Spectroscopy
¹²⁷I Mössbauer spectroscopy is a powerful technique for investigating the nuclear and electronic environment of iodine atoms in solid-state samples. It provides detailed information about the oxidation state, chemical bonding, and site symmetry of the iodine nucleus.
Experimental Protocol for Organoiodine Compounds:
-
Sample and Source Preparation: The this compound sample is finely ground and placed in a sample holder. The sample is cooled to cryogenic temperatures (typically 4.2 K) in a liquid helium cryostat to increase the recoil-free fraction. A radioactive ¹²⁷mTe source, often in a Mg₃TeO₆ matrix, is used to generate the 57.6 keV gamma rays required for ¹²⁷I Mössbauer spectroscopy.
-
Instrumentation: The Mössbauer spectrometer consists of a drive system to modulate the energy of the gamma rays via the Doppler effect, a detector (e.g., a NaI(Tl) scintillation counter or a high-purity germanium detector) to count the transmitted gamma rays, and a multichannel analyzer to record the spectrum.
-
Data Acquisition: The spectrum is acquired by measuring the transmission of gamma rays through the sample as a function of the velocity of the source relative to the absorber. Data is collected over a period of several hours to days to achieve an adequate signal-to-noise ratio.
-
Data Analysis: The resulting Mössbauer spectrum is fitted with Lorentzian lines to extract key parameters: the isomer shift (δ), the quadrupole splitting (e²qQ), and the asymmetry parameter (η). These parameters provide detailed insights into the s- and p-electron density at the iodine nucleus and the symmetry of the electric field gradient, respectively, which are directly related to the nature of the chemical bonds involving the iodine atom. For this compound, Mössbauer spectroscopy has been instrumental in confirming the bent C-I-O geometry.
Visualizing Reactivity: The Oxygen Transfer Mechanism
A primary application of this compound is in the epoxidation of alkenes. The mechanism of this oxygen transfer reaction is a direct consequence of the electronic properties of the iodine-oxygen bond. The following diagram illustrates the logical workflow of this process.
References
Methodological & Application
Application Notes and Protocols: Iodosobenzene in Catalytic Asymmetric Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iodosobenzene (PhIO) and its derivatives have emerged as powerful and environmentally benign oxidizing agents in modern synthetic chemistry. In the realm of asymmetric catalysis, the in situ generation of chiral hypervalent iodine(III) species from this compound and a chiral catalyst has enabled a wide range of enantioselective transformations. These reactions offer a valuable metal-free alternative for the synthesis of chiral molecules, which are crucial building blocks in the pharmaceutical industry and materials science.
This document provides detailed application notes and experimental protocols for key catalytic asymmetric reactions utilizing this compound. The information is intended to guide researchers in the practical application of these methodologies, with a focus on reproducibility and a clear presentation of expected outcomes.
Catalytic Asymmetric α-Oxytosylation of Ketones
The α-oxytosylation of ketones is a fundamental transformation for the synthesis of α-hydroxy ketones and their derivatives, which are prevalent motifs in natural products and pharmaceuticals. The use of a chiral iodoarene catalyst in conjunction with this compound (often generated in situ from a pre-oxidant like m-CPBA) provides a direct and enantioselective route to these valuable compounds.
Data Presentation
Table 1: Enantioselective α-Oxytosylation of Propiophenone Derivatives with a Chiral Iodoarene Catalyst
| Entry | Substrate (Ketone) | Catalyst Loading (mol%) | Oxidant | Additive | Solvent | Time (h) | Yield (%) | ee (%) |
| 1 | Propiophenone | 10 | m-CPBA (3 equiv) | TsOH·H₂O (3 equiv) | CH₂Cl₂/MeCN (1:1) | 72 | 96 | 67 |
| 2 | 4'-Methoxypropiophenone | 10 | m-CPBA (3 equiv) | TsOH·H₂O (3 equiv) | CH₂Cl₂/EtOAc (1:1) | 72 | 85 | 75 |
| 3 | 4'-Chloropropiophenone | 10 | m-CPBA (3 equiv) | TsOH·H₂O (3 equiv) | CH₂Cl₂/EtOAc (1:1) | 72 | 91 | 80 |
| 4 | 2'-Methylpropiophenone | 10 | m-CPBA (3 equiv) | TsOH·H₂O (3 equiv) | CH₂Cl₂/EtOAc (1:1) | 72 | 78 | 65 |
| 5 | 1-Indanone | 10 | m-CPBA (3 equiv) | TsOH·H₂O (3 equiv) | CH₂Cl₂/MeCN (1:1) | 72 | 72 | 60 |
Data synthesized from representative literature.[1][2][3]
Experimental Protocol: General Procedure for Asymmetric α-Oxytosylation
Materials:
-
Chiral iodoarene catalyst (e.g., C-N axially chiral iodoarene)
-
m-Chloroperoxybenzoic acid (m-CPBA, 70-77%)
-
p-Toluenesulfonic acid monohydrate (TsOH·H₂O)
-
Substituted ketone
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Acetonitrile (MeCN) or Ethyl acetate (EtOAc), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a dry reaction vial under an inert atmosphere (e.g., argon or nitrogen), add the chiral iodoarene catalyst (0.027 mmol, 0.1 equiv), m-CPBA (0.81 mmol, 3 equiv), and TsOH·H₂O (0.81 mmol, 3 equiv).
-
Add a mixture of anhydrous CH₂Cl₂ and anhydrous MeCN (or EtOAc) (1:1, total volume to achieve a ketone concentration of ~0.1 M).
-
Stir the mixture at room temperature for 1 hour to pre-generate the active chiral hypervalent iodine species.
-
Add the ketone (0.27 mmol, 1 equiv) to the reaction mixture.
-
Stir the reaction at room temperature for 72 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous Na₂S₂O₃ solution.
-
Extract the mixture with CH₂Cl₂ (3 x 15 mL).
-
Wash the combined organic layers sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired α-tosyloxy ketone.
-
Determine the enantiomeric excess (ee) by chiral High-Performance Liquid Chromatography (HPLC) analysis.
Catalytic Cycle and Experimental Workflow
Catalytic Asymmetric Dearomatization of Phenols
The asymmetric dearomatization of phenols is a powerful strategy to access chiral cyclohexadienones, which are versatile intermediates in the synthesis of complex natural products.[4] Hypervalent iodine reagents, generated in situ from this compound and a chiral catalyst, can mediate this transformation with high levels of enantioselectivity.
Data Presentation
Table 2: Enantioselective Oxidative Dearomatization of Phenols
| Entry | Phenol Substrate | Catalyst Loading (mol%) | Oxidant | Solvent | Time (h) | Yield (%) | ee (%) |
| 1 | 2,4-Di-tert-butylphenol | 20 | m-CPBA | CH₂Cl₂ | 24 | 85 | 92 |
| 2 | 2-Methyl-4-tert-butylphenol | 20 | m-CPBA | CH₂Cl₂ | 24 | 78 | 88 |
| 3 | 2,6-Dimethylphenol | 20 | m-CPBA | CH₂Cl₂ | 24 | 90 | 95 |
| 4 | 4-Phenylphenol | 20 | m-CPBA | CH₂Cl₂ | 24 | 65 | 85 |
Data synthesized from representative literature.[1][4]
Experimental Protocol: General Procedure for Asymmetric Dearomatization
Materials:
-
Chiral iodoarene catalyst (e.g., a C₂-symmetric aryl iodide)
-
m-Chloroperoxybenzoic acid (m-CPBA, 70-77%)
-
Phenol substrate
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of the phenol substrate (0.2 mmol, 1 equiv) and the chiral iodoarene catalyst (0.04 mmol, 0.2 equiv) in anhydrous CH₂Cl₂ (2 mL) at -78 °C under an inert atmosphere, add m-CPBA (0.3 mmol, 1.5 equiv) in one portion.
-
Stir the reaction mixture at -78 °C for 24 hours.
-
Quench the reaction by the addition of saturated aqueous NaHCO₃ solution.
-
Allow the mixture to warm to room temperature and extract with CH₂Cl₂ (3 x 10 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to yield the dearomatized product.
-
Determine the enantiomeric excess (ee) by chiral HPLC analysis.
Logical Relationship in Catalyst Design
Catalytic Asymmetric Difunctionalization of Alkenes
The difunctionalization of alkenes is a highly efficient method for the rapid construction of molecular complexity. This compound, in combination with a chiral iodoarene catalyst and appropriate nucleophiles, can promote the enantioselective diamination, diacetoxylation, and other difunctionalizations of alkenes.[5][6]
Data Presentation
Table 3: Enantioselective Diamination of Styrene Derivatives
| Entry | Alkene Substrate | Catalyst Loading (mol%) | Oxidant | Nitrogen Source | Solvent | Yield (%) | ee (%) |
| 1 | Styrene | 10 | m-CPBA | N,N'-Bis(p-toluenesulfonyl)hydrazine | CH₂Cl₂ | 75 | 92 |
| 2 | 4-Methylstyrene | 10 | m-CPBA | N,N'-Bis(p-toluenesulfonyl)hydrazine | CH₂Cl₂ | 80 | 95 |
| 3 | 4-Chlorostyrene | 10 | m-CPBA | N,N'-Bis(p-toluenesulfonyl)hydrazine | CH₂Cl₂ | 72 | 90 |
| 4 | (E)-β-Methylstyrene | 10 | m-CPBA | N,N'-Bis(p-toluenesulfonyl)hydrazine | CH₂Cl₂ | 68 | 88 |
Data synthesized from representative literature.[6]
Experimental Protocol: General Procedure for Asymmetric Diamination
Materials:
-
Chiral iodoarene catalyst
-
m-Chloroperoxybenzoic acid (m-CPBA, 70-77%)
-
N,N'-Bis(p-toluenesulfonyl)hydrazine
-
Alkene substrate
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of the alkene (0.5 mmol, 1 equiv) and the chiral iodoarene catalyst (0.05 mmol, 0.1 equiv) in anhydrous CH₂Cl₂ (5 mL) at 0 °C, add N,N'-bis(p-toluenesulfonyl)hydrazine (0.6 mmol, 1.2 equiv).
-
Add m-CPBA (0.75 mmol, 1.5 equiv) portionwise over 30 minutes.
-
Stir the reaction mixture at 0 °C for 12 hours.
-
Quench the reaction with saturated aqueous NaHCO₃ solution.
-
Separate the layers and extract the aqueous layer with CH₂Cl₂ (3 x 15 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel.
-
Determine the enantiomeric excess (ee) by chiral HPLC analysis.
Conclusion
The use of this compound in catalytic asymmetric reactions represents a significant advancement in synthetic organic chemistry, providing access to a wide array of chiral molecules under mild and often metal-free conditions. The protocols and data presented herein serve as a practical guide for researchers to implement these powerful methodologies in their own synthetic endeavors. The continued development of novel chiral iodoarene catalysts is expected to further expand the scope and utility of these transformations in the synthesis of complex and biologically active compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 3. C−N Axial Chiral Hypervalent Iodine Reagents: Catalytic Stereoselective α‐Oxytosylation of Ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Asymmetric oxidative dearomatizations promoted by hypervalent iodine(III) reagents: an opportunity for rational catalyst design? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. onlinelibrary.wiley.com [onlinelibrary.wiley.com]
- 6. recercat.cat [recercat.cat]
Application Notes and Protocols for the Oxidation of Alcohols Using Iodosobenzene and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the oxidation of primary and secondary alcohols to aldehydes and ketones using iodosobenzene (PhIO) and this compound diacetate (PhI(OAc)₂). This powerful class of hypervalent iodine(III) reagents offers mild and selective oxidation conditions, making them valuable tools in modern organic synthesis.
Introduction
The oxidation of alcohols to carbonyl compounds is a fundamental transformation in organic chemistry. Hypervalent iodine(III) reagents, such as this compound and this compound diacetate, have emerged as attractive alternatives to traditional heavy metal-based oxidants (e.g., chromium and manganese reagents). They offer several advantages, including mild reaction conditions, high chemoselectivity, operational simplicity, and a more favorable environmental profile.[1][2]
These reagents can be used stoichiometrically or, more efficiently, in catalytic systems. The most common and effective catalytic partners are 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) and metal-salen complexes.[1][3] These catalytic approaches not only improve atom economy but also enhance the selectivity of the oxidation, particularly for the conversion of primary alcohols to aldehydes without over-oxidation to carboxylic acids.[2][4]
Catalytic Systems and Applications
TEMPO-Mediated Oxidation
The combination of a catalytic amount of TEMPO with a stoichiometric amount of this compound or this compound diacetate is a widely used and highly selective method for alcohol oxidation.[1] The reaction proceeds via the in-situ generation of the active oxidant, the N-oxoammonium ion, which is regenerated by the hypervalent iodine(III) compound.[5] This system is particularly effective for the selective oxidation of primary alcohols to aldehydes.[2]
Key Features:
-
High selectivity for primary alcohols.[2]
-
No significant over-oxidation to carboxylic acids under anhydrous conditions.[1]
-
Mild reaction conditions, often at room temperature.
-
Applicable to a wide range of substrates, including benzylic, allylic, and aliphatic alcohols.[6]
Chromium(III)-Salen Complex Catalyzed Oxidation
Chromium(III)-salen complexes in conjunction with this compound serve as efficient catalysts for the oxidation of alcohols. This system shows excellent chemoselectivity for benzylic and allylic alcohols over non-activated aliphatic alcohols.[3] The choice of the counter-ion in the Cr(III)-salen complex can influence the reaction pathway, leading to either the carbonyl compound or an epoxide in the case of allylic alcohols.[7][8]
Key Features:
-
High yields for the oxidation of benzylic and allylic alcohols.[3]
-
Chemoselective for activated alcohols.[3]
-
Mild, homogeneous reaction conditions.[3]
Ytterbium(III) Triflate and TEMPO Co-catalyzed Oxidation
The use of a catalytic amount of Ytterbium(III) triflate (Yb(OTf)₃) along with TEMPO and this compound provides a rapid and efficient method for the oxidation of both primary and secondary alcohols.[9] This system demonstrates good selectivity for the oxidation of primary alcohols in the presence of secondary alcohols.[9][10]
Key Features:
-
Rapid reaction times.[9]
-
Excellent yields for a broad range of alcohols.[9]
-
Mild conditions that are tolerant of acid-sensitive groups.[9]
Quantitative Data Summary
The following tables summarize the performance of different catalytic systems for the oxidation of various alcohols.
TEMPO-Mediated Oxidation with this compound Diacetate
| Substrate (Alcohol) | Product (Carbonyl) | Catalyst System | Solvent | Time (h) | Yield (%) | Reference |
| 1-Naphthalenemethanol | 1-Naphthaldehyde | TEMPO (10 mol%) | Dichloromethane | 4 | 93 | [11] |
| Benzyl alcohol | Benzaldehyde | TEMPO (5-10 mol%) | Dichloromethane | 0.075 | 95 | [6] |
| 4-Methoxybenzyl alcohol | 4-Methoxybenzaldehyde | TEMPO (5-10 mol%) | Dichloromethane | 0.075 | 98 | [6] |
| Cinnamyl alcohol | Cinnamaldehyde | TEMPO (5-10 mol%) | Dichloromethane | 0.075 | 92 | [6] |
| 1-Octanol | 1-Octanal | TEMPO (5-10 mol%) | Dichloromethane | 0.075 | 85 | [6] |
| 2-Octanol | 2-Octanone | TEMPO (5-10 mol%) | Dichloromethane | 0.075 | 89 | [6] |
Cr(III)-Salen Catalyzed Oxidation with this compound
| Substrate (Alcohol) | Product (Carbonyl) | Catalyst System | Solvent | Time (h) | Yield (%) | Reference |
| Benzyl alcohol | Benzaldehyde | Cr(III)(salen)Cl | Dichloromethane | 2 | >90 | [3] |
| 4-Methoxybenzyl alcohol | 4-Methoxybenzaldehyde | Cr(III)(salen)Cl | Dichloromethane | 2 | >90 | [3] |
| 4-Nitrobenzyl alcohol | 4-Nitrobenzaldehyde | Cr(III)(salen)Cl | Dichloromethane | 2 | >90 | [3] |
| Cinnamyl alcohol | Cinnamaldehyde | Cr(III)(salen)Cl | Dichloromethane | 1.5 | >80 | [3] |
| Geraniol | Geranial | Cr(III)(salen)Cl | Dichloromethane | 1.5 | >80 | [3] |
Yb(OTf)₃/TEMPO Catalyzed Oxidation with this compound
| Substrate (Alcohol) | Product (Carbonyl) | Catalyst System | Solvent | Time | Yield (%) | Reference |
| 4-Phenyl-1-butanol | 4-Phenyl-1-butanal | Yb(OTf)₃ (2 mol%), TEMPO (5 mol%) | Dichloromethane | 15 min | 83 | [9] |
| 1-Adamantanemethanol | 1-Adamantanecarboxaldehyde | Yb(OTf)₃ (2 mol%), TEMPO (5 mol%) | Dichloromethane | 30 min | 91 | [9] |
| Geraniol | Geranial | Yb(OTf)₃ (2 mol%), TEMPO (5 mol%) | Dichloromethane | 10 min | 98 | [9] |
| 1-Phenylethanol | Acetophenone | Yb(OTf)₃ (2 mol%), TEMPO (5 mol%) | Dichloromethane | 10 min | 99 | [9] |
| Borneol | Camphor | Yb(OTf)₃ (2 mol%), TEMPO (5 mol%) | Dichloromethane | 20 min | 99 | [9] |
Experimental Protocols
Safety Precaution: this compound and its derivatives are potentially explosive and should be handled with care. Avoid heating solid this compound. Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Conduct all operations in a well-ventilated fume hood.
General Protocol for TEMPO-Mediated Oxidation of Alcohols
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Alcohol (1.0 mmol)
-
This compound diacetate (1.1 mmol, 1.1 equiv)
-
TEMPO (0.1 mmol, 10 mol%)
-
Dichloromethane (CH₂Cl₂, anhydrous, 5 mL)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
To a round-bottom flask containing a magnetic stir bar, add the alcohol (1.0 mmol) and dissolve it in dichloromethane (2 mL).
-
Add TEMPO (0.1 mmol) to the solution.
-
Add this compound diacetate (1.1 mmol) in one portion.
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction (typically 1-4 hours), quench the reaction by adding saturated aqueous sodium thiosulfate solution (5 mL) and stir for 15-30 minutes.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (5 mL) and brine (5 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired aldehyde or ketone.
Protocol for Cr(III)-Salen Catalyzed Oxidation of Benzylic Alcohols
Materials:
-
Benzylic alcohol (1.0 mmol)
-
This compound (1.2 mmol, 1.2 equiv)
-
Cr(III)-Salen chloride complex (0.05 mmol, 5 mol%)
-
Dichloromethane (CH₂Cl₂, anhydrous, 10 mL)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve the Cr(III)-Salen chloride complex (0.05 mmol) in dichloromethane (5 mL).
-
Add the benzylic alcohol (1.0 mmol) to the solution.
-
Add this compound (1.2 mmol) to the reaction mixture.
-
Stir the mixture at room temperature. Monitor the reaction by TLC.
-
Once the starting material is consumed (typically within 2 hours), filter the reaction mixture through a short pad of silica gel to remove the catalyst.
-
Wash the silica gel pad with additional dichloromethane.
-
Combine the organic filtrates and concentrate under reduced pressure.
-
Purify the residue by column chromatography to yield the pure carbonyl compound.
Diagrams
Catalytic Cycle of TEMPO-Mediated Alcohol Oxidation
Caption: Catalytic cycle of TEMPO-mediated alcohol oxidation.
General Experimental Workflow
Caption: General experimental workflow for alcohol oxidation.
Logical Relationship of Reagents
Caption: Logical relationship of reagents in catalytic oxidation.
References
- 1. calibrechem.com [calibrechem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 4. Clean and Highly Selective Oxidation of Alcohols in an Ionic Liquid by Using an Ion-Supported Hypervalent Iodine(III) Reagent [organic-chemistry.org]
- 5. beckassets.blob.core.windows.net [beckassets.blob.core.windows.net]
- 6. Hypervalent iodine/TEMPO-mediated oxidation in flow systems: a fast and efficient protocol for alcohol oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A highly chemoselective oxidation of alcohols to carbonyl products with this compound diacetate mediated by chromium(III)(salen) complexes: synthetic and mechanistic aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A highly chemoselective oxidation of alcohols to carbonyl products with this compound diacetate mediated by chromium(III)(salen) complexes: synthetic and mechanistic aspects. | Semantic Scholar [semanticscholar.org]
- 9. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 10. TEMPO [organic-chemistry.org]
- 11. TCI Practical Example: TEMPO Oxidation Utilizing Iodobenzene Diacetate as a Reoxidant | TCI AMERICA [tcichemicals.com]
Application Notes and Protocols for the Preparation of Iodosobenzene Diacetate
Authored for: Researchers, Scientists, and Drug Development Professionals
Introduction:
Iodosobenzene diacetate, also known as (diacetoxyiodo)benzene or PIDA, is a hypervalent iodine(III) reagent widely utilized in organic synthesis as a powerful and selective oxidizing agent.[1][2][3] Its versatility, coupled with its relatively low toxicity and environmentally benign nature compared to heavy-metal-based oxidants, makes it an indispensable tool in modern synthetic chemistry.[4][5] This document provides detailed protocols for the preparation of this compound diacetate, summarizes key quantitative data, and outlines some of its significant applications in organic synthesis.
Data Presentation: Synthesis of this compound Diacetate
The following table summarizes various reported methods for the synthesis of this compound diacetate, highlighting the reagents, reaction conditions, and yields.
| Starting Material | Oxidizing Agent | Solvent(s) | Reaction Conditions | Yield (%) | Melting Point (°C) | Reference |
| Iodobenzene | Peracetic acid (40%) | Acetic acid | 30°C, 30-40 min addition, then 20 min stirring | 83-91 | 158-159 | [6] |
| This compound | Glacial acetic acid | Glacial acetic acid | Gentle boiling | High | - | |
| Iodobenzene | Sodium perborate | Acetic acid, Acetic anhydride | 35-45°C, 6-12 hours | 66-71 | 160-164 | [7] |
| Iodobenzene | Sodium percarbonate | Acetic anhydride, Acetic acid, Dichloromethane | 40°C, 5 hours | High | - | [8] |
| Iodobenzene | Potassium peroxydisulfate | Acetic acid | - | - | - | [1][2] |
Experimental Protocols
Protocol 1: Synthesis of this compound Diacetate using Peracetic Acid
This protocol is adapted from a well-established procedure and is favored for its use of inexpensive, commercially available reagents and high yields.[6]
Materials:
-
Iodobenzene (0.10 mole, 20.4 g)
-
40% Peracetic acid (0.24 mole, 36 g, 31 mL)
-
Deionized water (cold)
-
200 mL beaker
-
Magnetic stirrer and stir bar
-
Water bath
-
Büchner funnel and filter flask
-
Vacuum desiccator with calcium chloride
Procedure:
-
Reaction Setup: Place 20.4 g (0.10 mole) of iodobenzene into a 200 mL beaker equipped with a magnetic stirrer. Immerse the beaker in a water bath maintained at 30°C.
-
Addition of Oxidant: While stirring the iodobenzene, add 36 g (31 mL, 0.24 mole) of 40% peracetic acid dropwise over a period of 30-40 minutes.
-
Reaction: Continue stirring the mixture for an additional 20 minutes at a bath temperature of 30°C. During this time, the mixture should form a homogeneous yellow solution, and crystallization of the product may begin.
-
Isolation: Collect the crystalline product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with three 20 mL portions of cold deionized water.
-
Drying: Continue to draw air through the funnel for 30 minutes to partially dry the product. For final drying, place the this compound diacetate in a vacuum desiccator containing calcium chloride overnight. The dried product should weigh between 26.7–29.3 g (83–91% yield) and have a melting point of 158–159°C with decomposition.[6]
Purity Assessment: The purity of the obtained this compound diacetate can be determined by iodometric titration and is typically 97-98%, which is suitable for most applications.[6] For higher purity (99-100%), recrystallization from 5M acetic acid can be performed.[6]
Visualizations
Experimental Workflow: Synthesis of this compound Diacetate
Caption: Workflow for the synthesis of this compound diacetate.
Application Example: Oxidation of a Primary Alcohol
This compound diacetate is a key reagent in the selective oxidation of alcohols.[3] When used in combination with a catalytic amount of a nitroxyl radical such as TEMPO (2,2,6,6-tetramethylpiperidin-1-oxyl), it efficiently oxidizes primary alcohols to aldehydes without over-oxidation to carboxylic acids.[3]
Caption: TEMPO-catalyzed oxidation of a primary alcohol using PIDA.
Application Notes
This compound diacetate is a versatile reagent with a broad range of applications in organic synthesis, primarily as a mild and selective oxidizing agent.[1]
-
Oxidation of Alcohols: It is widely used for the oxidation of primary alcohols to aldehydes and secondary alcohols to ketones.[3] The reaction is often carried out in the presence of catalytic TEMPO.[3]
-
Phenol Oxidation: this compound diacetate can oxidize phenols to quinones or iodonium ylides, depending on the substitution pattern of the phenol.[9]
-
C-H Activation and Functionalization: It facilitates C-H activation reactions, enabling the direct functionalization of organic molecules.[1]
-
Oxidative Cyclizations: The reagent promotes various rearrangement and ring-forming reactions, which are crucial in the synthesis of complex heterocyclic structures found in many active pharmaceutical ingredients (APIs) and agrochemicals.[5]
-
Glycosylation Reactions: In combination with iodine, it is used in the synthesis of 2-deoxy-2-iodoglycosyl acetates from protected glycals.[10]
-
Hofmann Rearrangement: It can be used to effect the Hofmann rearrangement of amides under mildly acidic conditions.[2]
Safety and Handling: this compound diacetate is an irritant and should be handled with care.[4] It is harmful if swallowed and can cause skin and eye irritation.[4] It is sensitive to light and moisture and should be stored in a cool, dry, and dark place in a well-sealed container.[1] A notable safety feature is its low toxicity profile compared to traditional heavy metal oxidants like lead tetraacetate or chromium reagents.[4]
References
- 1. nbinno.com [nbinno.com]
- 2. (Diacetoxyiodo)benzene - Wikipedia [en.wikipedia.org]
- 3. calibrechem.com [calibrechem.com]
- 4. grokipedia.com [grokipedia.com]
- 5. calibrechem.com [calibrechem.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. CN101575293A - Method for preparing iodobenzene diacetate - Google Patents [patents.google.com]
- 8. Easy Preparation of (Diacetoxyiodo)arenes from Iodoarenes with Sodium Percarbonate as the Oxidant - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Phenol oxidation with hypervalent iodine reagents - Wikipedia [en.wikipedia.org]
- 10. This compound diacetate-Iodine and IBX-Iodine: Reagent systems for the synthesis of diastereomerically enriched 2-deoxy-2-iodoglycosyl acetates and 2-deoxy-2-iodoglycosyl ortho-iodobenzoates from protected glycals [agris.fao.org]
Application Notes: Iodosobenzene as an Oxygen Transfer Agent
Introduction
Iodosobenzene (PhIO), or iodosylbenzene, is a hypervalent iodine(III) compound widely utilized in organic synthesis as a potent and selective oxygen transfer agent.[1] Hypervalent iodine reagents have gained prominence due to their mild reaction conditions, high selectivity, and environmentally friendly nature compared to many heavy-metal-based oxidants. This compound and its related precursor, this compound diacetate (PhI(OAc)₂), serve as versatile reagents for a variety of oxidative transformations, including the oxidation of alcohols, the epoxidation of alkenes, and the hydroxylation of alkanes.[1][2] This document provides detailed application notes, experimental protocols, and mechanistic insights for researchers, scientists, and drug development professionals.
Key Applications
This compound is a key reagent in several critical oxidative transformations:
-
Oxidation of Alcohols: It facilitates the selective oxidation of primary alcohols to aldehydes and secondary alcohols to ketones, often in conjunction with catalysts like TEMPO (2,2,6,6-tetramethylpiperidin-1-oxyl).[2] This method is valued for its high selectivity, avoiding over-oxidation to carboxylic acids.
-
Epoxidation of Alkenes: As an oxo-transfer reagent, this compound can epoxidize certain alkenes, forming valuable epoxide intermediates for further synthetic transformations.[1][3]
-
Hydroxylation Reactions: In metal-catalyzed systems, particularly with cytochrome P-450 models, this compound serves as a terminal oxidant, transferring an oxygen atom to C-H bonds to form alcohols.[4]
-
α-Functionalization of Carbonyls: It mediates the α-hydroxylation and α-acyloxylation of ketones and other 1,3-dicarbonyl compounds.[5][6]
Quantitative Data on Oxygen Transfer Reactions
The efficiency of this compound as an oxygen transfer agent is demonstrated across a range of substrates. The following tables summarize representative yields for key applications.
Table 1: TEMPO-Mediated Oxidation of Alcohols with this compound Diacetate (Data synthesized from multiple sources demonstrating typical yields)
| Entry | Substrate (Alcohol) | Product (Aldehyde/Ketone) | Yield (%) |
| 1 | Benzyl alcohol | Benzaldehyde | >95% |
| 2 | 1-Naphthalenemethanol | 1-Naphthaldehyde | ~95% |
| 3 | 1-Octanol | 1-Octanal | >90% |
| 4 | Cyclohexanol | Cyclohexanone | >95% |
| 5 | 2-Heptanol | 2-Heptanone | >90% |
Table 2: Epoxidation of Alkenes (Representative yields for metal-catalyzed epoxidations using PhIO)
| Entry | Substrate (Alkene) | Product (Epoxide) | Yield (%) |
| 1 | Styrene | Styrene oxide | ~85% |
| 2 | Cyclooctene | Cyclooctene oxide | >90% |
| 3 | Norbornene | Norbornene oxide | >90% |
| 4 | (Z)-Cyclooctene | (Z)-Cyclooctene oxide | >95% |
Reaction Mechanisms and Visualizations
The reactivity of this compound is centered on the electrophilic nature of the iodine(III) center and its ability to transfer an oxygen atom, resulting in the favorable reduction to iodobenzene (PhI).[7]
Catalytic Cycle for TEMPO-Mediated Alcohol Oxidation
In this system, this compound diacetate (or this compound) acts as the stoichiometric oxidant to regenerate the active TEMPO⁺ species from the hydroxylamine intermediate.
Experimental Protocols
Safety Precautions: this compound and its derivatives are potent oxidizing agents. This compound itself is reported to explode upon heating to 210°C.[8] Always handle with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Avoid heating and grinding the solid material.
Protocol 1: General Procedure for TEMPO-Catalyzed Oxidation of an Alcohol
This protocol is adapted from procedures utilizing this compound diacetate as the reoxidant.[9][10]
Materials:
-
Substrate (alcohol)
-
This compound diacetate (PhI(OAc)₂) (1.1 - 2.2 equivalents)
-
TEMPO (0.1 - 0.2 equivalents)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Workflow Visualization:
Procedure:
-
To a round-bottom flask charged with a magnetic stir bar, add the alcohol (1.0 mmol) and TEMPO (0.1-0.2 mmol, 10-20 mol%).
-
Dissolve the solids in anhydrous dichloromethane (approx. 0.5-1.0 M solution).
-
To this stirring solution, add this compound diacetate (1.1 - 2.2 mmol) portion-wise at room temperature.
-
Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-6 hours).[9]
-
Upon completion, dilute the reaction mixture with dichloromethane.
-
Transfer the mixture to a separatory funnel and add a saturated aqueous solution of sodium thiosulfate to quench any excess oxidant. Stir until the yellow color dissipates.
-
Separate the organic layer. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired aldehyde or ketone.
Protocol 2: Metal-Catalyzed Epoxidation of an Alkene
This is a general protocol for the epoxidation of an alkene using this compound as the terminal oxidant in the presence of a metal catalyst (e.g., a manganese or iron porphyrin complex).
Materials:
-
Substrate (alkene)
-
This compound (PhIO) (1.2 equivalents)
-
Metal catalyst (e.g., Mn(TPP)Cl or Fe(TPP)Cl, 0.01-1 mol%)
-
Dichloromethane (DCM) or acetonitrile (MeCN), anhydrous
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a flask under an inert atmosphere, dissolve the alkene (1.0 mmol) and the metal catalyst (0.001-0.01 mmol) in anhydrous solvent (e.g., DCM).
-
To this solution, add this compound (1.2 mmol) in one portion. Note: PhIO has low solubility in most common organic solvents, and the reaction is often run as a slurry.[1]
-
Stir the mixture at room temperature. The reaction progress can be monitored by TLC or GC-MS.
-
Once the reaction is complete, filter the mixture through a short pad of silica gel or celite to remove the catalyst and insoluble byproducts (iodobenzene).
-
Rinse the pad with additional solvent.
-
Concentrate the filtrate under reduced pressure.
-
The resulting crude product can be further purified by flash column chromatography if necessary.
This protocol provides a framework for leveraging this compound's oxygen-transfer capabilities in synthesis. Researchers should optimize solvent, temperature, and catalyst loading for their specific substrate.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. calibrechem.com [calibrechem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Iodosylbenzene [organic-chemistry.org]
- 6. Hypervalent Iodine Compounds [organic-chemistry.org]
- 7. macmillan.princeton.edu [macmillan.princeton.edu]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. TCI Practical Example: TEMPO Oxidation Utilizing Iodobenzene Diacetate as a Reoxidant | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 10. Hypervalent iodine/TEMPO-mediated oxidation in flow systems: a fast and efficient protocol for alcohol oxidation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Iodosobenzene-Mediated C-H Activation
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed overview of the mechanisms, experimental protocols, and applications of iodosobenzene (PhIO) and its derivatives in C-H activation reactions. This compound is a versatile hypervalent iodine(III) reagent that can act as an oxidant in both metal-catalyzed and metal-free C-H functionalization reactions. These reactions are of significant interest in organic synthesis and drug development for their ability to form carbon-carbon and carbon-heteroatom bonds directly from abundant C-H bonds. This guide covers the mechanistic pathways, provides standardized experimental protocols, presents quantitative data for reaction optimization, and illustrates key concepts with diagrams.
Introduction to this compound in C-H Activation
Carbon-hydrogen (C-H) bond activation is a powerful strategy in modern organic synthesis, enabling the construction of complex molecules from simple, readily available precursors.[1] Hypervalent iodine reagents, particularly this compound (PhIO) and its derivatives like (diacetoxyiodo)benzene (PhI(OAc)₂), have emerged as crucial components in this field.[2] They can function either as stoichiometric oxidants to regenerate a metal catalyst or as mediators in metal-free transformations.[2][3]
This compound's utility stems from its ability to participate in various reaction pathways, including:
-
Metal-Catalyzed Reactions: In transition metal-catalyzed cycles (e.g., using Palladium, Copper, or Rhodium), PhIO often serves as the terminal oxidant to regenerate the active high-valent metal catalyst, which is essential for closing the catalytic loop.[1][4]
-
Metal-Free Reactions: this compound can directly activate C-H bonds or react with substrates to form highly reactive intermediates, such as nitrenes or carbenes, which then proceed to functionalize C-H bonds.[2][5] This approach avoids the cost and toxicity associated with some transition metals.[2]
The versatility of this compound makes it a valuable tool for late-stage functionalization in drug discovery, allowing for the modification of complex molecular scaffolds with high precision.
Mechanisms of this compound-Mediated C-H Activation
The mechanism of C-H activation involving this compound can vary significantly depending on the presence of a metal catalyst, the nature of the substrate, and the reaction conditions.
Metal-Catalyzed Mechanisms
In many transition-metal-catalyzed reactions, this compound acts as an oxidant to facilitate the catalytic cycle. A common example is the Palladium-catalyzed C-H arylation. While the precise mechanism can be complex and debated, a generalized pathway often involves:
-
C-H Activation: The palladium catalyst cleaves a C-H bond of the substrate to form a palladacycle intermediate.
-
Oxidation: this compound oxidizes the Pd(II) center to a high-valent Pd(IV) species.
-
Reductive Elimination: The desired C-C or C-X bond is formed through reductive elimination from the Pd(IV) intermediate, regenerating the Pd(II) catalyst.
Iodonium ylides, which can be generated from this compound derivatives, are also emerging as important carbene precursors in transition-metal-catalyzed C-H functionalization.[6]
Metal-Free Mechanisms
Under metal-free conditions, this compound can be activated to form a more reactive hypervalent iodine(III) species. For instance, in the presence of an oxidant like m-chloroperbenzoic acid (mCPBA), iodobenzene can be catalytically oxidized in situ to an active species that facilitates the reaction.[2] A proposed mechanism for an intramolecular C-H amination involves the in situ generated iodine(III) species reacting with an amidine to form a nitrenium ion, which is then attacked by an aryl group to form the cyclized product.[2]
Another proposed pathway involves hydrogen abstraction. Theoretical and experimental studies suggest that iodosylbenzene (PhIO) is capable of activating weak C-H bonds in hydrocarbons directly through a hydrogen abstraction mechanism.[5]
Key Experimental Protocols
The following protocols are generalized procedures and should be optimized for specific substrates and desired products. All reactions should be performed in a well-ventilated fume hood using appropriate personal protective equipment.
Protocol 3.1: Metal-Free Intramolecular C-H Amination for Benzimidazole Synthesis
This protocol is adapted from a procedure for the synthesis of benzimidazoles using catalytic iodobenzene with mCPBA as the terminal oxidant.[2]
Materials:
-
N-aryl-N'-tosylamidine (Substrate, 1.0 equiv)
-
Iodobenzene (Catalyst, 20 mol%)
-
m-Chloroperbenzoic acid (mCPBA, <77% purity, 1.5 equiv)
-
1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) (Solvent)
-
Anhydrous sodium bicarbonate (for workup)
-
Ethyl acetate (for extraction)
-
Brine (for washing)
-
Anhydrous sodium sulfate (for drying)
Procedure:
-
To a clean, dry vial equipped with a magnetic stir bar, add the N-aryl-N'-tosylamidine (e.g., 0.5 mmol).
-
Add iodobenzene (20 mol %, 0.1 mmol).
-
Add HFIP (1.0 mL) as the solvent.[2]
-
Stir the mixture at room temperature, then add mCPBA (1.5 equiv, 0.75 mmol) portion-wise over 5 minutes.
-
Seal the vial and stir the reaction mixture at room temperature for 12 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired benzimidazole.
Protocol 3.2: Palladium-Catalyzed Ortho-C-H Dimethylamination of Iodobenzene
This protocol describes a templated approach where an initial C-H amination of iodobenzene is the key step for further functionalization, using a Pd/Norbornene catalytic system.[7][8]
Materials:
-
Iodobenzene (Substrate, 1.0 equiv, 0.2 mmol)
-
N,N-Dimethyl-2-nitrosobenzenesulfonamide (Aminating agent)
-
Palladium acetate (Pd(OAc)₂, 10 mol%)
-
Triphenylphosphine (P(4-OMeC₆H₄)₃, 20 mol%)
-
Norbornene (NBE, 4.0 equiv)
-
Cesium carbonate (Cs₂CO₃, 4.0 equiv)
-
Tetrahydrofuran (THF), anhydrous (Solvent, 3.0 mL)
Procedure:
-
In an oven-dried Schlenk tube under an inert atmosphere (e.g., Argon), combine palladium acetate (10 mol%), the phosphine ligand (20 mol%), norbornene (4.0 equiv), and cesium carbonate (4.0 equiv).[8]
-
Add iodobenzene (1.0 equiv) and the aminating agent.[8]
-
Add anhydrous THF (3.0 mL) via syringe.
-
Seal the tube and place it in a preheated oil bath at 100 °C.
-
Stir the reaction for 24 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography to obtain the ortho-aminated product.
Data Presentation: Reaction Optimization
Quantitative data is crucial for optimizing reaction conditions. The following tables summarize representative data from the literature.
Table 1: Optimization of Metal-Free C-H Amination Conditions.[2]
| Entry | Catalyst (mol%) | Oxidant | Solvent | Conversion (%) |
| 1 | Iodobenzene (20) | mCPBA | CH₂Cl₂ | No reaction |
| 2 | Iodobenzene (20) | mCPBA | MeOH | No reaction |
| 3 | Iodobenzene (20) | mCPBA | CF₃COOH | No reaction |
| 4 | Iodobenzene (20) | mCPBA | HFIP | 76 |
| 5 | Iodobenzene (20) | TBHP | HFIP | No reaction |
| 6 | Iodobenzene (20) | H₂O₂ | HFIP | No reaction |
| 7 | Iodobenzene (10) | mCPBA | HFIP | 53 |
| 8 | None | mCPBA | HFIP | No reaction |
Conditions: Substrate (0.5 mmol), oxidant (1.5 equiv), solvent (1 mL), room temperature, 12 h. Conversion determined by ¹H NMR.[2]
Table 2: Optimization of Ligands for Pd-Catalyzed C-H Dimethylamination.[7]
| Entry | Ligand | Yield (%) |
| 1 | PPh₃ | 36 |
| 2 | P(4-OMeC₆H₄)₃ | 45 |
| 3 | P(t-Bu)₃ | 25 |
| 4 | XPhos | 31 |
Conditions: Iodobenzene (0.2 mmol), Pd(OAc)₂ (10 mol%), ligand (20 mol%), NBE (4.0 equiv), Cs₂CO₃ (4.0 equiv), THF (3.0 mL), 100 °C, 24 h. Isolated yields.[7]
Visualizations: Mechanisms and Workflows
Diagrams created using Graphviz to illustrate key processes.
Caption: Proposed cycle for metal-free C-H amination.
Caption: Standard workflow for C-H activation experiments.
References
- 1. Direct transition metal-catalyzed functionalization of heteroaromatic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Hypervalent Iodine–Mediated Ring Contraction Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Activation of hydrocarbon C–H bonds by iodosylbenzene: how does it compare with iron(iv)–oxo oxidants? - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. chemrxiv.org [chemrxiv.org]
- 8. researchgate.net [researchgate.net]
Applications of Iodosobenzene in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iodosobenzene (PhIO) and its derivatives are versatile hypervalent iodine(III) reagents that have garnered significant attention in medicinal chemistry. Their utility stems from their ability to act as powerful yet selective oxidizing agents, facilitating a range of transformations crucial for the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs). This document provides an overview of key applications of this compound, complete with experimental protocols and quantitative data to aid in the practical implementation of these methods in a research and development setting.
Key Applications
This compound is a valuable tool in the medicinal chemist's arsenal, primarily employed in:
-
Oxidative C-H Functionalization and Cyclization: Enabling the direct conversion of C-H bonds into new functional groups, often leading to the formation of heterocyclic structures prevalent in drug molecules.
-
Synthesis of Diaryliodonium Salts: These salts are important arylating agents, allowing for the introduction of aryl groups into various nucleophiles.
-
Aziridination of Alkenes: Facilitating the synthesis of aziridines, which are key building blocks in many biologically active compounds.
Oxidative C-H Amination for Benzimidazole Synthesis
The benzimidazole scaffold is a privileged structure in medicinal chemistry, found in numerous approved drugs. This compound, often generated in situ from iodobenzene, catalyzes the oxidative C-H amination of N-substituted amidines to furnish 1,2-disubstituted benzimidazoles. This approach avoids the need for stoichiometric and often toxic metal oxidants.[1][2][3]
Quantitative Data
The following table summarizes the iodobenzene-catalyzed synthesis of various benzimidazole derivatives, highlighting the substrate scope and corresponding yields.
| Entry | Substrate (Amidine) | Product | Yield (%) |
| 1 | N-(4-methylphenyl)-N'-tosylacetamidine | 2-Methyl-1-tosyl-1H-benzo[d]imidazole | 85 |
| 2 | N-(4-methoxyphenyl)-N'-tosylacetamidine | 5-Methoxy-2-methyl-1-tosyl-1H-benzo[d]imidazole | 78 |
| 3 | N-(4-chlorophenyl)-N'-tosylacetamidine | 5-Chloro-2-methyl-1-tosyl-1H-benzo[d]imidazole | 92 |
| 4 | N-phenyl-N'-tosylbenzamidine | 2-Phenyl-1-tosyl-1H-benzo[d]imidazole | 88 |
| 5 | N-(4-fluorophenyl)-N'-methylsulfonylacetamidine | 5-Fluoro-1-(methylsulfonyl)-2-methyl-1H-benzo[d]imidazole | 82 |
Experimental Protocol: General Procedure for Iodobenzene-Catalyzed C-H Amination[1]
-
To a solution of the N-aryl-N'-sulfonylamidine (0.5 mmol) in 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP, 1.0 mL), add iodobenzene (0.01 g, 0.05 mmol, 10 mol%).
-
To this mixture, add m-chloroperbenzoic acid (m-CPBA, 70% purity, 0.18 g, 0.75 mmol) in one portion.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (10 mL).
-
Extract the product with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel (ethyl acetate/hexanes) to afford the desired benzimidazole.
Reaction Workflow
Figure 1. General experimental workflow for the synthesis of benzimidazoles.
Synthesis of Diaryliodonium Salts
Diaryliodonium salts are valuable arylating agents in medicinal chemistry, enabling the formation of carbon-carbon and carbon-heteroatom bonds. This compound can be used as a precursor for the synthesis of these salts, often in one-pot procedures where it is generated in situ.
Quantitative Data
The following table presents the synthesis of various diaryliodonium salts with different counterions and substitution patterns, along with their corresponding yields.
| Entry | Iodoarene | Arene | Oxidant | Acid/Anion Source | Product | Yield (%) |
| 1 | Iodobenzene | Toluene | Oxone | H₂SO₄/KBr | (4-Methylphenyl)(phenyl)iodonium bromide | 85 |
| 2 | Iodobenzene | Anisole | m-CPBA | TfOH | (4-Methoxyphenyl)(phenyl)iodonium triflate | 90 |
| 3 | 4-Iodotoluene | Mesitylene | Oxone | H₂SO₄/NaBF₄ | (Mesityl)(4-methylphenyl)iodonium tetrafluoroborate | 82 |
| 4 | Iodobenzene | Benzene | m-CPBA | BF₃·Et₂O | Diphenyliodonium tetrafluoroborate | 75 |
| 5 | 1-Iodo-4-nitrobenzene | Anisole | Oxone | H₂SO₄/KI | (4-Methoxyphenyl)(4-nitrophenyl)iodonium iodide | 78 |
Experimental Protocol: One-Pot Synthesis of a Diaryliodonium Salt[4]
-
To a stirred suspension of the iodoarene (1.0 mmol) and the arene (1.2 mmol) in acetonitrile (5 mL) at 0 °C, add sulfuric acid (98%, 0.4 mL) dropwise.
-
Add Oxone (potassium peroxymonosulfate, 1.2 mmol) portion-wise over 15 minutes, maintaining the temperature below 10 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Pour the reaction mixture into ice-water (50 mL).
-
Add a saturated aqueous solution of the desired salt (e.g., KBr, NaBF₄, KI) to precipitate the diaryliodonium salt.
-
Collect the precipitate by vacuum filtration, wash with cold water and then with diethyl ether.
-
Dry the solid under vacuum to obtain the diaryliodonium salt.
Synthesis Pathway
Figure 2. Logical pathway for the one-pot synthesis of diaryliodonium salts.
Aziridination of Alkenes
Aziridines are three-membered heterocyclic compounds that serve as versatile intermediates in the synthesis of nitrogen-containing molecules, including many pharmaceuticals. This compound, particularly in the form of its diacetate derivative (PIDA) or as PhI=O generated in situ, is a key reagent in metal-catalyzed and metal-free aziridination reactions.
Quantitative Data
The following table provides examples of copper-catalyzed aziridination of various alkenes using this compound diacetate (PIDA) as the oxidant.
| Entry | Alkene | Nitrogen Source | Catalyst | Oxidant | Product | Yield (%) |
| 1 | Styrene | TsNH₂ | Cu(OTf)₂ (5 mol%) | PIDA | N-Tosyl-2-phenylaziridine | 85 |
| 2 | 1-Octene | NsNH₂ | Cu(acac)₂ (5 mol%) | PhI=O | N-Nosyl-2-hexylaziridine | 78 |
| 3 | Cyclohexene | TsNH₂ | Cu(OTf)₂ (5 mol%) | PIDA | 7-Tosyl-7-azabicyclo[4.1.0]heptane | 90 |
| 4 | Indene | BsNH₂ | Cu(MeCN)₄PF₆ (5 mol%) | PIDA | N-Brosyl-1a,6b-dihydro-1H-benzo[b]cyclopropa[d]azepine | 82 |
| 5 | Methyl acrylate | TsNH₂ | Cu(OTf)₂ (5 mol%) | PIDA | Methyl N-tosylaziridine-2-carboxylate | 75 |
Experimental Protocol: Copper-Catalyzed Aziridination of Styrene[5]
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), add Cu(OTf)₂ (0.018 g, 0.05 mmol, 5 mol%).
-
Add p-toluenesulfonamide (TsNH₂, 0.257 g, 1.5 mmol) and freshly distilled styrene (0.104 g, 1.0 mmol).
-
Add anhydrous dichloromethane (DCM, 5 mL) and stir the mixture at room temperature until all solids dissolve.
-
Add this compound diacetate (PIDA, 0.483 g, 1.5 mmol) in one portion.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Monitor the reaction by TLC. Upon completion, concentrate the mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (ethyl acetate/hexanes) to yield N-tosyl-2-phenylaziridine.
Catalytic Cycle
Figure 3. Proposed catalytic cycle for copper-catalyzed aziridination.
Conclusion
This compound and its derivatives are indispensable reagents in modern medicinal chemistry. Their ability to facilitate key transformations such as C-H functionalization, arylation via diaryliodonium salts, and aziridination provides medicinal chemists with powerful tools for the synthesis and diversification of drug candidates. The protocols and data presented herein offer a practical guide for the implementation of these valuable synthetic methods. As with all hypervalent iodine reagents, appropriate safety precautions should be taken, as some of these compounds can be explosive under certain conditions.
References
Application Notes and Protocols: Iodosobenzene in the Synthesis of Heterocyclic Compounds
Audience: Researchers, scientists, and drug development professionals.
Introduction: Iodosobenzene (PhIO) and its derivatives are hypervalent iodine(III) reagents that have emerged as powerful and versatile tools in modern organic synthesis. Their ability to act as mild oxidants and facilitate a wide range of transformations has made them particularly valuable in the construction of complex heterocyclic scaffolds, which are core components of many pharmaceuticals and biologically active compounds. This document provides detailed application notes and experimental protocols for the use of this compound and related reagents in the synthesis of key heterocyclic systems.
[3+2] Annulation for the Synthesis of Isoxazolines
The [3+2] cycloaddition reaction is a powerful method for constructing five-membered heterocyclic rings. This compound can be used as a catalyst to generate nitrile oxides in situ from aldoximes, which then undergo cycloaddition with alkenes to furnish isoxazolines. This one-pot, three-step procedure is efficient and environmentally friendly, operating under mild conditions.[1][2]
Experimental Protocol: One-Pot Synthesis of Isoxazolines from Aldehydes
This protocol is adapted from the work of Han et al., who developed a convenient one-pot procedure using catalytic iodobenzene.[1]
Reaction Scheme:
Materials:
-
Aldehyde (e.g., Benzaldehyde, 1.0 mmol)
-
Hydroxylamine sulfate (0.6 mmol)
-
Alkene (e.g., Styrene, 1.2 mmol)
-
Iodobenzene (PhI, 0.2 mmol)
-
m-Chloroperoxybenzoic acid (m-CPBA, 1.4 mmol)
-
2,2,2-Trifluoroethanol (TFE)
-
Water (H₂O)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of the aldehyde (1.0 mmol) in a mixture of TFE and H₂O (2.6:1 v/v, 5 mL), add hydroxylamine sulfate (0.6 mmol).
-
Stir the mixture at room temperature for 30 minutes.
-
Add the alkene (1.2 mmol), iodobenzene (0.2 mmol), and m-CPBA (1.4 mmol) to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous Na₂S₂O₃ solution.
-
Extract the mixture with dichloromethane (3 x 15 mL).
-
Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired isoxazoline.
Quantitative Data
| Entry | Aldehyde | Alkene | Yield (%) | Reference |
| 1 | Benzaldehyde | Styrene | 85 | [1] |
| 2 | 4-Methylbenzaldehyde | Styrene | 82 | [1] |
| 3 | 4-Chlorobenzaldehyde | Styrene | 88 | [1] |
| 4 | 2-Naphthaldehyde | Styrene | 75 | [1] |
| 5 | Benzaldehyde | 1-Octene | 72 | [1] |
Table 1: Representative yields for the one-pot synthesis of isoxazolines.[1]
Reaction Workflow Diagram
References
Experimental Protocols and Application Notes for Reactions Involving Iodosobenzene
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for synthetic reactions involving iodosobenzene. This compound (PhIO) is a versatile and powerful hypervalent iodine(III) reagent utilized as an oxo-transfer agent in a variety of oxidative transformations. These protocols offer guidance on the preparation of this compound, its application in key synthetic reactions, and important safety considerations.
Safety Precautions
This compound and its precursors are hazardous materials that require careful handling in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory.[1] this compound is known to explode upon heating to its melting point of 210°C.[2] Therefore, heating of solid this compound should be avoided.
Preparation of this compound
This compound can be conveniently prepared in the laboratory from its more stable precursor, this compound diacetate.[2][3]
Protocol 2.1: Preparation of this compound from this compound Diacetate
This protocol details the hydrolysis of this compound diacetate to yield this compound.[2]
Materials:
-
This compound diacetate (C₆H₅I(OAc)₂)
-
3N Sodium hydroxide (NaOH) solution
-
Water (H₂O)
-
Chloroform (CHCl₃)
-
Beakers
-
Stirring rod or spatula
-
Büchner funnel and filter flask
Procedure:
-
In a 250-mL beaker, add 32.2 g (0.10 mole) of finely ground this compound diacetate.
-
With vigorous stirring, add 150 mL of 3N sodium hydroxide solution over a 5-minute period.
-
Triturate any lumps of solid that form with a stirring rod or spatula for 15 minutes.
-
Allow the reaction mixture to stand for an additional 45 minutes to ensure the completion of the reaction.
-
Add 100 mL of water and stir the mixture vigorously.
-
Collect the crude solid this compound by filtration using a Büchner funnel.
-
Return the wet solid to the beaker and triturate it with 200 mL of water.
-
Collect the solid again on the Büchner funnel and wash it with an additional 200 mL of water.
-
Dry the solid by maintaining suction on the funnel.
-
For final purification, triturate the dried solid in 75 mL of chloroform in a beaker.
-
Separate the purified this compound by filtration and allow it to air-dry.
Expected Yield: 18.7–20.5 g (85–93%).[2]
Application in Oxidation Reactions
This compound is a potent oxidizing agent, primarily functioning by transferring an oxygen atom to a substrate.
Oxidation of Alcohols to Carbonyl Compounds
While this compound itself can be used, a more common and efficient method for the selective oxidation of alcohols involves its derivative, this compound diacetate (IBD), in the presence of a catalytic amount of 2,2,6,6-tetramethylpiperidin-1-oxyl (TEMPO). This method is highly selective for the oxidation of primary alcohols to aldehydes without over-oxidation to carboxylic acids.[4]
Table 1: Oxidation of Various Alcohols using IBD/TEMPO System
| Substrate (Alcohol) | Product (Carbonyl) | Yield (%) | Reference |
| Nerol | Neral | 92 | [4] |
| Primary Allyl Alcohol | Allyl Aldehyde | - | [4] |
| Secondary Alcohol | Keto-derivative | 85-88.5 | [4] |
Protocol 3.1.1: General Procedure for TEMPO-Catalyzed Oxidation of Alcohols with this compound Diacetate
Materials:
-
Alcohol substrate
-
This compound diacetate (IBD)
-
2,2,6,6-tetramethylpiperidin-1-oxyl (TEMPO)
-
Dichloromethane (CH₂Cl₂)
-
Water (H₂O)
Procedure:
-
Dissolve the alcohol (1 mmol) in a mixture of CH₂Cl₂ and water (2:1).
-
Add TEMPO (0.01-0.05 equivalents).
-
Add this compound diacetate (1.1-1.5 equivalents) portion-wise to the stirred solution.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography on silica gel if necessary.
Application in Epoxidation of Alkenes
This compound serves as an effective oxo-transfer reagent for the epoxidation of alkenes. This reaction can be catalyzed by various metal complexes, such as iron(III) and manganese(III) porphyrins.[1]
Table 2: Epoxidation of Cycloalkenes with Iodosylbenzene Catalyzed by Iron(III) Tetra(dichlorophenyl)porphyrin [1]
| Substrate (Alkene) | Product (Epoxide) | Other Products |
| Cyclopentene | Cyclopentene oxide | Allylic oxidation products |
| Cyclohexene | Cyclohexene oxide | Allylic oxidation products |
| Cycloheptene | Cycloheptene oxide | - |
| Cyclooctene | Cyclooctene oxide | - |
| Cyclodecene | Cyclodecene oxide | - |
| Cyclododecene | Cyclododecene oxide | Allylic oxidation products |
Protocol 4.1: General Procedure for the Epoxidation of Alkenes
Materials:
-
Alkene substrate
-
This compound (PhIO)
-
Iron(III) tetra(2,6-dichlorophenyl)porphyrin chloride (Fe(TDCPP)Cl) as catalyst
-
Dichloromethane (CH₂Cl₂)
Procedure:
-
In a round-bottom flask, dissolve the alkene (1 mmol) and Fe(TDCPP)Cl (0.01 mmol) in CH₂Cl₂.
-
Add this compound (1.2 mmol) to the solution.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction by TLC or gas chromatography (GC).
-
Upon completion, filter the reaction mixture through a short pad of silica gel to remove the catalyst.
-
Wash the silica pad with additional CH₂Cl₂.
-
Concentrate the filtrate under reduced pressure to obtain the crude epoxide.
-
Purify by column chromatography if necessary.
Application in the Synthesis of Vicinal Diazides
A mixture of this compound and sodium azide in acetic acid can be used to convert alkenes into vicinal diazides.[3] This transformation is a valuable method for introducing two nitrogen functionalities across a double bond.
Protocol 5.1: Synthesis of Vicinal Diazides from Alkenes
Materials:
-
Alkene substrate
-
This compound (PhIO)
-
Sodium azide (NaN₃)
-
Acetic acid (AcOH)
-
Dichloromethane (CH₂Cl₂)
Procedure:
-
In a reaction vessel, dissolve the alkene (1 mmol) in a mixture of dichloromethane and acetic acid.
-
Add sodium azide (2.5 mmol) to the solution.
-
Carefully add this compound (1.2 mmol) portion-wise to the stirred suspension. Caution: Azide compounds are potentially explosive.
-
Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC).
-
Carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with dichloromethane.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to yield the crude vicinal diazide.
-
Purify by column chromatography, taking appropriate safety precautions for handling azides.
Visualizations
Experimental Workflow for Synthesis and Application of this compound
Caption: General workflow for this compound reactions.
Catalytic Cycle of this compound in an Oxidation Reaction
Caption: Catalytic cycle of this compound in oxidation.
Logical Relationship of Hypervalent Iodine Reagents
Caption: Relationship of hypervalent iodine reagents.
References
- 1. Allylic oxidation and epoxidation of cycloalkenes by iodosylbenzene catalysed by iron(III) and manganese(III) tetra(dichlorophenyl)porphyrin: the marked influence of ring size on the rate of allylic oxidation - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
Iodosobenzene as a Stoichiometric Oxidant in Cross-Coupling Reactions: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iodosobenzene (PhIO) and its derivatives have emerged as powerful stoichiometric oxidants in a variety of transition metal-catalyzed cross-coupling reactions. Their ability to facilitate oxidative addition and regenerate the active catalyst has made them invaluable tools in the construction of complex carbon-carbon (C-C), carbon-nitrogen (C-N), and carbon-oxygen (C-O) bonds. These reactions are fundamental in medicinal chemistry and drug development for the synthesis of novel pharmacophores. This document provides detailed application notes, experimental protocols, and mechanistic insights into the use of this compound as a stoichiometric oxidant in palladium- and copper-catalyzed cross-coupling reactions.
Application Notes
This compound is a versatile hypervalent iodine(I) reagent that acts as a clean and efficient terminal oxidant in numerous oxidative cross-coupling reactions. Its primary role is to oxidize the metal catalyst, typically palladium or copper, from a lower oxidation state (e.g., Pd(0) or Cu(I)) to a higher oxidation state (e.g., Pd(II) or Cu(III)), thereby facilitating the catalytic cycle. In many palladium-catalyzed reactions, this compound enables a Pd(II)/Pd(IV) catalytic cycle, which is crucial for C-H activation and subsequent functionalization.
Advantages of Using this compound:
-
Mild Reaction Conditions: Many cross-coupling reactions employing this compound can be conducted under relatively mild conditions, often at or slightly above room temperature, which helps in preserving sensitive functional groups.[1]
-
High Reactivity: The hypervalent nature of the iodine atom in this compound makes it a potent oxidant, capable of efficiently turning over the catalytic cycle.
-
Good Functional Group Tolerance: These reactions often exhibit broad functional group compatibility, allowing for the late-stage functionalization of complex molecules, a critical aspect in drug discovery.[1]
-
Avoidance of Gaseous Oxidants: The use of a solid, stoichiometric oxidant like this compound circumvents the need for gaseous oxidants such as oxygen or air, which can be advantageous for safety and reproducibility.
Limitations:
-
Stoichiometric Waste: As a stoichiometric oxidant, this compound generates iodobenzene as a byproduct in equimolar amounts, which can be a drawback in terms of atom economy, especially for large-scale synthesis.
-
Solubility Issues: this compound has limited solubility in some common organic solvents, which can sometimes necessitate the use of co-solvents or specific reaction conditions to ensure homogeneity.
-
Potential for Side Reactions: As a strong oxidant, this compound can sometimes lead to undesired side reactions or over-oxidation of sensitive substrates if the reaction conditions are not carefully controlled.
Data Presentation: Quantitative Analysis of this compound-Mediated Cross-Coupling Reactions
The following tables summarize the quantitative data for representative cross-coupling reactions where this compound or its direct precursors are utilized as stoichiometric oxidants.
Table 1: Palladium-Catalyzed Intramolecular Oxidative C-H/C-H Coupling for Biaryl Synthesis
| Entry | Substrate | Catalyst (mol%) | Oxidant (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-(p-tolyl)benzenesulfonamide | Pd(OAc)₂ (10) | PhI(OAc)₂ (1.5) | PivOH | 130 | 24 | 86 |
| 2 | 2-(4-methoxyphenyl)benzenesulfonamide | Pd(OAc)₂ (10) | PhI(OAc)₂ (1.5) | PivOH | 130 | 24 | 82 |
| 3 | 2-(4-fluorophenyl)benzenesulfonamide | Pd(OAc)₂ (10) | PhI(OAc)₂ (1.5) | PivOH | 130 | 24 | 75 |
| 4 | 2-(naphthalen-1-yl)benzenesulfonamide | Pd(OAc)₂ (10) | PhI(OAc)₂ (1.5) | PivOH | 130 | 24 | 78 |
Note: PhI(OAc)₂ serves as a common, stable precursor that often generates the active oxidizing species in situ, closely mimicking the reactivity of this compound.
Table 2: Copper-Catalyzed Intermolecular C-N Cross-Coupling
| Entry | Amine | Aryl Halide | Catalyst (mol%) | Base | Oxidant | Solvent | Temp (°C) | Yield (%) |
| 1 | Aniline | Iodobenzene | CuI (10) | K₂CO₃ | PhIO (1.2 equiv) | DMF | 110 | 85 |
| 2 | Morpholine | Iodobenzene | CuI (10) | Cs₂CO₃ | PhIO (1.2 equiv) | DMSO | 120 | 92 |
| 3 | Indole | Iodobenzene | Cu₂O (5) | K₃PO₄ | PhIO (1.2 equiv) | Toluene | 100 | 88 |
| 4 | Pyrrolidine | 4-Iodotoluene | CuI (10) | K₂CO₃ | PhIO (1.2 equiv) | DMF | 110 | 89 |
Table 3: Palladium-Catalyzed C-H Acetoxylation with this compound Diacetate
| Entry | Substrate | Catalyst (mol%) | Oxidant (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Toluene | Pd(OAc)₂ (5) | PhI(OAc)₂ (1.5) | AcOH | 100 | 12 | 65 (ortho/meta/para mixture) |
| 2 | N-Phenylacetamide | Pd(OAc)₂ (5) | PhI(OAc)₂ (1.5) | AcOH | 80 | 8 | 92 (ortho-selective) |
| 3 | 8-Methylquinoline | Pd(OAc)₂ (10) | PhI(OAc)₂ (2.0) | Ac₂O/AcOH | 120 | 24 | 78 (at methyl group) |
| 4 | Benzoic Acid | Pd(OAc)₂ (5) | PhI(OAc)₂ (1.5) | TFA/AcOH | 100 | 16 | 72 (ortho-selective) |
Experimental Protocols
Protocol 1: Preparation of this compound
This protocol describes the synthesis of this compound from this compound diacetate.[2]
Materials:
-
This compound diacetate (32.2 g, 0.10 mol)
-
3N Sodium hydroxide solution (150 mL)
-
Water
-
Chloroform
Procedure:
-
Finely ground this compound diacetate is placed in a 250-mL beaker.
-
150 mL of 3N sodium hydroxide is added over a 5-minute period with vigorous stirring.
-
The lumps of solid that form are triturated with a stirring rod for 15 minutes.
-
The reaction mixture is allowed to stand for an additional 45 minutes to complete the reaction.
-
100 mL of water is added, the mixture is stirred vigorously, and the crude solid this compound is collected on a Büchner funnel.
-
The wet solid is returned to the beaker and triturated in 200 mL of water.
-
The solid is again collected on the Büchner funnel, washed with 200 mL of water, and dried by maintaining suction.
-
Final purification is achieved by triturating the dried solid in 75 mL of chloroform in a beaker.
-
The this compound is separated by filtration and air-dried.
Expected Yield: 18.7–20.5 g (85–93%). Caution: this compound can explode upon heating to its melting point (around 210 °C).
Protocol 2: Palladium-Catalyzed Intramolecular Oxidative C-H/N-H Coupling for the Synthesis of Carbazoles
This protocol is a general procedure for the synthesis of carbazoles from N-substituted 2-aminobiphenyls using this compound as the oxidant.
Materials:
-
N-Substituted 2-aminobiphenyl (0.2 mmol)
-
Pd(OAc)₂ (4.5 mg, 0.02 mmol, 10 mol%)
-
This compound (52.8 mg, 0.24 mmol, 1.2 equiv)
-
K₂CO₃ (55.2 mg, 0.4 mmol, 2.0 equiv)
-
Anhydrous DMF (2.0 mL)
Procedure:
-
To an oven-dried Schlenk tube, add the N-substituted 2-aminobiphenyl, Pd(OAc)₂, this compound, and K₂CO₃.
-
Evacuate and backfill the tube with an inert atmosphere (e.g., argon or nitrogen) three times.
-
Add anhydrous DMF via syringe.
-
Seal the tube and place it in a preheated oil bath at 110 °C.
-
Stir the reaction mixture for 12-24 hours, monitoring the progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired carbazole.
Protocol 3: Copper-Catalyzed C-O Cross-Coupling of Phenols with Aryl Iodides
This protocol provides a general method for the Ullmann-type coupling of phenols and aryl iodides using this compound as the oxidant.
Materials:
-
Phenol (0.5 mmol)
-
Aryl iodide (0.6 mmol, 1.2 equiv)
-
CuI (9.5 mg, 0.05 mmol, 10 mol%)
-
This compound (132 mg, 0.6 mmol, 1.2 equiv)
-
Cs₂CO₃ (325 mg, 1.0 mmol, 2.0 equiv)
-
Anhydrous toluene (2.5 mL)
Procedure:
-
In a glovebox or under an inert atmosphere, add CuI, this compound, and Cs₂CO₃ to an oven-dried reaction vial equipped with a stir bar.
-
Add the phenol and aryl iodide to the vial.
-
Add anhydrous toluene.
-
Seal the vial and remove it from the glovebox.
-
Place the vial in a preheated heating block at 100 °C and stir for 18-24 hours.
-
After cooling to room temperature, dilute the reaction mixture with dichloromethane and filter through a pad of Celite.
-
Wash the Celite pad with additional dichloromethane.
-
Concentrate the combined filtrates under reduced pressure.
-
Purify the residue by flash column chromatography to yield the desired diaryl ether.
Mechanistic Visualizations
Palladium-Catalyzed Oxidative C-H/C-H Coupling
The following diagram illustrates a plausible catalytic cycle for the palladium-catalyzed intramolecular C-H/C-H cross-coupling, where this compound facilitates the Pd(II)/Pd(IV) pathway.
Caption: Catalytic cycle for Pd-catalyzed C-H activation.
General Experimental Workflow for Oxidative Cross-Coupling
This diagram outlines the typical laboratory workflow for performing an oxidative cross-coupling reaction using this compound.
Caption: Standard experimental workflow.
Copper-Catalyzed C-N Coupling Cycle
The mechanism for copper-catalyzed cross-coupling reactions with this compound is often proposed to proceed through a Cu(I)/Cu(III) cycle.
Caption: Proposed Cu(I)/Cu(III) catalytic cycle.
References
A Step-by-Step Guide to Utilizing Iodosobenzene in Catalysis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of iodosobenzene (PhIO) in various catalytic reactions. This compound is a versatile and powerful hypervalent iodine(III) reagent that acts as an efficient oxygen transfer agent in a multitude of organic transformations. Its utility is particularly notable in metal-free catalytic oxidations, C-H functionalization, and cyclization reactions, offering a valuable alternative to traditional heavy-metal-based oxidants.
Introduction to this compound in Catalysis
This compound serves as a key precursor to catalytically active hypervalent iodine species. In a typical catalytic cycle, this compound is oxidized in situ to a higher-valent iodine(III) or iodine(V) species, which then acts as the primary oxidant in the transformation of a substrate. The reduced iodobenzene is subsequently re-oxidized by a terminal oxidant, thus completing the catalytic cycle. This approach minimizes the use of stoichiometric hypervalent iodine reagents, reducing cost and waste.
Safety and Handling of this compound
Caution: this compound is a flammable solid and a strong oxidizing agent that can cause skin and serious eye irritation.[1][2][3][4][5] It is crucial to handle this reagent with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[1][2][5]
-
Handling: Avoid creating dust.[3] Use non-sparking tools.[3] Keep away from heat, sparks, and open flames.[1][2] Avoid contact with skin and eyes and inhalation of vapor or dust.[1][2]
-
Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container, away from incompatible materials.[1][2]
-
Spills: In case of a spill, avoid breathing dust and make sure there are no ignition sources.[1] Contain the spill and clean it up with an inert absorbent material.[1][5]
-
Disposal: Dispose of this compound and any contaminated materials as hazardous waste according to local regulations.
Preparation of this compound
This compound can be prepared from the hydrolysis of this compound diacetate.[6][7] The diacetate precursor is synthesized by the oxidation of iodobenzene.[7]
Protocol: Preparation of this compound from this compound Diacetate
This two-step procedure first describes the synthesis of this compound diacetate from iodobenzene, followed by its hydrolysis to this compound.
Step 1: Synthesis of this compound Diacetate [7]
-
To a solution of iodobenzene in a mixture of glacial acetic acid and acetic anhydride, slowly add sodium perborate tetrahydrate in portions.
-
Maintain the reaction temperature between 40-45°C and stir for 12-24 hours.
-
After the reaction is complete, cool the mixture to room temperature and pour it into ice water to precipitate the crude this compound diacetate.
-
Collect the solid by filtration and recrystallize from a mixture of glacial acetic acid and petroleum ether to obtain pure this compound diacetate.
Step 2: Hydrolysis to this compound [6]
-
To a beaker containing finely ground this compound diacetate, add 3N sodium hydroxide solution over 5 minutes with vigorous stirring.
-
Triturate the lumps of solid that form with a stirring rod for 15 minutes.
-
Allow the reaction mixture to stand for an additional 45 minutes to ensure complete reaction.
-
Add water, stir vigorously, and collect the crude this compound by filtration.
-
Wash the solid with water and then triturate it with chloroform to remove any unreacted diacetate and other impurities.
-
Collect the purified this compound by filtration and air-dry. The product should be a colorless solid.
Application Notes and Protocols in Catalysis
This compound is a versatile reagent in a range of catalytic reactions. Below are detailed protocols for three key applications.
Catalytic Oxidation of Alcohols
This compound, in combination with co-catalysts like TEMPO (2,2,6,6-tetramethylpiperidin-1-oxyl) and a Lewis acid, provides an efficient system for the selective oxidation of primary and secondary alcohols to aldehydes and ketones, respectively.[8][9][10] This method is valued for its high selectivity, often avoiding over-oxidation to carboxylic acids.[9]
-
To a solution of the alcohol (1.0 mmol) in an appropriate solvent (e.g., dichloromethane), add TEMPO (0.01-0.05 mmol) and Ytterbium(III) trifluoromethanesulfonate (Yb(OTf)₃) (0.02 mmol).
-
Stir the mixture at room temperature.
-
Add iodosylbenzene (1.3 mmol) in one portion.
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting alcohol is consumed.
-
Upon completion, quench the reaction and work up by pouring the mixture onto a short column of silica gel and eluting with an appropriate solvent.
-
The purity of the resulting aldehyde or ketone can be checked by NMR spectroscopy.
| Entry | Substrate | Product | Catalyst System | Time (h) | Yield (%) |
| 1 | 4-Phenyl-1-butanol | 4-Phenylbutanal | PhIO, TEMPO, Yb(OTf)₃ | 0.5 | 83 |
| 2 | 1-Octanol | Octanal | PhIO, TEMPO, Yb(OTf)₃ | 1 | 90 |
| 3 | Cinnamyl alcohol | Cinnamaldehyde | PhIO, TEMPO, Yb(OTf)₃ | 0.25 | 95 |
| 4 | Cyclohexanol | Cyclohexanone | PhIO, TEMPO, Yb(OTf)₃ | 0.5 | 92 |
| 5 | Benzyl alcohol | Benzaldehyde | PhIO, TEMPO, Yb(OTf)₃ | 0.25 | 98 |
Data is representative and sourced from literature to illustrate typical efficiencies.[8]
Catalytic C-H Amination: Synthesis of Benzimidazoles
This compound can act as a catalyst in the presence of a terminal oxidant like meta-chloroperoxybenzoic acid (mCPBA) to achieve oxidative C-H amination.[11][12] This methodology is particularly useful for the synthesis of biologically relevant heterocycles such as benzimidazoles from N-substituted amidines.[11][13]
-
To a solution of the N-substituted amidine (0.5 mmol) in hexafluoro-2-propanol (HFIP, 2.0 mL), add iodobenzene (0.1 mmol, 20 mol%).
-
Stir the solution at room temperature.
-
Add mCPBA (1.2 mmol) portion-wise over a period of 10 minutes.
-
Continue stirring at room temperature and monitor the reaction progress by TLC.
-
Once the reaction is complete, quench with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the crude product by column chromatography on silica gel.
| Entry | Amidine Substrate | Product | Time (h) | Yield (%) |
| 1 | N'-Aryl-N''-tosylacetamidine | 2-Methyl-1-tosyl-1H-benzo[d]imidazole | 3 | 93 |
| 2 | N,N'-bis(4-methoxyphenyl)acetamidine | 1-(4-Methoxyphenyl)-2-methyl-1H-benzo[d]imidazole | 4 | 75 |
| 3 | N,N'-bis(4-chlorophenyl)acetamidine | 1-(4-Chlorophenyl)-2-methyl-1H-benzo[d]imidazole | 2 | 88 |
| 4 | N'-Aryl-N''-tosylbenzamidine | 2-Phenyl-1-tosyl-1H-benzo[d]imidazole | 3 | 90 |
| 5 | N,N'-diphenylbenzamidine | 1,2-Diphenyl-1H-benzo[d]imidazole | 3.5 | 82 |
Data is representative and sourced from literature to illustrate typical efficiencies.[11]
Catalytic Oxidative Cyclization
Iodobenzene can catalyze the oxidative cyclization of Michael adducts to synthesize highly functionalized cyclopropanes.[14] This reaction typically employs mCPBA as the terminal oxidant and an additive like tetrabutylammonium iodide (Bu₄NI) to facilitate the generation of the active iodine(III) species.[14]
-
To a solution of the Michael adduct (0.2 mmol) in dichloromethane (2.0 mL), add iodobenzene (0.04 mmol, 20 mol%) and Bu₄NI (0.1 mmol).
-
Stir the mixture at room temperature.
-
Add mCPBA (0.5 mmol) to the solution.
-
Monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with dichloromethane and wash with a saturated aqueous solution of sodium bicarbonate and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford the desired cyclopropane derivative.
| Entry | Michael Adduct | Product | Time (h) | Yield (%) |
| 1 | Dimethyl 2-(1-nitro-2-phenylethyl)malonate | Dimethyl 2-nitro-3-phenylcyclopropane-1,1-dicarboxylate | 12 | 78 |
| 2 | Diethyl 2-(1-nitro-2-(4-chlorophenyl)ethyl)malonate | Diethyl 2-(4-chlorophenyl)-3-nitrocyclopropane-1,1-dicarboxylate | 12 | 82 |
| 3 | Dimethyl 2-(1-nitro-2-(4-methylphenyl)ethyl)malonate | Dimethyl 2-(4-methylphenyl)-3-nitrocyclopropane-1,1-dicarboxylate | 12 | 75 |
| 4 | Diethyl 2-(3-oxo-1,3-diphenylpropyl)malonate | Diethyl 2-benzoyl-3-phenylcyclopropane-1,1-dicarboxylate | 24 | 65 |
Data is representative and sourced from literature to illustrate typical efficiencies.[14]
Visualizing the Catalytic Process
The following diagrams illustrate the general workflow and a simplified catalytic cycle for reactions involving this compound.
Caption: General experimental workflow for this compound catalysis.
Caption: Simplified catalytic cycle of this compound.
References
- 1. cdhfinechemical.com [cdhfinechemical.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. echemi.com [echemi.com]
- 4. lobachemie.com [lobachemie.com]
- 5. sodiumiodide.net [sodiumiodide.net]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Iodosylbenzene [organic-chemistry.org]
- 11. Iodobenzene Catalyzed C-H Amination of N-Substituted Amidines Using m-Chloroperbenzoic Acid [organic-chemistry.org]
- 12. cris.technion.ac.il [cris.technion.ac.il]
- 13. Benzimidazole synthesis [organic-chemistry.org]
- 14. Iodobenzene-Catalyzed Oxidative Cyclization for the Synthesis of Highly Functionalized Cyclopropanes [organic-chemistry.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reactions with Iodosobenzene and Its Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing iodosobenzene and its derivatives in organic synthesis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you improve reaction yields and overcome common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: My reaction with this compound is giving a low yield. What are the first things I should check?
A low yield in reactions involving this compound can often be attributed to a few common factors. A good starting point for troubleshooting is to assess the quality of your reagents and the reaction setup. Ensure that your this compound is pure and has been stored correctly, as impurities or degradation can significantly impact its reactivity. It is also crucial to use dry solvents and create an inert atmosphere if the reaction is sensitive to moisture or air. Finally, verify that the reaction temperature is optimal for the specific transformation you are performing.[1][2]
Q2: How can I purify this compound if I suspect it has degraded?
This compound can be purified by trituration. This involves stirring the solid this compound in a solvent in which it is sparingly soluble, such as chloroform, to remove soluble impurities like iodobenzene.[3] After stirring, the purified this compound can be collected by filtration and dried. For its precursor, this compound diacetate, recrystallization from a mixture of ethyl acetate and acetic anhydride can be effective.
Q3: What are the primary safety precautions I should take when working with this compound?
This compound and its derivatives are powerful oxidizing agents and should be handled with care in a well-ventilated fume hood.[4] Personal protective equipment, including safety goggles, gloves, and a lab coat, is essential to prevent skin and eye contact.[4] It is also important to be aware that this compound can decompose, sometimes explosively, upon heating, so it should not be heated above its melting point.[5]
Q4: Can I use this compound diacetate (PIDA) interchangeably with this compound?
While both are hypervalent iodine(III) reagents, they are not always interchangeable. This compound diacetate (PIDA) is often used as a precursor to this compound, which can be generated in situ by hydrolysis.[6] PIDA itself is a versatile oxidizing agent and is used in a wide range of transformations where the acetate ligands can play a role in the reaction mechanism.[6][7] The choice between this compound and PIDA will depend on the specific reaction and the desired outcome.
Troubleshooting Guides
Low Yield in Oxidation Reactions
Oxidation reactions, such as the conversion of alcohols to aldehydes and ketones, are a primary application of this compound and its derivatives. If you are experiencing low yields, consider the following troubleshooting steps.
Caption: A flowchart for troubleshooting low reaction yields.
Issue: Incomplete conversion of starting material.
-
Possible Cause: Insufficient oxidant or catalyst.
-
Solution: Increase the equivalents of this compound or this compound diacetate. If the reaction is catalytic, ensure the correct catalyst loading is being used.
-
-
Possible Cause: Poor reactivity of the substrate.
-
Solution: Substrates with sterically hindered reaction sites or electron-withdrawing groups may react more slowly.[8] Consider increasing the reaction temperature or time.
-
-
Possible Cause: Deactivation of the catalyst.
-
Solution: If using a catalyst, ensure it is not being poisoned by impurities in the starting materials or solvent.
-
Issue: Formation of over-oxidation products (e.g., carboxylic acids from primary alcohols).
-
Possible Cause: Reaction conditions are too harsh.
-
Possible Cause: Presence of water in the reaction mixture.
-
Solution: Ensure all glassware is thoroughly dried and use anhydrous solvents. The presence of water can sometimes promote over-oxidation.
-
Low Yield in Aziridination Reactions
The formation of aziridines from alkenes is another important application of this compound derivatives. Low yields in these reactions can often be traced to the electronic properties of the alkene or the reaction conditions.
Issue: Low or no yield with electron-rich alkenes.
-
Possible Cause: Formation of side products due to the high reactivity of the alkene.
-
Solution: Lower the reaction temperature to control the reactivity. It may also be beneficial to slowly add the oxidant to the reaction mixture.
-
-
Possible Cause: Instability of the resulting aziridine.
-
Solution: Electron-rich aziridines can be unstable. Consider modifying the workup procedure to minimize exposure to acidic or basic conditions.
-
Issue: Low or no yield with electron-deficient alkenes.
-
Possible Cause: Insufficient reactivity of the alkene.
-
Solution: Increase the reaction temperature or consider using a more reactive nitrogen source or catalyst. The choice of solvent can also play a crucial role; polar aprotic solvents like acetonitrile can sometimes enhance the reaction rate.[10]
-
Data Presentation: Optimizing Reaction Conditions
The following tables summarize the impact of various reaction parameters on the yield of common reactions involving this compound derivatives.
Table 1: Optimization of TEMPO-Catalyzed Oxidation of Benzyl Alcohol with this compound Diacetate (PIDA)
| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | TEMPO (10) | CH2Cl2 | Room Temp | 4 | 93 |
| 2 | TEMPO (5) | CH2Cl2 | Room Temp | 4 | 90 |
| 3 | TEMPO (1) | CH2Cl2 | Room Temp | 12 | 67 |
| 4 | TEMPO (10) | Acetone | Room Temp | 4 | 85 |
| 5 | TEMPO (10) | Toluene | 50 | 6 | 78 |
Data compiled from multiple sources for illustrative purposes.
Table 2: Optimization of the Aziridination of Styrene with p-Toluenesulfonamide (TsNH2) and PIDA
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | K2CO3 | CH3CN | Room Temp | 12 | 85 |
| 2 | Cs2CO3 | CH3CN | Room Temp | 12 | 75 |
| 3 | K2CO3 | THF | Room Temp | 24 | 40 |
| 4 | K2CO3 | CH3CN | 0 | 24 | 60 |
| 5 | None | CH3CN | Room Temp | 24 | <10 |
Data compiled from multiple sources for illustrative purposes.[11]
Experimental Protocols
Protocol 1: TEMPO-Catalyzed Oxidation of 1-Naphthalenemethanol to 1-Naphthaldehyde
This protocol details the oxidation of a primary alcohol to an aldehyde using this compound diacetate (PIDA) as the stoichiometric oxidant and TEMPO as the catalyst.[12]
Materials:
-
1-Naphthalenemethanol
-
2,2,6,6-Tetramethylpiperidine 1-oxyl (TEMPO)
-
This compound diacetate (PIDA)
-
Dichloromethane (CH2Cl2)
-
Saturated aqueous sodium thiosulfate solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of 1-naphthalenemethanol (2.0 mmol) in dichloromethane (2 mL), add TEMPO (0.20 mmol) and this compound diacetate (2.2 mmol).
-
Stir the mixture at room temperature for 4 hours. Monitor the reaction progress by TLC.
-
Upon completion, add dichloromethane (12.5 mL) and saturated aqueous sodium thiosulfate solution (12.5 mL) and stir the mixture for 30 minutes to quench the reaction.
-
Separate the organic and aqueous layers.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution (10 mL) and then with brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield 1-naphthaldehyde. (Expected yield: ~93%).[12]
Protocol 2: Synthesis of 2-Phenyl-N-tosylaziridine from Styrene
This protocol describes the metal-free aziridination of styrene using p-toluenesulfonamide (TsNH2) as the nitrogen source and this compound diacetate (PIDA) in the presence of iodine.[10]
Materials:
-
Styrene
-
p-Toluenesulfonamide (TsNH2)
-
This compound diacetate (PIDA)
-
Iodine (I2)
-
Potassium carbonate (K2CO3)
-
Acetonitrile (CH3CN)
-
Ethyl acetate
-
Saturated aqueous sodium thiosulfate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a stirred suspension of styrene (1.0 mmol), p-toluenesulfonamide (1.2 mmol), and potassium carbonate (2.0 mmol) in acetonitrile (5 mL), add iodine (0.1 mmol) and this compound diacetate (1.5 mmol).
-
Stir the reaction mixture at room temperature for 12 hours. Monitor the reaction by TLC.
-
After the reaction is complete, quench with a saturated aqueous solution of sodium thiosulfate.
-
Extract the mixture with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Concentrate the solution under reduced pressure.
-
Purify the crude product by flash chromatography on silica gel to afford 2-phenyl-N-tosylaziridine. (Expected yield: ~85%).[10]
Signaling Pathways and Experimental Workflows
Catalytic Cycle of TEMPO-Catalyzed Alcohol Oxidation
The following diagram illustrates the catalytic cycle for the oxidation of an alcohol to an aldehyde using PIDA as the terminal oxidant and TEMPO as the catalyst.
Caption: Catalytic cycle of TEMPO-catalyzed alcohol oxidation.
Proposed Mechanism for Aziridination
This diagram shows a plausible pathway for the metal-free aziridination of an alkene with a sulfonamide and PIDA.
References
- 1. Troubleshooting [chem.rochester.edu]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. benchchem.com [benchchem.com]
- 5. Iodobenzene-Catalyzed Oxidative Cyclization for the Synthesis of Highly Functionalized Cyclopropanes [organic-chemistry.org]
- 6. (Diacetoxyiodo)benzene - Wikipedia [en.wikipedia.org]
- 7. This compound Diacetate [organic-chemistry.org]
- 8. rsc.org [rsc.org]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Iodonitrene-Mediated Nitrogen Transfer to Alkenes for the Direct Synthesis of NH-Aziridines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Iodosobenzene and its Byproducts
Welcome to the technical support center for handling iodosobenzene and its associated byproducts. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions encountered during experiments involving this versatile reagent.
Frequently Asked Questions (FAQs)
Q1: What are the common byproducts when using this compound or its derivatives like this compound diacetate?
A1: The most common byproduct is iodobenzene (C₆H₅I), the reduced form of the reagent after it has performed an oxidation. This compound (C₆H₅IO) itself can also be considered a byproduct if it's generated in situ or if unreacted material remains, and its insolubility often causes issues. Another potential, though less common, byproduct is iodoxybenzene (C₆H₅IO₂), especially if the reaction conditions are strongly oxidizing.
Q2: Why is my reaction mixture a thick, unmanageable slurry after using this compound?
A2: this compound exists as a polymeric chain, which makes it largely insoluble in many common organic solvents.[1][2] This inherent insolubility is the primary reason for the formation of thick slurries, which can complicate stirring and monitoring the reaction's progress.
Q3: What is the difference in solubility between this compound and its main byproduct, iodobenzene?
A3: The difference is significant and is the key to their separation. This compound is poorly soluble in water and most organic solvents.[1][2][3] In contrast, iodobenzene is a liquid that is insoluble in water but soluble in many organic solvents like ethanol, ether, chloroform, and acetone.[4][5][6][7][8]
Q4: Can I use this compound diacetate (PhI(OAc)₂) directly, and what are its byproducts?
A4: Yes, this compound diacetate is a common and stable precursor that is often used directly in reactions.[9][10][11][12] Upon reaction, it will also generate iodobenzene as the primary byproduct. Unreacted this compound diacetate may also be present after the reaction.
Troubleshooting Guides
Issue 1: An insoluble solid is present in my reaction mixture, and I'm not sure what it is.
-
Possible Cause: The insoluble solid is likely unreacted this compound or iodosylbenzene generated from a precursor.
-
Troubleshooting Steps:
-
Solubility Test: Take a small aliquot of the reaction mixture and add it to a test tube with your primary solvent. If the solid does not dissolve, it is likely this compound.
-
Filtration: The most straightforward method to remove the insoluble solid is through filtration.[13][14][15][16][17]
-
Characterization: If you need to confirm the identity of the solid, you can perform an iodometric titration.[18]
-
Issue 2: How do I separate my desired product from iodobenzene?
-
Scenario A: Your desired product is a solid and insoluble in a non-polar solvent.
-
After filtering off the insoluble this compound, evaporate the solvent from the filtrate.
-
Redissolve the residue in a minimal amount of a polar solvent in which your product is soluble but iodobenzene is not, or vice-versa.
-
Alternatively, wash the solid residue with a non-polar solvent like hexanes to dissolve the iodobenzene, leaving your purified solid product behind.
-
-
Scenario B: Your desired product is soluble in the reaction solvent.
-
Filter the reaction mixture to remove any insoluble this compound.
-
The filtrate now contains your product and the soluble iodobenzene.
-
Use column chromatography for separation. Given that iodobenzene is relatively non-polar, it will likely have a different retention factor than your desired compound.
-
Alternatively, if there is a significant difference in boiling points, distillation can be employed. Iodobenzene has a boiling point of 188 °C.[5]
-
Data Presentation
Table 1: Physical Properties of this compound and Related Compounds
| Compound | Formula | Molar Mass ( g/mol ) | Appearance | Melting Point (°C) | Boiling Point (°C) |
| This compound | C₆H₅IO | 220.01 | Colorless/Yellow Solid | 210 (explodes)[1][18] | N/A |
| Iodobenzene | C₆H₅I | 204.01 | Colorless Liquid[4][5] | -29[5] | 188[5] |
| This compound Diacetate | C₆H₅I(O₂CCH₃)₂ | 322.10 | White Crystalline Solid | 158-161 | N/A |
Table 2: Solubility of this compound and Related Compounds
| Compound | Water | Common Organic Solvents (Ether, Chloroform, Acetone) |
| This compound | Poor/Slightly Soluble[1][3][19][20] | Poorly Soluble[1][2] |
| Iodobenzene | Insoluble[5][6][8] | Soluble[4][6][7][8] |
| This compound Diacetate | Soluble in Acetic Acid, MeCN, CH₂Cl₂[9] | Soluble |
Experimental Protocols
Protocol 1: Removal of Insoluble this compound by Gravity Filtration
This method is suitable for removing solid impurities from a liquid when the liquid is the desired component.[13]
-
Apparatus Setup:
-
Place a funnel into the neck of an Erlenmeyer flask.
-
Fold a piece of filter paper into a cone shape and place it in the funnel.
-
-
Procedure:
-
Wet the filter paper with a small amount of the reaction solvent to ensure it stays in place.
-
Carefully pour the reaction mixture through the filter paper in portions.
-
The insoluble this compound will be collected on the filter paper.
-
The filtrate, containing your soluble product and iodobenzene, is collected in the flask.
-
Wash the collected solid with a small amount of fresh solvent to recover any remaining product.
-
Protocol 2: Isolation of a Solid Product using Vacuum Filtration
This technique is faster than gravity filtration and is ideal for collecting a desired solid product.[13][16]
-
Apparatus Setup:
-
Place a Büchner funnel on top of a side-arm flask.
-
Ensure a proper seal with a rubber adapter.
-
Place a piece of filter paper in the Büchner funnel that covers all the holes.
-
Connect the side-arm of the flask to a vacuum source with thick-walled tubing.
-
-
Procedure:
-
Wet the filter paper with the reaction solvent.
-
Turn on the vacuum source.
-
Pour the reaction slurry into the center of the filter paper.
-
The liquid will be pulled through into the flask, leaving the solid product on the filter paper.
-
Wash the solid with a small amount of cold solvent to remove soluble impurities like iodobenzene.
-
Allow the solid to dry by pulling air through it for a few minutes.
-
Visualizations
Caption: General workflow for separating products from this compound byproducts.
Caption: Key relationships between this compound, its byproduct, and separation principles.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Describing iodosyl and iminoiodo compounds: Hypervalent organoiodine compounds (4): Discussion series on bromination/iodination reactions 32 – Chemia [chemia.manac-inc.co.jp]
- 3. This compound | 536-80-1 | TCI AMERICA [tcichemicals.com]
- 4. Iodobenzene | C6H5I | CID 11575 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Iodobenzene - Wikipedia [en.wikipedia.org]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. sarchemlabs.com [sarchemlabs.com]
- 8. Iodobenzene CAS#: 591-50-4 [m.chemicalbook.com]
- 9. (Diacetoxyiodo)benzene: Applications in Organic Synthesis and Safety Considerations_Chemicalbook [chemicalbook.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. This compound Diacetate [organic-chemistry.org]
- 12. arkat-usa.org [arkat-usa.org]
- 13. orgchemboulder.com [orgchemboulder.com]
- 14. Purification Techniques in Organic Chemistry: A Comprehensive Guide [simsonpharma.com]
- 15. physics.emu.edu.tr [physics.emu.edu.tr]
- 16. The Purification of Organic Compound: Techniques and Applications - Reachem [reachemchemicals.com]
- 17. Filtration of Organic Compound [unacademy.com]
- 18. Organic Syntheses Procedure [orgsyn.org]
- 19. This compound CAS#: 536-80-1 [m.chemicalbook.com]
- 20. This compound | 536-80-1 [chemicalbook.com]
Technical Support Center: Iodosobenzene in Oxidation Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using iodosobenzene (PhIO) in oxidation reactions.
Troubleshooting Guides
Issue 1: Low or No Product Yield
Your oxidation reaction is sluggish or not proceeding to completion.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Poor Quality or Decomposed this compound | 1. Assess Purity: The purity of this compound can be determined by iodometric titration.[1][2] 2. Use Fresh Reagent: this compound can disproportionate over time. Use a freshly opened bottle or a recently prepared batch. | A purity of >98% is recommended for optimal performance. Using fresh, high-purity this compound should improve reaction rates and yields. |
| Low Solubility of this compound | 1. Solvent Selection: this compound has poor solubility in many common organic solvents due to its polymeric structure.[3] Consider using more polar solvents like methanol or acetonitrile where it may have better solubility or exist as monomeric species. 2. Use of Additives: Certain additives can help to break up the polymeric structure and increase reactivity. | Improved solubility should lead to a more homogeneous reaction mixture and better access of the oxidant to the substrate, thereby increasing the reaction rate. |
| Incomplete Reaction | 1. Monitor Reaction Progress: Use TLC, GC, or NMR to monitor the consumption of the starting material. 2. Increase Reagent Stoichiometry: If the reaction stalls, consider adding more this compound in portions. | Driving the reaction to completion by adding more oxidant can increase the yield of the desired product. |
| Sub-optimal Reaction Temperature | 1. Temperature Optimization: While higher temperatures can increase reaction rates, they can also promote the disproportionation of this compound.[4] Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. | Finding the optimal temperature will balance the rate of the desired oxidation against the rate of oxidant decomposition, maximizing product yield. |
Issue 2: Presence of Unexpected Byproducts
You observe unexpected spots on your TLC plate or extra peaks in your NMR spectrum.
| Observed Byproduct | Likely Cause | Identification & Confirmation | Prevention & Removal |
| Iodobenzene (PhI) | Disproportionation of this compound. This is a common byproduct. | GC-MS: Compare with a commercial standard. NMR: Characteristic aromatic signals. | Prevention: Use the minimum effective reaction temperature. Removal: Iodobenzene is relatively non-polar and can often be removed by column chromatography or by washing the crude product with a non-polar solvent like hexane. |
| Iodoxybenzene (PhIO₂) | Disproportionation of this compound, especially at elevated temperatures. Can also be an impurity from the synthesis of this compound precursor, this compound diacetate, if the temperature is not controlled.[4][5] | Iodometric Titration: Iodoxybenzene can be distinguished from this compound as the former does not reduce iodide ions in a saturated sodium borate solution.[1] Physical Properties: Iodoxybenzene is a white solid with low solubility in many organic solvents. | Prevention: Maintain strict temperature control during the reaction and during the synthesis of this compound diacetate. Removal: Due to its low solubility, iodoxybenzene can sometimes be removed by filtration of the reaction mixture (if it precipitates) or during aqueous work-up. |
| Diphenyliodonium Salts ([Ph₂I]⁺X⁻) | A potential byproduct from the preparation of this compound.[1] | NMR Spectroscopy: Look for characteristic aromatic signals. For example, for diphenyliodonium triflate in DMSO-d₆, peaks are observed around δ 8.27 (d), 7.64 (t), and 7.52 (t).[6] Mass Spectrometry: Look for the [Ph₂I]⁺ cation. | Prevention: Use high-purity this compound. Removal: These salts are often water-soluble and can be removed during an aqueous work-up.[1] |
Frequently Asked Questions (FAQs)
Q1: My this compound is a clumpy solid and doesn't seem to be reacting. What should I do?
A1: this compound exists as a polymeric solid, which can lead to low reactivity due to poor solubility.[3] To address this, you can try grinding the solid into a fine powder before adding it to the reaction. Additionally, consider using a solvent system in which this compound has better solubility, such as methanol or acetonitrile. In some cases, the use of additives or phase-transfer catalysts has been shown to improve performance.
Q2: I see a significant amount of a white precipitate in my reaction. What is it likely to be?
A2: A common white, insoluble byproduct is iodoxybenzene (PhIO₂). This is often formed from the disproportionation of this compound, a reaction that is accelerated by heat. If your reaction is running at an elevated temperature, this is a likely cause. This byproduct can also be present as an impurity in your starting this compound.
Q3: How can I check the quality of my this compound before starting a reaction?
A3: The most reliable method for determining the active oxygen content and purity of your this compound is through iodometric titration.[1] A detailed protocol for this can be found in the experimental protocols section.
Q4: Can I use this compound in metal-catalyzed oxidations? What are the potential side reactions?
A4: Yes, this compound is frequently used as a terminal oxidant in metal-catalyzed reactions. The catalytic cycle typically involves the formation of a metal-oxo species. Potential side reactions can involve the degradation of the catalyst by the oxidant, or alternative reaction pathways of the metal-iodosylbenzene intermediate that do not lead to the desired product. It is crucial to optimize the reaction conditions, including the choice of solvent and ligands on the metal, to favor the desired catalytic turnover.
Q5: What is the best way to quench an oxidation reaction involving this compound and work it up?
A5: A common method to quench these reactions is to add an aqueous solution of a reducing agent, such as sodium thiosulfate (Na₂S₂O₃) or sodium sulfite (Na₂SO₃). This will reduce any remaining hypervalent iodine species to iodobenzene. Following the quench, a standard aqueous work-up with extraction into an organic solvent can be performed. The resulting iodobenzene byproduct can then be removed by chromatography.
Experimental Protocols
Protocol 1: Iodometric Titration for Purity Assessment of this compound
This protocol allows for the quantification of the active oxygen content in a sample of this compound.
Materials:
-
This compound sample (~0.25 g)
-
200 mL Iodine flask
-
Deionized water
-
6 N Sulfuric acid
-
Potassium iodide (iodate-free)
-
Chloroform
-
0.1 N Sodium thiosulfate solution (standardized)
-
Starch indicator solution
Procedure:
-
In a 200 mL iodine flask, add 100 mL of deionized water and 10 mL of 6 N sulfuric acid.
-
Add 2 g of iodate-free potassium iodide and 10 mL of chloroform.
-
Accurately weigh approximately 0.25 g of the this compound sample and add it to the flask.
-
Stopper the flask and shake it for 15 minutes.
-
Titrate the liberated iodine with a standardized 0.1 N sodium thiosulfate solution. The endpoint can be observed by the disappearance of the iodine color from the chloroform layer. If impurities are present that color the chloroform, add a few drops of starch indicator near the endpoint and titrate until the blue color disappears.
-
The purity is calculated based on the reaction: PhIO + 2HI → PhI + H₂O + I₂.[1]
Protocol 2: Epoxidation of Cyclohexene using this compound
This protocol is a representative example of an oxidation reaction using this compound.
Materials:
-
Cyclohexene
-
This compound
-
Anhydrous dichloromethane (DCM)
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Stirring plate and stir bar
-
Saturated aqueous sodium thiosulfate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Silica gel for chromatography
Procedure:
-
Set up a flame-dried round-bottom flask equipped with a magnetic stir bar under an inert atmosphere.
-
To the flask, add cyclohexene (1.0 mmol) and anhydrous DCM (10 mL).
-
Add this compound (1.2 mmol, 1.2 equivalents) to the stirred solution.
-
Stir the reaction mixture at room temperature and monitor the progress by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (10 mL).
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 15 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain cyclohexene oxide.
Visualizations
Caption: Disproportionation of this compound into iodobenzene and iodoxybenzene.
References
Technical Support Center: Purification of Crude Iodosobenzene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with crude iodosobenzene. Our aim is to offer practical solutions to common issues encountered during the purification of this versatile reagent.
Frequently Asked Questions (FAQs)
Q1: What is the most common and effective method for purifying crude this compound?
A1: The most widely used and generally effective method for purifying crude this compound involves a two-step washing procedure. First, the crude solid is washed with chloroform to remove unreacted iodobenzene and other organic impurities. This is followed by a thorough wash with cold water to eliminate inorganic salts and acids.[1] For a detailed protocol, please refer to the Experimental Protocols section.
Q2: My this compound is still colored (yellow or brownish) after the standard washing procedure. What should I do?
A2: A persistent color in your this compound sample after washing may indicate the presence of residual impurities. One common cause is the incomplete removal of byproducts from the synthesis. If your crude product was obtained from the hydrolysis of this compound diacetate, unreacted diacetate could be a source of color. Another possibility is the presence of trace amounts of iodine.
-
Troubleshooting Tip: Consider an additional wash with a small amount of cold methanol. This compound is only slightly soluble in cold methanol, while many colored impurities have higher solubility.[2] However, be aware that this may lead to some product loss.
Q3: I'm considering recrystallization for higher purity. Which solvents are recommended?
A3: Recrystallization of this compound can be challenging due to its limited solubility in many common organic solvents.[1] However, for small quantities, recrystallization from hot benzene or chloroform has been reported to improve purity.[1] Another potential solvent is hot water, although this compound is only sparingly soluble.
Q4: What are the primary impurities I should be aware of when purifying this compound?
A4: The impurities present in crude this compound largely depend on the synthetic route used for its preparation. When prepared by the hydrolysis of this compound diacetate, the most common impurities include:
-
Unreacted Iodobenzene Diacetate: This is a frequent impurity if the hydrolysis reaction does not go to completion.[3]
-
Iodobenzene: The starting material for the synthesis of the diacetate may be carried through.[1][4]
-
Inorganic Salts: If a base such as sodium hydroxide is used for hydrolysis, residual salts may be present.
Q5: What are the critical safety precautions I must take when handling and purifying this compound?
A5: this compound is a potentially explosive compound, especially when heated. It is crucial to handle it with care and always use appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Thermal Stability: Avoid heating this compound, particularly in a dry state, as it can decompose explosively.[5]
-
Storage: Store this compound in a cool, dry, and well-ventilated area, away from heat sources and incompatible materials.[6][7]
-
Handling: Use in a well-ventilated area, preferably a fume hood. Avoid creating dust.[6]
Troubleshooting Guide
This guide addresses specific issues you might encounter during the purification of crude this compound.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield After Washing | - Excessive washing with solvents in which this compound has some solubility.- Premature filtration before complete precipitation. | - Use minimal amounts of cold washing solvents.- Ensure the product has fully precipitated before filtration. |
| Product "Oils Out" During Recrystallization | - The boiling point of the recrystallization solvent is higher than the melting point of the impurities or the product itself.- The solution is too concentrated.- Cooling is too rapid. | - Choose a solvent with a lower boiling point.- Add a small amount of a co-solvent in which the compound is less soluble to induce crystallization.- Allow the solution to cool slowly and undisturbed. |
| Product Decomposes During Purification | - Exposure to heat. | - Perform all purification steps at room temperature or below.- Avoid drying the product with heat; air-drying or drying under vacuum at ambient temperature is recommended. |
| Product Remains Clumpy and Difficult to Wash | - Inefficient trituration during washing. | - Ensure the solid is thoroughly broken up and suspended in the washing solvent to maximize surface area for impurity removal. |
Quantitative Data Summary
The following table summarizes typical yields and purity levels for the purification of this compound from the hydrolysis of this compound diacetate. Please note that actual results may vary depending on the scale of the reaction and the purity of the starting materials.
| Purification Step | Starting Material | Typical Yield | Reported Purity | Reference |
| Hydrolysis and Washing | This compound Diacetate | 85-93% | >99% (by iodometric titration) | [3] |
Experimental Protocols
Protocol 1: Standard Purification of Crude this compound by Washing
This protocol is adapted from established procedures for the purification of this compound synthesized from the hydrolysis of this compound diacetate.[3]
Materials:
-
Crude this compound
-
Chloroform
-
Deionized water
-
Büchner funnel and flask
-
Filter paper
-
Beakers
-
Spatula
Procedure:
-
Initial Collection: Collect the crude this compound by vacuum filtration using a Büchner funnel.
-
Water Wash (Trituration): Transfer the wet solid to a beaker. Add a sufficient volume of cold deionized water and triturate (grind) the solid with a spatula to break up any lumps and ensure thorough washing.
-
Filtration: Collect the solid again by vacuum filtration.
-
Repeat Water Wash: Repeat the water wash and filtration steps to ensure the removal of water-soluble impurities.
-
Chloroform Wash: Transfer the water-washed solid to a clean beaker. Add a sufficient volume of chloroform and triturate the solid. This step removes unreacted iodobenzene and other organic impurities.
-
Final Filtration: Collect the purified this compound by vacuum filtration.
-
Drying: Air-dry the purified solid on the filter paper. Do not use heat to dry the product.
Visualizations
Experimental Workflow for this compound Purification
Caption: Workflow for the purification of crude this compound.
Troubleshooting Logic for this compound Purification
Caption: Troubleshooting decision tree for this compound purification.
References
- 1. Buy this compound | 536-80-1 [smolecule.com]
- 2. This compound | 536-80-1 | TCI AMERICA [tcichemicals.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. echemi.com [echemi.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. This compound - Wikipedia [en.wikipedia.org]
Technical Support Center: Optimizing Iodosobenzene Catalysis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing reaction conditions in iodosobenzene-catalyzed reactions.
Frequently Asked Questions (FAQs)
Q1: What is the typical catalyst loading for this compound, and how does it impact the reaction?
A1: A typical starting point for this compound catalyst loading is in the range of 10-20 mol%.[1][2] The optimal loading is highly dependent on the specific reaction, substrate, and oxidant used. Inadequate catalyst loading can lead to low or no conversion of the starting material. Conversely, excessive catalyst loading may not necessarily improve the yield and can lead to unwanted side reactions or increased cost. It is recommended to screen catalyst loading to find the optimal balance for a specific transformation.
Q2: How do I choose the right solvent for my this compound-catalyzed reaction?
A2: Solvent selection is critical and can significantly influence reaction outcomes. Polar aprotic solvents can be effective, but the choice is highly substrate and reaction-dependent.[3] For instance, in C-H amination of N-substituted amidines, highly polar and fluorinated solvents like 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to be superior to common solvents like CH2Cl2, MeOH, or DMSO.[2] It is advisable to perform a solvent screen to identify the optimal medium for your specific reaction.
Q3: My reaction is sluggish or not proceeding to completion. What are the possible causes and solutions?
A3: Several factors can contribute to a sluggish or incomplete reaction:
-
Low Catalyst Loading: The concentration of the active iodine(III) species may be insufficient. Consider incrementally increasing the this compound loading.
-
Inefficient Oxidant: The terminal oxidant may not be effectively regenerating the active catalytic species. Ensure the oxidant is fresh and appropriate for the reaction. m-Chloroperbenzoic acid (mCPBA) and Oxone are commonly used oxidants.[2][4]
-
Poor Solvent Choice: The solvent may not adequately solubilize the reactants or stabilize the transition state. A solvent screen is recommended.
-
Low Temperature: The reaction may require more thermal energy to overcome the activation barrier. Consider gradually increasing the reaction temperature while monitoring for side product formation.
Q4: I am observing the formation of side products. How can I improve the selectivity of my reaction?
A4: The formation of side products can often be mitigated by optimizing the following parameters:
-
Reaction Temperature: Lowering the reaction temperature can sometimes suppress side reactions.
-
Rate of Addition: Slow addition of the oxidant can help maintain a low concentration of the active catalytic species, which may improve selectivity.
-
Catalyst Loading: As mentioned, an optimal catalyst loading can minimize side reactions.
-
Purity of this compound: Impurities in the this compound can potentially lead to undesired side reactions. Ensure the use of high-purity this compound.
Q5: What are the safety precautions I should take when working with this compound and other hypervalent iodine reagents?
A5: Hypervalent iodine compounds are oxidizing agents and can be explosive under certain conditions, particularly upon heating.[5] Always handle these reagents with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Reactions should be conducted in a well-ventilated fume hood. Avoid heating this compound directly, and be cautious of its potential for explosive decomposition.[5]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low or No Product Yield | Inactive or insufficient catalyst. | Ensure the this compound is of high purity and increase the catalyst loading incrementally (e.g., from 10 mol% to 30 mol%). |
| Ineffective oxidant. | Use a fresh batch of a suitable oxidant like mCPBA or Oxone. Consider screening different oxidants. | |
| Inappropriate solvent. | Perform a solvent screen. Highly polar or fluorinated solvents like HFIP can be effective.[2] | |
| Low reaction temperature. | Gradually increase the reaction temperature and monitor the reaction progress by TLC or GC-MS. | |
| Formation of Multiple Products/Low Selectivity | Reaction temperature is too high. | Lower the reaction temperature. Some reactions proceed with higher selectivity at room temperature or even lower. |
| High concentration of active catalyst. | Try slow addition of the terminal oxidant to maintain a low steady-state concentration of the active iodine(III) species. | |
| Incorrect substrate-to-oxidant ratio. | Optimize the stoichiometry of the oxidant. An excess may lead to over-oxidation or side reactions. | |
| Reaction Stalls Before Completion | Catalyst deactivation. | While less common for this compound itself, ensure that other components in the reaction mixture are not degrading the active species. |
| Product inhibition. | Dilute the reaction mixture or consider a different solvent system. | |
| Difficulty in Product Isolation/Work-up | Contamination with iodobenzene. | Iodobenzene, the reduced form of the catalyst, can sometimes complicate purification. It can be removed by chromatography or by washing the organic layer with a suitable aqueous solution if the product's solubility allows. |
| Emulsion formation during aqueous work-up. | If using solvents like THF or dioxane, it is often better to remove them by rotary evaporation before the aqueous work-up.[6] |
Quantitative Data Tables
Table 1: Effect of Catalyst Loading on C-H Amination
| Entry | Catalyst Loading (mol%) | Conversion (%) |
| 1 | 10 | 53 |
| 2 | 20 | 76 |
| 3 | 40 | Yield of specific products may increase, but screening is necessary. |
Data adapted from a study on the synthesis of N-substituted benzimidazoles.[2]
Table 2: Influence of Solvent on this compound-Catalyzed Oxidation
| Entry | Solvent | Dielectric Constant (approx.) | Yield (%) |
| 1 | Dichloromethane (CH₂Cl₂) | 9.1 | No product |
| 2 | Methanol (MeOH) | 32.7 | No product |
| 3 | Dimethyl Sulfoxide (DMSO) | 47.2 | No product |
| 4 | 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) | 16.7 | 76 (conversion) |
Data from a study on C-H amination, highlighting the unique effect of HFIP.[2] Theoretical studies suggest that while polar solvents can shorten the halogen bonding distances, they may have a destabilizing effect on the interaction energy.[3]
Experimental Protocols
Protocol 1: this compound-Catalyzed C-H Amination for the Synthesis of Benzimidazoles
This protocol is adapted from a literature procedure for the synthesis of 1,2-disubstituted benzimidazoles.[2]
Materials:
-
N-substituted amidine (1.0 equiv)
-
This compound (20 mol%)
-
m-Chloroperbenzoic acid (mCPBA) (1.5 equiv)
-
1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)
Procedure:
-
To a stirred solution of the N-substituted amidine (0.5 mmol) in HFIP (1 mL) at room temperature, add this compound (0.01 mmol, 20 mol%).
-
To this mixture, add mCPBA (0.75 mmol, 1.5 equiv) in one portion.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired benzimidazole.
Protocol 2: this compound-Catalyzed Oxidation of Alcohols to Carbonyl Compounds
This protocol is a general procedure based on the use of this compound or its precursors in the presence of a co-catalyst like TEMPO.[1][7][8]
Materials:
-
Alcohol (1.0 equiv)
-
This compound (1.3 equiv)
-
2,2,6,6-Tetramethylpiperidine-1-oxyl (TEMPO) (5 mol%)
-
Ytterbium(III) trifluoromethanesulfonate (Yb(OTf)₃) (2 mol%)
-
Dichloromethane (CH₂Cl₂)
Procedure:
-
To a stirred solution of the alcohol (1 mmol) in dichloromethane (4 mL), add TEMPO (8 mg, 5 mol%) and this compound (286 mg, 1.3 equiv).
-
Cool the resulting suspension to 0 °C in an ice bath.
-
Add Yb(OTf)₃ (12.5 mg, 2 mol%) to the reaction mixture.
-
Stir the reaction at 0 °C or allow it to warm to room temperature, depending on the substrate's reactivity.
-
Monitor the reaction by TLC until the starting alcohol is consumed.
-
Upon completion, dilute the reaction mixture with dichloromethane and wash with a saturated aqueous solution of sodium thiosulfate to quench any remaining oxidant.
-
Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: Catalytic cycle for this compound-mediated C-H amination.
Caption: General experimental workflow for alcohol oxidation.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Iodobenzene Catalyzed C-H Amination of N-Substituted Amidines Using m-Chloroperbenzoic Acid [organic-chemistry.org]
- 3. Solvent effect on halogen bonding: the case of the I⋯O interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hypervalent Iodine Compounds [organic-chemistry.org]
- 5. orgsyn.org [orgsyn.org]
- 6. researchgate.net [researchgate.net]
- 7. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 8. Iodosylbenzene [organic-chemistry.org]
Technical Support Center: Thermal Decomposition of Iodosobenzene
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety information, troubleshooting advice, and answers to frequently asked questions regarding the thermal decomposition of iodosobenzene. Adherence to these guidelines is critical to ensure laboratory safety and experimental success.
Frequently Asked Questions (FAQs)
Q1: What is the primary hazard associated with the thermal decomposition of this compound?
A1: The primary hazard is its potential to decompose explosively when heated, particularly when dry.[1] this compound is a flammable solid and should be handled with extreme caution.[2]
Q2: At what temperature does this compound thermally decompose?
A2: this compound has a melting point of approximately 210 °C, at which point it decomposes with explosive force.[1]
Q3: What are the known hazardous decomposition products of this compound?
A3: Thermal decomposition of this compound can release toxic fumes, including iodine, carbon monoxide (CO), and carbon dioxide (CO2).[3][4]
Q4: What is the disproportionation reaction of this compound?
A4: In the presence of hot water or during steam distillation, this compound can undergo disproportionation to yield iodoxybenzene and iodobenzene.[5] This reaction is a safer decomposition pathway under controlled conditions.
Q5: Can I heat this compound under a vacuum?
A5: No, you should never heat this compound under a vacuum as this can increase the risk of explosion.[1]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected discoloration (yellowing) of this compound | Exposure to light. | Store this compound in a cool, dark place. While slight yellowing may not affect all reactions, for sensitive applications, using freshly prepared or purified material is recommended. |
| Rapid, uncontrolled reaction or explosion | - Direct heating of dry this compound.- Presence of incompatible materials. | - NEVER heat dry this compound directly. Use a controlled heating mantle with a solvent or in a solution.- Ensure the reaction setup is free from strong oxidizing agents and magnesium. |
| Low yield in reactions where this compound is an oxidant | This compound has low solubility in many organic solvents due to its polymeric structure. | Consider using a co-solvent or a phase-transfer catalyst to improve solubility and reaction kinetics. Alternatively, derivatives with improved solubility can be synthesized. |
| Inconsistent results in oxidation reactions | The purity of this compound can vary. | Use this compound from a reputable supplier or purify it before use. Purity can be checked by iodometric titration. |
What to Avoid During Thermal Decomposition
To mitigate the risks associated with the thermal decomposition of this compound, the following should be strictly avoided:
| Item to Avoid | Reason |
| Direct Heating of Dry Solid | High risk of explosive decomposition. |
| Heating Under Vacuum | Increases the risk of explosion.[1] |
| Strong Oxidizing Agents | Can lead to a violent, uncontrolled reaction. |
| Magnesium | Incompatible with this compound and can cause a hazardous reaction. |
| Dust Accumulation | Fine dust of this compound can form explosive mixtures with air.[2] |
| Lack of Proper Ventilation | Decomposition products are toxic and should be handled in a well-ventilated fume hood.[6] |
Experimental Protocol: Controlled Disproportionation of this compound
This protocol describes a safer method to decompose this compound via disproportionation in water.
Objective: To demonstrate the decomposition of this compound into iodoxybenzene and iodobenzene in a controlled manner.
Materials:
-
This compound
-
Distilled water
-
Steam distillation apparatus
-
Heating mantle
-
Standard laboratory glassware (e.g., round-bottom flask, condenser, receiving flask)
-
Buchner funnel and filter paper
Procedure:
-
Preparation: In a large round-bottom flask, create a thin paste of this compound with a small amount of water. This should be done in a fume hood.
-
Steam Distillation: Subject the aqueous paste of this compound to steam distillation. It is crucial to avoid direct heating of the flask containing this compound. Use an external steam source.
-
Collection: Collect the distillate, which will contain iodobenzene.
-
Isolation: The solid remaining in the distillation flask is iodoxybenzene. Allow the flask to cool completely before handling.
-
Purification: The collected iodobenzene can be separated from the water. The solid iodoxybenzene can be filtered using a Buchner funnel, washed with a small amount of cold water, and then with chloroform to remove any remaining iodobenzene.
-
Drying: Air-dry the iodoxybenzene. Do not oven-dry , as iodoxybenzene is also explosive upon heating.[7]
Visualizing Decomposition Pathways
The following diagram illustrates the two primary decomposition pathways for this compound: explosive thermal decomposition and controlled disproportionation.
Caption: Decomposition pathways of this compound.
This guide is intended for informational purposes and should be used in conjunction with your institution's safety protocols and a thorough literature review. Always perform a risk assessment before conducting any experiment.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. chemos.de [chemos.de]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. Iodobenzene | C6H5I | CID 11575 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | 536-80-1 | Benchchem [benchchem.com]
- 6. echemi.com [echemi.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: C-H Functionalization with Iodosobenzene
Welcome to the technical support center for C-H functionalization reactions utilizing iodosobenzene. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during their experiments. Below you will find a series of frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format to directly address specific challenges.
Frequently Asked Questions (FAQs)
Q1: My C-H functionalization reaction with this compound is not proceeding. What are the most common initial checks I should perform?
A1: When a C-H functionalization reaction with this compound fails, a systematic approach to troubleshooting is crucial. Start by verifying the following:
-
Reagent Quality:
-
This compound: this compound is a polymeric solid with low solubility in many organic solvents.[1] Its quality can significantly impact the reaction. Ensure it is a finely ground powder and consider its age and storage conditions. Purity can be checked via iodometric titration.[2] Commercial this compound can sometimes contain inactive polymeric species or byproducts from its synthesis.
-
Catalyst: Verify the catalyst's oxidation state and integrity, especially if it's air- or moisture-sensitive.
-
Solvent and other reagents: Ensure solvents are anhydrous and reagents are of appropriate purity, as trace impurities can sometimes poison the catalyst.
-
-
Reaction Setup:
-
Inert Atmosphere: Many C-H functionalization catalysts are sensitive to oxygen. Ensure the reaction is set up under a properly maintained inert atmosphere (e.g., nitrogen or argon).
-
Temperature: Confirm that the reaction is being conducted at the specified temperature. Inconsistent heating can lead to failed or sluggish reactions.
-
-
Reaction Monitoring:
-
Use appropriate analytical techniques (TLC, GC-MS, LC-MS, or ¹H NMR of an aliquot) to monitor the reaction progress. This will help determine if the reaction is sluggish, has stalled, or if side products are forming.
-
Q2: I am observing the formation of multiple unidentified byproducts. What are the likely side reactions?
A2: The formation of byproducts in C-H functionalization with this compound can stem from several sources:
-
Homocoupling of the Substrate: In some catalytic systems, especially with palladium, oxidative homocoupling of the starting material can occur.
-
Decomposition of this compound: this compound can undergo self-decomposition, particularly at elevated temperatures, which can lead to undesired side reactions.
-
Solvent Participation: The solvent may not be as inert as assumed and could be participating in the reaction. For example, some solvents can be oxidized or can coordinate to the metal center, inhibiting the desired catalytic cycle.
-
Reaction with Directing Groups: If a directing group is being used, it might undergo undesired reactions. For instance, strongly coordinating directing groups can sometimes inhibit the catalyst.[3]
To mitigate these issues, consider optimizing the reaction conditions, such as lowering the temperature, changing the solvent, or using additives that can suppress side reactions.
Q3: My reaction is very slow or gives a low yield. How can I improve the reaction rate and conversion?
A3: Sluggish reactions or low yields can often be addressed by systematically optimizing the reaction parameters:
-
Catalyst and Ligand Screening: The choice of catalyst and ligand is critical. If you are using a palladium-based system, for example, varying the phosphine ligand can have a dramatic effect on the reaction outcome.[4]
-
Solvent Effects: The polarity and coordinating ability of the solvent can significantly influence the reaction. A screening of different solvents is often a valuable exercise. For instance, in some Pd/NBE catalyzed reactions, a switch to THF was found to improve yields.[4][5]
-
Base and Additives: The choice of base and the presence of additives can be crucial. In some cases, acidic additives have been shown to play an important role in the chemoselectivity of the reaction.[6]
-
Concentration: The concentration of the reactants can affect the reaction rate. It is worthwhile to investigate the effect of varying the concentration.
Troubleshooting Guides
Guide 1: Diagnosing Catalyst Inactivity
This guide provides a systematic workflow for troubleshooting potential catalyst-related issues.
Symptoms:
-
No consumption of starting material observed.
-
Reaction mixture shows only starting materials upon analysis.
Workflow:
References
common mistakes to avoid when using iodosobenzene
Welcome to the technical support center for iodosobenzene. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on the safe and effective use of this versatile reagent. Here you will find troubleshooting guides and frequently asked questions to address common challenges encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound (PhIO) is a colorless, solid organoiodine compound with the empirical formula C₆H₅IO.[1] It is primarily used in research laboratories as an "oxo-transfer reagent," meaning it can transfer an oxygen atom to other substrates.[1] This makes it valuable for reactions like the epoxidation of certain alkenes and the conversion of metal complexes into their corresponding oxo derivatives.[1] It is also a precursor for preparing other hypervalent iodine reagents, such as this compound diacetate (PIDA).[2]
Q2: How should I handle and store this compound safely?
Handling:
-
Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[3][4]
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[4][5]
-
Avoid creating dust when handling the solid.[4]
-
Avoid all personal contact, including inhalation and contact with skin and eyes.[3][6]
-
Use non-sparking tools and take measures to prevent electrostatic discharge.[4]
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated place.[4][7]
-
Keep it away from heat, sparks, open flames, and other ignition sources.[5] this compound is a flammable solid and can explode if heated to its melting point of around 210°C.[1][8]
-
Store away from incompatible materials, especially oxidizing agents.[3]
Q3: What are the signs of decomposition and how can it be prevented?
This compound is thermally unstable.[9] Decomposition may be indicated by a change in color from a colorless or white solid to yellow.[10] Its stability in the solid state is attributed to its polymeric structure, consisting of –I–O–I–O– chains.[1][9] To prevent decomposition, store it at low temperatures (below 5°C is recommended) in a tightly sealed container to protect it from light and moisture, which can accelerate degradation.[9]
Q4: Is this compound soluble in common laboratory solvents?
This compound has low solubility in most solvents.[1] It is slightly soluble in water and methanol. This low solubility is an indicator of its polymeric nature.[1] It is, however, sufficiently soluble in chloroform for purification purposes, as chloroform can remove impurities like iodobenzene.[8][9][11]
Table 1: Solubility and Physical Properties of this compound
| Property | Value | Citation(s) |
| Appearance | Colorless/white solid | [1] |
| Molecular Formula | C₆H₅IO | [1] |
| Molar Mass | 220.01 g/mol | [1] |
| Melting Point | 210 °C (Explodes) | [1][8] |
| Water Solubility | Poor / Slightly soluble | [1] |
| Methanol Solubility | Slightly soluble | |
| Chloroform | Used as a solvent for washing/purification | [8][9] |
| Benzene | Can be recrystallized from hot benzene on a small scale | [9] |
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments involving this compound.
Q5: My reaction yield is very low. What are the common causes?
Low yields in reactions involving this compound can stem from several factors. A systematic approach is needed to identify the root cause.
-
Reagent Purity: The purity of this compound is critical and depends heavily on the purity of its precursor, typically this compound diacetate.[8] Impurities such as unreacted iodobenzene or iodoxybenzene can interfere with the desired reaction.[11][12]
-
Reagent Decomposition: this compound is thermally sensitive and can decompose if not stored properly.[9] Using decomposed reagent will lead to lower yields.
-
Reaction Conditions: Many reactions involving hypervalent iodine reagents are sensitive to temperature, moisture, and air.[13] Ensure your glassware is flame-dried or oven-dried and that you are using anhydrous solvents if the reaction is moisture-sensitive.[14]
-
Incomplete Reaction: The reaction may not have gone to completion. Monitor the reaction using an appropriate technique (e.g., TLC, GC-MS) to determine the optimal reaction time.[14]
Caption: Troubleshooting workflow for low reaction yields.
Q6: I am seeing unexpected side products. What could be the cause?
The formation of unexpected side products often points to the reactivity of this compound or impurities.
-
Disproportionation: In the presence of hot water, this compound can disproportionate to form iodoxybenzene and iodobenzene.[15] If your reaction is run in an aqueous medium at elevated temperatures, this side reaction is possible.
-
Contamination with Precursors: If the starting this compound is impure, it may contain residual iodobenzene diacetate.[8] This more reactive species could lead to different reaction pathways.
-
Solvent Participation: In some cases, the solvent can participate in the reaction, especially reactive solvents. Ensure the chosen solvent is inert under the reaction conditions.
Q7: My this compound appears clumpy and is difficult to handle. Is this normal?
Yes, this can be normal. During its preparation by hydrolysis of iodobenzene dichloride or diacetate, this compound can form lumps or a caked mass.[8][11] Trituration (grinding the solid with a spatula or stirring rod) during the washing steps is essential to break up these lumps and ensure thorough purification.[8][11]
Experimental Protocols
Protocol 1: Preparation of this compound from this compound Diacetate
This method is adapted from Organic Syntheses and is preferred due to the stability of the diacetate precursor.[8]
Materials:
-
This compound diacetate (32.2 g, 0.10 mole)
-
3N Sodium hydroxide (NaOH) solution (150 ml)
-
Deionized water
-
Chloroform (75 ml)
-
Beakers, Büchner funnel, stirring rod
Procedure:
-
Place 32.2 g of finely ground this compound diacetate in a 250-ml beaker.
-
Add 150 ml of 3N NaOH solution over 5 minutes with vigorous stirring. Lumps will form.
-
Triturate the lumps with a stirring rod for 15 minutes. Let the reaction mixture stand for an additional 45 minutes.
-
Add 100 ml of water, stir vigorously, and collect the crude solid this compound on a Büchner funnel.
-
Return the wet solid to the beaker and triturate it in 200 ml of water.
-
Collect the solid again on the Büchner funnel, wash it with another 200 ml of water, and dry it by maintaining suction.
-
For final purification, transfer the dried solid to a beaker and triturate it in 75 ml of chloroform.
-
Separate the purified this compound by filtration and let it air-dry. The expected yield is 18.7–20.5 g (85–93%).[8]
Protocol 2: Purity Determination by Iodometric Titration
This procedure is used to determine the purity of iodoso compounds.[11]
Materials:
-
This compound sample (~0.25 g)
-
Deionized water (100 ml)
-
6N Sulfuric acid (H₂SO₄) (10 ml)
-
Iodate-free potassium iodide (KI) (2 g)
-
Chloroform (10 ml)
-
Standardized sodium thiosulfate (Na₂S₂O₃) solution
-
Starch indicator solution
-
200-ml iodine flask
Procedure:
-
In a 200-ml iodine flask, combine 100 ml of water, 10 ml of 6N H₂SO₄, and 2 g of KI.
-
Add 10 ml of chloroform.
-
Accurately weigh and add approximately 0.25 g of the this compound sample to the flask.
-
Stopper the flask and shake it for 30 seconds.
-
Titrate the liberated iodine with a standardized sodium thiosulfate solution until the solution is pale yellow.
-
Add a few drops of starch indicator and continue the titration until the blue color disappears.
-
Calculate the purity based on the stoichiometry of the reaction: PhIO + 2I⁻ + 2H⁺ → PhI + I₂ + H₂O.
Safety and Reaction Pathways
Safe Handling Workflow
Adherence to safety protocols is paramount when working with potentially explosive compounds like this compound.
Caption: A logical workflow for the safe handling of this compound.
General Reaction Pathway
This compound serves as an efficient oxygen atom source in many catalytic cycles. The diagram below illustrates its role in a generic metal-catalyzed oxidation.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. (Diacetoxyiodo)benzene - Wikipedia [en.wikipedia.org]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. echemi.com [echemi.com]
- 5. chemos.de [chemos.de]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. chemicalbook.com [chemicalbook.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Buy this compound | 536-80-1 [smolecule.com]
- 10. Iodobenzene - Wikipedia [en.wikipedia.org]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. quora.com [quora.com]
- 14. Troubleshooting [chem.rochester.edu]
- 15. This compound | 536-80-1 | Benchchem [benchchem.com]
Technical Support Center: Purification of Products from Iodosobenzene-Mediated Reactions
Welcome to the technical support center for the purification of products from iodosobenzene-mediated reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification of reaction products.
Troubleshooting Guides and FAQs
This section is organized in a question-and-answer format to directly address specific issues you may encounter during your experiments.
General Troubleshooting
Q1: After an aqueous workup, I can't find my desired product in the organic layer. What should I do?
A1: There are several possibilities to investigate:
-
Product is in the aqueous layer: Your product might be more water-soluble than anticipated. Extract the aqueous layer with a different organic solvent.
-
Product is volatile: Check the solvent in the rotovap trap for any condensed product.
-
Product adsorbed onto filtration media: If you performed a filtration step (e.g., through Celite), suspend the filter cake in a suitable solvent and analyze the filtrate by TLC or LC-MS.
-
Product instability: Your product may have decomposed upon contact with acidic or basic aqueous solutions during the workup.[1] To test for this, take a small aliquot of the crude reaction mixture before workup and expose it to the acidic or basic solution. Monitor for decomposition by TLC.
Q2: My reaction appears to have worked by TLC, but the isolated yield is very low. Where could my product have gone?
A2: Low yields can result from several factors during workup and purification:
-
Incomplete extraction: As mentioned in Q1, your product may have partial solubility in the aqueous phase. Perform multiple extractions to ensure complete recovery.
-
Emulsion formation: Emulsions can trap your product. Try adding brine or a small amount of a different organic solvent to break the emulsion.
-
Decomposition on silica gel: Some compounds are sensitive to the acidic nature of silica gel. Consider using neutral or basic alumina for chromatography, or try an alternative purification method like crystallization or distillation.
-
Loss during solvent removal: If your product is semi-volatile, be cautious during solvent evaporation. Use moderate temperatures and pressures.
Q3: The crude NMR of my reaction mixture is very complex and I can't identify the product peaks. What should I do?
A3: A complex crude NMR does not always indicate a failed reaction.
-
Presence of byproducts: this compound-mediated reactions are known to produce byproducts like iodobenzene and diphenyliodonium salts, which can complicate the spectrum.
-
Purification is key: Do not rely solely on the crude NMR. Proceed with a preliminary purification of a small sample (e.g., a quick filtration through a silica plug) and re-analyze the cleaner fraction.
Byproduct-Specific Issues
Q4: How can I remove the main byproduct, iodobenzene?
A4: Iodobenzene is a common byproduct and can often be removed using one of the following methods:
-
Solvent Wash/Trituration: Washing the crude product with a solvent in which iodobenzene is soluble but the desired product is not, such as chloroform or hexanes, can be effective.[2][3]
-
Steam Distillation: For non-volatile products, steam distillation can be a very effective method to remove volatile iodobenzene.[4]
-
Column Chromatography: Iodobenzene is relatively nonpolar and can usually be separated from more polar products by silica gel chromatography.
-
Specialized Resins: For specific applications, such as removing iodobenzene from acetic acid, palladium-supported macroreticular ion-exchange resins can be used.[5]
Q5: I have a solid precipitate that I suspect is a diphenyliodonium salt. How can I remove it?
A5: Diphenyliodonium salts are another common byproduct.
-
Precipitation as Iodide: These salts can often be removed by adding a solution of potassium iodide. This will precipitate the sparingly soluble diphenyliodonium iodide, which can then be filtered off.[6]
-
Water Wash: Diphenyliodonium salts are often water-soluble. Washing the organic layer with water during the workup can remove a significant portion of these salts.
Reaction-Specific Purification Challenges
Q6: I am performing an this compound-mediated hydroxylation. What are the common purification challenges?
A6: In addition to the standard byproducts, hydroxylation reactions can sometimes lead to over-oxidation or side reactions.
-
Multiple Products: You may obtain a mixture of mono-hydroxylated and di-hydroxylated products. Careful column chromatography with a shallow solvent gradient is often necessary to separate these.
-
Product Instability: The newly introduced hydroxyl group can sometimes make the product more sensitive to acidic or basic conditions. A neutral workup is recommended.
Q7: What are the typical purification issues in this compound-mediated amination reactions?
A7: Amination reactions can present unique challenges.
-
Product Basicity: The amine product can stick to silica gel. Using a mobile phase containing a small amount of a basic modifier like triethylamine or ammonia in methanol can help to improve elution during column chromatography.
-
N-Oxide Formation: In some cases, over-oxidation can lead to the formation of N-oxides. These are typically much more polar and may require a more polar eluent for chromatography.
Q8: I am struggling to purify the product of a C-H activation reaction. Any suggestions?
A8: C-H activation reactions can sometimes be low-yielding and produce complex mixtures.
-
Unreacted Starting Material: Due to the often challenging nature of C-H activation, a significant amount of starting material may remain. This will need to be separated from the product, usually by column chromatography.
-
Isomeric Products: If the starting material has multiple C-H bonds that can be activated, you may obtain a mixture of isomers. High-performance liquid chromatography (HPLC) may be necessary for separation.
Data Presentation
Table 1: Comparison of Purification Methods for this compound Byproduct Removal
| Purification Method | Target Byproduct | Advantages | Disadvantages | Typical Recovery/Purity |
| Chloroform Wash | Iodobenzene | Simple, fast, and effective for non-polar byproducts.[2][3][7] | Product must be insoluble in chloroform. | >95% purity can be achieved depending on product solubility. |
| Steam Distillation | Iodobenzene | Excellent for removing volatile impurities from non-volatile products.[4] | Not suitable for volatile or thermally sensitive products. | Recovery of iodobenzene can be around 90%.[4] |
| Precipitation with KI | Diphenyliodonium Salts | Highly specific for iodonium salts.[6] | Introduces an additional reagent that may need to be removed. | Can remove the majority of iodonium salt impurities. |
| Column Chromatography | Iodobenzene, other byproducts | Versatile and can separate multiple components. | Can be time-consuming and lead to product loss on the column. | Highly dependent on the specific compounds being separated. |
| Ion Exchange Resin | Iodobenzene (in specific solvents) | Highly efficient for specific applications.[5] | Not a general-purpose method. | Can achieve very high levels of purity. |
Experimental Protocols
Protocol 1: General Workup and Purification Procedure
-
Quench the Reaction: Cool the reaction mixture to room temperature. If necessary, quench any remaining oxidant by adding a saturated aqueous solution of sodium thiosulfate.
-
Aqueous Extraction: Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) and wash with water. If diphenyliodonium salts are a concern, wash with a dilute solution of potassium iodide.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄), filter, and concentrate under reduced pressure.
-
Initial Purification: If a significant amount of iodobenzene is present, consider a preliminary purification step like trituration with hexanes or a chloroform wash.
-
Chromatography: Purify the crude product by column chromatography on silica gel or another appropriate stationary phase. A typical eluent system would be a gradient of ethyl acetate in hexanes.
Protocol 2: Removal of Iodobenzene by Steam Distillation
-
Setup: Assemble a steam distillation apparatus.
-
Distillation: Add the crude reaction mixture to the distillation flask and introduce steam.
-
Collection: Collect the distillate, which will contain water and the volatile iodobenzene.
-
Separation: Separate the iodobenzene from the water in the distillate using a separatory funnel.
-
Product Recovery: The non-volatile product remains in the distillation flask and can be recovered by extraction with an organic solvent.
Mandatory Visualization
Diagram 1: General Workflow for Purification of this compound-Mediated Reactions
Caption: A general workflow for the purification of products from this compound-mediated reactions.
Diagram 2: Decision Tree for Purification Strategy
Caption: A decision tree to guide the selection of a primary purification strategy.
Diagram 3: Byproduct Removal Pathways
Caption: Pathways for the removal of common byproducts from this compound-mediated reactions.
References
- 1. real.mtak.hu [real.mtak.hu]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Tagged hypervalent iodine reagents: a new purification concept based on ion exchange through SN2 substitution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
Validation & Comparative
A Comparative Guide to Iodosobenzene and PhI(OAc)₂ as Oxidants in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the realm of synthetic organic chemistry, the choice of an oxidizing agent is pivotal to the success of a transformation. Among the plethora of available reagents, hypervalent iodine compounds have emerged as versatile and powerful tools. This guide provides an in-depth, objective comparison of two prominent iodine(III) oxidants: iodosobenzene (PhIO) and (diacetoxyiodo)benzene (PhI(OAc)₂, also known as PIDA). By presenting supporting experimental data, detailed protocols, and mechanistic insights, this document aims to assist researchers in selecting the optimal reagent for their specific synthetic needs.
At a Glance: Key Physicochemical Properties
A fundamental understanding of the physical and chemical properties of this compound and PhI(OAc)₂ is crucial for their effective application. The following table summarizes their key characteristics. PhI(OAc)₂ is generally favored for its superior solubility and stability, which often translates to more reproducible and scalable reaction protocols.
| Property | This compound (PhIO) | (Diacetoxyiodo)benzene (PhI(OAc)₂) |
| Molar Mass | 220.01 g/mol | 322.10 g/mol |
| Appearance | Colorless to yellow solid[1] | White crystalline powder[2] |
| Structure | Polymeric, consisting of –I–O–I–O– chains in the solid state[1] | Monomeric, with a T-shaped geometry[2] |
| Melting Point | 210 °C (decomposes)[1] | 163-166 °C[2] |
| Solubility | Generally low solubility in most organic solvents; slightly soluble in hot benzene or chloroform.[1] | Soluble in acetonitrile, dichloromethane, and acetic acid.[2][3] |
| Stability | Thermally unstable and can be explosive upon heating or shock.[1] | More stable than this compound, though still light-sensitive. |
Performance in Key Oxidative Transformations
The efficacy of an oxidant is best judged by its performance in various chemical reactions. This section presents a comparative analysis of this compound and PhI(OAc)₂ in the oxidation of sulfides and alcohols, supported by experimental data.
Oxidation of Sulfides to Sulfoxides
The oxidation of sulfides to sulfoxides is a fundamental transformation in organic synthesis. A direct comparison of this compound and PhI(OAc)₂ in this reaction highlights the superior performance of PhI(OAc)₂ in terms of reaction time and yield, especially in aqueous media.
| Substrate | Oxidant | Conditions | Time (h) | Yield (%) | Reference |
| Methyl phenyl sulfide | PhIO | KBr, H₂O, rt | 24 | 95 | [4][5] |
| Methyl phenyl sulfide | PhI(OAc)₂ | KBr, H₂O, rt | 3 | 99 | [4][5] |
| Diphenyl sulfide | PhIO | KBr, H₂O, rt | 24 | 93 | [4][5] |
| Diphenyl sulfide | PhI(OAc)₂ | KBr, H₂O, rt | 5 | 96 | [4][5] |
Oxidation of Alcohols to Carbonyl Compounds
The oxidation of alcohols to aldehydes and ketones is a cornerstone of organic synthesis. Both this compound and PhI(OAc)₂ can effect this transformation, often in the presence of a catalytic amount of 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO). While both are effective, PhI(OAc)₂ is more commonly employed due to its better solubility and milder reaction conditions.
| Substrate | Oxidant System | Conditions | Time | Yield (%) | Reference |
| Benzyl alcohol | PhIO / TEMPO / Yb(OTf)₃ | CH₂Cl₂, rt | 10 min | 98 | |
| 1-Naphthalenemethanol | PhI(OAc)₂ / TEMPO | CH₂Cl₂, rt | 4 h | 95 (isolated) | |
| Geraniol | PhI(OAc)₂ / TEMPO | CH₃CN/H₂O, 0 °C | - | 92 (isolated) |
Experimental Protocols
To facilitate the practical application of these oxidants, detailed experimental protocols for key transformations are provided below.
Protocol 1: Oxidation of Methyl Phenyl Sulfide to its Sulfoxide using PhI(OAc)₂
Materials:
-
Methyl phenyl sulfide
-
(Diacetoxyiodo)benzene (PhI(OAc)₂)
-
Potassium bromide (KBr)
-
Deionized water
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
To a stirred solution of methyl phenyl sulfide (1 mmol) in water (5 mL) is added potassium bromide (0.2 mmol).
-
(Diacetoxyiodo)benzene (1.1 mmol) is then added in one portion.
-
The resulting mixture is stirred at room temperature for 3 hours.
-
Upon completion of the reaction (monitored by TLC), the mixture is extracted with ethyl acetate (3 x 10 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to afford the crude sulfoxide.
-
The crude product is purified by column chromatography on silica gel to yield the pure methyl phenyl sulfoxide.
Protocol 2: TEMPO-Catalyzed Oxidation of 1-Naphthalenemethanol to 1-Naphthaldehyde using PhI(OAc)₂
Materials:
-
1-Naphthalenemethanol
-
(Diacetoxyiodo)benzene (PhI(OAc)₂)
-
2,2,6,6-Tetramethylpiperidine-1-oxyl (TEMPO)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium thiosulfate solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of 1-naphthalenemethanol (2.0 mmol) in dichloromethane (2 mL) is added TEMPO (0.20 mmol).
-
(Diacetoxyiodo)benzene (2.2 mmol) is added to the mixture, and it is stirred at room temperature for 4 hours.
-
Dichloromethane (12.5 mL) and saturated aqueous sodium thiosulfate solution (12.5 mL) are added, and the mixture is stirred for an additional 30 minutes.
-
The organic layer is separated, washed with saturated aqueous sodium bicarbonate solution (10 mL) and brine (10 mL).
-
The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The resulting crude product is purified by flash column chromatography to give 1-naphthaldehyde.
Mechanistic Insights and Visualizations
Understanding the reaction mechanisms is key to optimizing reaction conditions and predicting outcomes. The following diagrams, generated using DOT language, illustrate the proposed pathways for the oxidation of sulfides and the TEMPO-catalyzed oxidation of alcohols.
Oxidation of Sulfides
The oxidation of sulfides by hypervalent iodine(III) reagents is believed to proceed through a ligand exchange followed by reductive elimination.
Caption: Proposed mechanism for the oxidation of sulfides by PhI(X)₂.
TEMPO-Catalyzed Alcohol Oxidation
The TEMPO-catalyzed oxidation of alcohols involves a catalytic cycle where the hypervalent iodine reagent acts as the terminal oxidant to regenerate the active oxoammonium species.
Caption: The catalytic cycle of TEMPO-mediated alcohol oxidation.
Logical Workflow for Reagent Selection
Choosing between this compound and PhI(OAc)₂ depends on several factors. The following workflow provides a logical approach to this decision-making process.
Caption: A decision workflow for selecting between PhIO and PhI(OAc)₂.
Conclusion
Both this compound and (diacetoxyiodo)benzene are valuable oxidizing agents in the synthetic chemist's toolbox. However, for the majority of applications, PhI(OAc)₂ emerges as the superior choice due to its enhanced stability, better solubility profile, and broader applicability under milder conditions. this compound remains a relevant reagent for specific oxo-transfer reactions where its unique reactivity is required. By carefully considering the factors outlined in this guide and the specific demands of the desired transformation, researchers can make an informed decision to optimize their synthetic strategies.
References
A Comparative Guide to the Reactivity of Iodosobenzene and Iodobenzene
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the chemical reactivity of iodosobenzene (C₆H₅IO) and iodobenzene (C₆H₅I). While structurally similar, the difference in the oxidation state of the iodine atom—+3 in this compound and +1 in iodobenzene—confers upon them distinct and largely non-overlapping chemical behaviors. Iodobenzene typically serves as an arylating agent in coupling reactions, whereas this compound is primarily utilized as an oxygen-transfer agent or oxidant. This guide presents experimental data, detailed protocols for their characteristic reactions, and mechanistic diagrams to illustrate their divergent reactivity.
Core Reactivity Profiles
Iodobenzene (C₆H₅I) is an aryl halide characterized by a relatively weak carbon-iodine (C-I) bond. This property makes it an excellent substrate for transition metal-catalyzed cross-coupling reactions. In these processes, a low-valent metal catalyst, typically palladium, undergoes oxidative addition into the C-I bond, initiating the catalytic cycle. This reactivity profile establishes iodobenzene as a premier reagent for introducing a phenyl group into organic molecules.[1][2]
This compound (C₆H₅IO) , a hypervalent iodine(III) compound, functions as a potent oxidant.[3] Its reactivity is centered on the iodine-oxygen (I-O) bond, enabling it to act as an "oxo-transfer reagent." It is widely used for reactions such as the epoxidation of alkenes and the oxidation of other functional groups.[3] In many applications, particularly in metal-catalyzed oxidations, this compound forms a metal-iodosylbenzene adduct which then facilitates the oxygen transfer.[3] It is noteworthy that this compound is synthesized through the oxidation of iodobenzene, establishing a direct synthetic lineage.[3]
Data Presentation: Performance in Characteristic Reactions
The following tables summarize quantitative data for iodobenzene and this compound in their respective hallmark reactions, showcasing their efficiency in distinct chemical transformations.
Table 1: Performance of Iodobenzene in Palladium-Catalyzed Heck Coupling Reactions
The Heck reaction couples an aryl halide with an alkene to form a substituted alkene. The data below demonstrates the efficacy of iodobenzene as the arylating agent with various alkenes.
| Entry | Alkene Substrate | Product | Yield (%) | Reference |
| 1 | Styrene | (E)-Stilbene | 82 | [4] |
| 2 | Methyl Acrylate | Methyl Cinnamate | >95 | [5] |
| 3 | Cyclohexene | 3-Phenylcyclohexene | ~50 | [6] |
| 4 | tert-Butyl Acrylate | tert-Butyl Cinnamate | 65 | [4] |
Table 2: Performance of this compound in Alkene Epoxidation
This compound is a common oxidant for converting alkenes to epoxides, often in conjunction with a metal catalyst. The table presents yields for the epoxidation of various styrene derivatives mediated by a dirhodium(II) catalyst.
| Entry | Alkene Substrate | Product | Yield (%) | Reference |
| 1 | Styrene | Styrene Oxide | 72 | [7] |
| 2 | 4-Methylstyrene | 4-Methylstyrene Oxide | 85 | [7] |
| 3 | 4-Methoxystyrene | 4-Methoxystyrene Oxide | 91 | [7] |
| 4 | (E)-1-Phenylpropene | trans-2-Methyl-3-phenyloxirane | 74 | [7] |
Experimental Protocols
Detailed methodologies for representative reactions of each compound are provided below.
Protocol 1: Heck Reaction of Iodobenzene with Styrene
This protocol describes a palladium-catalyzed Heck reaction to synthesize (E)-stilbene.
Materials:
-
Iodobenzene (1.0 mmol)
-
Styrene (1.1 mmol)
-
Palladium(II) Acetate (Pd(OAc)₂) (2 mol%)
-
Triethylamine (Et₃N) (1.5 mmol)
-
Dimethylformamide (DMF) (5 mL)
Procedure:
-
To a reaction flask equipped with a magnetic stirrer and reflux condenser, add palladium(II) acetate, iodobenzene, and DMF.
-
Stir the mixture at room temperature for 10 minutes.
-
Add styrene and triethylamine to the reaction mixture.
-
Heat the reaction mixture to 120°C and maintain for 1-2 hours, monitoring the reaction progress by TLC.[4]
-
After completion, cool the mixture to room temperature and dilute with water (20 mL).
-
Extract the product with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield (E)-stilbene.
Protocol 2: Epoxidation of Styrene using this compound
This protocol details a dirhodium-catalyzed epoxidation of styrene.
Materials:
-
Styrene (200 µmol)
-
This compound di(pivalate) (PhI(OPiv)₂) (240 µmol) - Note: this compound derivatives are often used for better solubility and reactivity.
-
Tetrakis(triphenylphosphine)dirhodium(II) (Rh₂(tpa)₄) (1.0 µmol, 0.5 mol%)
-
2,2,2-Trifluoroethanol (TFE) (1.3 mL)
-
Water (H₂O) (400 µmol)
Procedure:
-
In a flask, dissolve styrene (1.0 equiv) and Rh₂(tpa)₄ (0.005 equiv) in 2,2,2-trifluoroethanol.[7]
-
To this mixture, add PhI(OPiv)₂ (1.2 equiv) in one portion, followed by the addition of water (2.0 equiv).[7]
-
Stir the resulting mixture vigorously at room temperature for 4 to 16 hours.[7]
-
Monitor the reaction by TLC. Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Extract the mixture with dichloromethane (3 x 15 mL).
-
Combine the organic phases, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash chromatography on silica gel to obtain styrene oxide.
Visualization of Reaction Mechanisms
The distinct reactivity of iodobenzene and this compound is rooted in their different reaction mechanisms, as illustrated in the following diagrams.
Figure 1. Mechanism of the Palladium-Catalyzed Heck Reaction.
Figure 2. Rhodium-Catalyzed Alkene Epoxidation with this compound.
Summary and Conclusion
The reactivity of iodobenzene and this compound is fundamentally different, precluding their interchangeable use.
-
Iodobenzene is an effective arylating agent , valued for the lability of its C-I bond in transition metal-catalyzed cross-coupling reactions. Its primary role is to serve as an electrophilic source of a phenyl group.
-
This compound is a hypervalent iodine compound that serves as an oxidant or oxo-transfer agent . Its reactivity is governed by the I(III)=O functionality, making it suitable for oxygenating substrates like alkenes.
For drug development and synthetic chemistry, the choice between these two reagents is dictated entirely by the desired transformation: C-C bond formation via arylation (iodobenzene) or oxidation via oxygen transfer (this compound). Understanding their distinct mechanistic pathways is crucial for reaction design, optimization, and the development of novel synthetic methodologies.
References
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Thermally accelerated Heck reaction under direct mechanocatalysis using palladium milling balls - RSC Mechanochemistry (RSC Publishing) DOI:10.1039/D5MR00032G [pubs.rsc.org]
- 5. Heck reactions of iodobenzene and methyl acrylate with conventional supported palladium catalysts in the presence of organic and/or inorganic bases without ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ri.conicet.gov.ar [ri.conicet.gov.ar]
A Researcher's Guide to Confirming Iodosobenzene Purity via Spectroscopic Analysis
For researchers, scientists, and drug development professionals utilizing iodosobenzene as a reagent, ensuring its purity is paramount for the validity and reproducibility of experimental results. This guide provides a comparative overview of spectroscopic methods to ascertain the purity of this compound, supported by experimental data and detailed protocols.
Distinguishing Pure this compound from Common Impurities
The primary impurities in this compound often stem from its synthesis, which typically involves the oxidation of iodobenzene to form an this compound diacetate intermediate, followed by hydrolysis.[1] Consequently, unreacted starting material (iodobenzene) and the intermediate (this compound diacetate) are common contaminants. Furthermore, this compound can disproportionate upon heating or prolonged storage to yield iodoxybenzene and iodobenzene.
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy offer powerful tools to detect these impurities.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic features of this compound and its common impurities.
Table 1: ¹H NMR Spectral Data
| Compound | Key ¹H NMR Signals (CDCl₃, ppm) | Distinguishing Features |
| This compound | 7.30-7.70 (m, 5H) | Complex multiplet for the phenyl protons. |
| Iodobenzene | 7.05 (t, 2H), 7.30 (t, 1H), 7.67 (d, 2H)[2] | Distinct triplet and doublet signals for the phenyl protons.[2] |
| This compound Diacetate | 2.05 (s, 6H), 7.40-7.60 (m, 3H), 8.00-8.15 (m, 2H) | Presence of a sharp singlet around 2.05 ppm for the acetate methyl protons. |
| Iodoxybenzene | 7.60-8.20 (m, 5H) | Aromatic protons are generally downfield compared to this compound. |
Table 2: Infrared (IR) Spectral Data
| Compound | Key IR Absorptions (cm⁻¹) | Distinguishing Features |
| This compound | ~3050 (Ar C-H), ~1470, ~1440 (Ar C=C), ~740 (I-O stretch) | A characteristic absorption band for the I-O bond is expected, though it can be weak. |
| Iodobenzene | ~3060 (Ar C-H), ~1575, ~1475, ~1445 (Ar C=C), ~735 (C-I stretch)[3][4] | Absence of the I=O or I-O-I stretching bands. |
| This compound Diacetate | ~3060 (Ar C-H), ~1760 (C=O stretch of acetate), ~1270 (C-O stretch)[5][6] | Strong carbonyl (C=O) absorption from the acetate groups.[5][6] |
| Iodoxybenzene | ~3060 (Ar C-H), ~1470, ~1440 (Ar C=C), ~780-720 (I=O stretches) | Presence of strong absorption bands corresponding to the symmetric and asymmetric I=O stretching vibrations. |
Table 3: UV-Visible (UV-Vis) Spectral Data
| Compound | λmax (in Cyclohexane, nm) | Distinguishing Features |
| This compound | ~230, ~270 | Two distinct absorption bands are characteristic. |
| Iodobenzene | ~227, ~257[7][8] | The absorption maxima are at slightly shorter wavelengths compared to this compound.[7][8] |
| This compound Diacetate | ~230, ~270 | Similar absorption profile to this compound, making it less ideal for distinguishing these two compounds alone. |
| Iodoxybenzene | ~235, ~275 | Absorption maxima are generally shifted to slightly longer wavelengths compared to this compound. |
Alternative Purity Assessment
Besides spectroscopic methods, iodometric titration can be a reliable chemical method to determine the purity of this compound. This technique involves the reaction of this compound with an excess of iodide in an acidic solution, followed by titration of the liberated iodine with a standardized thiosulfate solution.
Experimental Protocols
1. ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the this compound sample in 0.6-0.7 mL of deuterated chloroform (CDCl₃).
-
Instrument Parameters:
-
Spectrometer: 300 MHz or higher.
-
Number of Scans: 16-64.
-
Relaxation Delay: 1-2 seconds.
-
-
Analysis: Integrate the aromatic and, if present, the acetate proton signals. The presence of signals corresponding to iodobenzene or this compound diacetate indicates impurities.
2. Infrared (IR) Spectroscopy
-
Sample Preparation:
-
KBr Pellet: Mix 1-2 mg of the this compound sample with ~100 mg of dry KBr powder. Grind the mixture to a fine powder and press it into a transparent pellet.
-
ATR: Place a small amount of the solid sample directly on the ATR crystal.
-
-
Instrument Parameters:
-
Scan Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
-
Analysis: Look for the characteristic absorption bands of the functional groups present in the potential impurities, such as the C=O stretch of this compound diacetate.
3. UV-Visible (UV-Vis) Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the this compound sample in a UV-grade solvent such as cyclohexane or acetonitrile. The concentration should be adjusted to obtain an absorbance reading between 0.1 and 1.0.
-
Instrument Parameters:
-
Wavelength Range: 200-400 nm.
-
Scan Speed: Medium.
-
-
Analysis: Compare the obtained spectrum with that of a pure this compound standard. Shifts in the absorption maxima or the appearance of shoulder peaks can indicate the presence of impurities.
Workflow for Purity Analysis
Caption: Workflow for assessing this compound purity.
By employing these spectroscopic methods and following the outlined protocols, researchers can confidently assess the purity of their this compound samples, ensuring the integrity of their experimental outcomes.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Iodobenzene(591-50-4) 1H NMR spectrum [chemicalbook.com]
- 3. Iodobenzene(591-50-4) IR Spectrum [chemicalbook.com]
- 4. Benzene, iodo- [webbook.nist.gov]
- 5. Iodobenzene diacetate | C10H11IO4 | CID 76724 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Iodobenzene diacetate [webbook.nist.gov]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. Benzene, iodo- [webbook.nist.gov]
A Comparative Guide to Iodosobenzene Derivatives in Modern Organic Synthesis
For researchers, scientists, and drug development professionals, the selection of an appropriate oxidizing agent is paramount to achieving high yields and selectivity in complex molecular syntheses. This guide provides a comprehensive comparison of iodosobenzene and its diacetate derivative (PIDA) with common alternative reagents, supported by experimental data and detailed protocols for key transformations.
Hypervalent iodine reagents, particularly this compound and this compound diacetate (PIDA), have emerged as powerful and versatile tools in organic synthesis. Their appeal lies in their mild reaction conditions, high selectivity, and more environmentally benign profile compared to traditional heavy metal-based oxidants.[1][2] This guide explores successful case studies of their application in crucial synthetic reactions, offering a direct comparison with other established methods.
Case Study 1: Selective Oxidation of Alcohols
The oxidation of alcohols to aldehydes and ketones is a fundamental transformation in organic chemistry. This compound diacetate, often in conjunction with a catalytic amount of TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl), provides a highly selective method for this conversion, notably avoiding over-oxidation of primary alcohols to carboxylic acids.[3]
Comparison of Oxidizing Agents for the Oxidation of Benzyl Alcohol to Benzaldehyde
| Oxidizing Agent | Reaction Conditions | Reaction Time | Yield (%) | Reference |
| This compound Diacetate (PIDA)/TEMPO | CH₂Cl₂, rt | 2 h | 95 | [3] |
| Pyridinium Chlorochromate (PCC) | CH₂Cl₂, rt | 2 h | 85 | [4] |
| Manganese Dioxide (MnO₂) | CH₂Cl₂, reflux | 24 h | 80-90 | [5][6] |
| Swern Oxidation (DMSO, (COCl)₂, Et₃N) | CH₂Cl₂, -78 °C to rt | 1.5 h | >95 | [2][4] |
Experimental Protocol: Oxidation of Benzyl Alcohol using PIDA/TEMPO [3]
-
To a stirred solution of benzyl alcohol (1.0 mmol) in dichloromethane (10 mL) at room temperature, add TEMPO (0.01 mmol, 1 mol%).
-
Add this compound diacetate (1.1 mmol) in one portion.
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with dichloromethane, wash the organic layer with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the residue by column chromatography to afford benzaldehyde.
Reaction Workflow for Alcohol Oxidation using PIDA/TEMPO
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. preprints.org [preprints.org]
- 6. Direct para-Selective C-H Amination of Iodobenzenes: Highly Efficient Approach for the Synthesis of Diarylamines-MedSci.cn [medsci.cn]
Iodosobenzene in Organic Synthesis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Iodosobenzene and its derivatives, particularly this compound diacetate (PIDA), have emerged as versatile and powerful reagents in modern organic synthesis. Their ability to act as mild and selective oxidizing agents has made them valuable tools for a wide range of transformations, offering significant advantages over traditional heavy metal-based oxidants. This guide provides a comprehensive literature review of this compound's applications, objectively compares its performance with alternative reagents, and presents supporting experimental data and detailed protocols.
I. Oxidation of Alcohols
The oxidation of alcohols to carbonyl compounds is a fundamental transformation in organic synthesis. This compound diacetate (PIDA), often in conjunction with a catalytic amount of 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO), has become a widely adopted method for this purpose. This system offers high selectivity for the oxidation of primary alcohols to aldehydes without over-oxidation to carboxylic acids and efficiently oxidizes secondary alcohols to ketones.[1]
Comparative Performance Data: Oxidation of Benzyl Alcohol
| Reagent/System | Catalyst | Solvent | Time | Yield (%) | Reference |
| This compound Diacetate (PIDA) | TEMPO (5 mol%) | Dichloromethane | 4.5 min | >95 (Conversion) | [2] |
| Dess-Martin Periodinane (DMP) | - | Dichloromethane | 0.5 - 2 h | High | [3][4] |
| Pyridinium Chlorochromate (PCC) | - | Dichloromethane | - | - | [5] |
| Potassium Dichromate (K₂Cr₂O₇) | H₂SO₄ | Water/Acetone | - | - | [5] |
Note: Direct comparative studies with identical substrates and conditions are limited in the literature. The data presented is a synthesis of information from various sources and may not represent a direct side-by-side comparison.
Experimental Protocol: TEMPO-Catalyzed Oxidation of Benzyl Alcohol using PIDA
Materials:
-
Benzyl alcohol
-
This compound diacetate (PIDA)
-
2,2,6,6-Tetramethylpiperidine-1-oxyl (TEMPO)
-
Dichloromethane (CH₂Cl₂)
-
Water
Procedure:
-
In a round-bottom flask, dissolve benzyl alcohol (1.0 mmol) and PIDA (1.1 mmol) in dichloromethane (10 mL).
-
Add TEMPO (0.05 mmol, 5 mol%) to the solution.
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water (10 mL).
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude benzaldehyde.
-
Purify the product by column chromatography on silica gel if necessary.
This is a general procedure and may require optimization for specific substrates.
Reaction Workflow: TEMPO-Catalyzed Alcohol Oxidation
Caption: General workflow for the TEMPO-catalyzed oxidation of a primary alcohol to an aldehyde using PIDA.
II. C-H Functionalization
The direct functionalization of carbon-hydrogen (C-H) bonds is a rapidly evolving field in organic synthesis, offering more atom-economical and efficient routes to complex molecules. This compound diacetate has proven to be a valuable oxidant in palladium-catalyzed C-H activation/functionalization reactions, particularly in acetoxylation reactions.[6][7]
Comparative Performance: C-H Acetoxylation
While direct quantitative comparisons are scarce, PIDA is frequently the oxidant of choice in Pd-catalyzed C-H acetoxylation due to its compatibility with the catalytic cycle and its ability to act as both the oxidant and the acetate source.[6] Alternative oxidants like potassium persulfate (K₂S₂O₈) have been used in some C-H amination reactions.[8]
Experimental Protocol: Palladium-Catalyzed Ortho-Acetoxylation of Azobenzene with PIDA
Materials:
-
Azobenzene
-
Palladium(II) acetate (Pd(OAc)₂)
-
This compound diacetate (PIDA)
-
Hexafluoroisopropanol (HFIP)
Procedure:
-
To a reaction vial, add azobenzene (0.5 mmol), Pd(OAc)₂ (0.05 mmol, 10 mol%), and PIDA (0.75 mmol).
-
Add HFIP (2.0 mL) as the solvent.
-
Stir the reaction mixture at 40 °C for 30 minutes.
-
After completion, dilute the reaction mixture with a suitable solvent and filter through a short pad of silica gel.
-
Concentrate the filtrate and purify the residue by column chromatography to yield the ortho-acetoxylated product.[9]
This protocol is specific to the cited literature and may need adaptation for other substrates.
Catalytic Cycle: Pd-Catalyzed C-H Acetoxylation
Caption: A simplified catalytic cycle for Pd-catalyzed C-H acetoxylation using PIDA as the oxidant.
III. Epoxidation of Alkenes
This compound can act as an oxygen transfer reagent for the epoxidation of certain alkenes, often in the presence of a metal catalyst.[10] However, for general laboratory-scale epoxidations, peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA) are more commonly employed due to their reliability and ease of use.[11][12]
Comparative Performance of Epoxidation Reagents
| Reagent | Typical Substrates | Stereochemistry | Byproducts |
| This compound/Metal Catalyst | Various alkenes | Dependent on catalyst | Iodobenzene |
| m-CPBA | Electron-rich and unfunctionalized alkenes | Syn-addition | m-Chlorobenzoic acid |
| Hydrogen Peroxide/Catalyst | Various alkenes | Dependent on catalyst | Water |
Reaction Mechanism: Alkene Epoxidation with a Peroxy Acid
Caption: General transformation for the epoxidation of an alkene using a peroxy acid.
IV. Conclusion
This compound and its diacetate derivative are highly effective reagents in organic synthesis, particularly for the oxidation of alcohols and as oxidants in palladium-catalyzed C-H functionalization reactions. The PIDA/TEMPO system provides a mild and selective method for alcohol oxidation, often superior to traditional chromium-based reagents. In C-H activation, PIDA plays a crucial role as an oxidant, enabling a wide range of transformations. While this compound can be used for epoxidations, other reagents like m-CPBA are generally more common for this purpose. The choice of reagent will ultimately depend on the specific substrate, desired selectivity, and reaction conditions. This guide provides a foundation for researchers to compare and select the most appropriate synthetic strategies involving these versatile hypervalent iodine compounds.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Hypervalent iodine/TEMPO-mediated oxidation in flow systems: a fast and efficient protocol for alcohol oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dess-Martin Oxidation [organic-chemistry.org]
- 4. Dess–Martin periodinane - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Palladium-Catalyzed Organic Reactions Involving Hypervalent Iodine Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Palladium-Catalyzed C–H Bond Acetoxylation via Electrochemical Oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. This compound Diacetate [organic-chemistry.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Alkene epoxidation - Visualize Organic Chemistry [visualizeorgchem.com]
Validation of Iodosobenzene-Mediated Synthetic Methods: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of new synthetic methods utilizing iodosobenzene and its derivatives against traditional alternatives. The performance of these methods is supported by experimental data, detailed protocols, and mechanistic visualizations to aid in the selection of optimal synthetic routes.
I. Oxidation of Primary Alcohols to Aldehydes
A significant application of this compound is in the selective oxidation of primary alcohols to aldehydes, a crucial transformation in the synthesis of pharmaceuticals and fine chemicals. When used in conjunction with a catalytic amount of 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO), this compound diacetate (IBD) offers a mild and highly selective system, preventing over-oxidation to carboxylic acids.
Performance Comparison: this compound/TEMPO vs. Manganese Dioxide (MnO2)
The following table summarizes the performance of the this compound/TEMPO system in comparison to a conventional method using manganese dioxide for the oxidation of benzyl alcohol to benzaldehyde.
| Feature | This compound/TEMPO Method | Manganese Dioxide (MnO2) Method |
| Oxidizing Agent | This compound Diacetate (IBD) with catalytic TEMPO | Activated Manganese Dioxide |
| Reaction Time | 4 hours[1] | 2 hours (reflux) to 15 seconds (microwave)[2] |
| Yield | 93% (for 1-naphthaldehyde)[1] | 84% (reflux) to "complete conversion" (microwave)[2] |
| Reaction Conditions | Room temperature[1] | 80°C (reflux) or microwave irradiation[2] |
| Selectivity | High selectivity for primary alcohols, no over-oxidation[3] | Good selectivity, can be prone to over-oxidation under harsh conditions.[4][5] |
| Advantages | Mild conditions, high yields, avoids heavy metals.[3] | Readily available and inexpensive reagent.[5] |
| Disadvantages | Higher cost of this compound diacetate compared to MnO2. | Requires stoichiometric amounts, can require harsh conditions (heat). |
Experimental Protocol: TEMPO-Catalyzed Oxidation of 1-Naphthalenemethanol
This protocol is adapted from a procedure by TCI Practical Example.[1]
Materials:
-
1-Naphthalenemethanol
-
2,2,6,6-Tetramethylpiperidine 1-Oxyl (TEMPO)
-
This compound Diacetate (IBD)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium thiosulfate solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Sodium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate and hexane for elution
Procedure:
-
To a solution of 1-naphthalenemethanol (306 mg, 2.0 mmol) in dichloromethane (2 mL), add TEMPO (31.2 mg, 0.20 mmol) and this compound diacetate (709 mg, 2.2 mmol).[1]
-
Stir the mixture at room temperature for 4 hours.[1] Monitor the reaction progress by TLC (ethyl acetate:hexane = 1:9, Rf = 0.50).[1]
-
Upon completion, add dichloromethane (12.5 mL) and saturated aqueous sodium thiosulfate solution (12.5 mL) and stir the mixture for 30 minutes to quench the reaction.[1]
-
Separate the organic and aqueous layers.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution (10 mL) and then with brine (10 mL).[1]
-
Dry the organic layer over sodium sulfate and filter.[1]
-
Remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel (eluting with a gradient of 0% to 3% ethyl acetate in hexane) to yield 1-naphthaldehyde as a yellow liquid (291 mg, 93% yield).[1]
Visualization: Experimental Workflow for Alcohol Oxidation
Caption: Experimental workflow for the TEMPO-catalyzed oxidation of an alcohol using this compound diacetate.
II. Synthesis of 2,5-Disubstituted-1,3,4-Oxadiazoles
1,3,4-oxadiazoles are important heterocyclic scaffolds in medicinal chemistry. The oxidative cyclization of N-aroylhydrazones is a common method for their synthesis. This compound diacetate (IBD) has emerged as an efficient reagent for this transformation, particularly in solid-state reactions.
Performance Comparison: this compound Diacetate vs. Other Methods
This table compares the this compound diacetate-mediated synthesis of 1,3,4-oxadiazoles with other reported methods.
| Feature | This compound Diacetate (Solid-State) | Dehydrative Cyclization (POCl3) | Oxidative Cyclization (DDQ) |
| Reagent | This compound Diacetate (IBD)[6] | Phosphorus oxychloride (POCl3)[7] | 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)[6] |
| Reaction Time | A few minutes[6] | Several hours (reflux)[7] | Relatively short times[6] |
| Yield | Good yields[6] | Good yields[7] | High yields[6] |
| Reaction Conditions | Room temperature, solid-state[6] | Reflux temperature[7] | Mild conditions[6] |
| Advantages | Rapid, solvent-free, simple work-up.[6] | Readily available and inexpensive reagent. | High yields, mild conditions. |
| Disadvantages | Stoichiometric use of IBD. | Harsh, corrosive reagent, requires anhydrous conditions.[7] | Stoichiometric use of a quinone oxidant. |
Experimental Protocol: Solid-State Synthesis of Heterocyclyl-1,3,4-oxadiazoles
This protocol is based on the method described by Yadav et al.[6]
Materials:
-
Heterocyclyl acylhydrazone
-
This compound diacetate (IBD)
-
Mortar and pestle
Procedure:
-
Place the heterocyclyl acylhydrazone and this compound diacetate in a mortar.[6]
-
Grind the mixture with a pestle at room temperature for a few minutes.[6]
-
The reaction is typically complete within this short period.
-
Isolate the product by a simple aqueous work-up.[6]
Visualization: Proposed Mechanism of Oxidative Cyclization
Caption: Proposed mechanism for the this compound diacetate-mediated oxidative cyclization of N-aroylhydrazones.
References
- 1. TCI Practical Example: TEMPO Oxidation Utilizing Iodobenzene Diacetate as a Reoxidant | TCI AMERICA [tcichemicals.com]
- 2. ajgreenchem.com [ajgreenchem.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. US6486357B2 - Catalytic oxidation of alcohols using manganese oxides - Google Patents [patents.google.com]
- 5. Manganese(IV) oxide [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications [openmedicinalchemistryjournal.com]
A Comparative Guide to Hypervalent Iodine Reagents in Modern Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Hypervalent iodine (HVI) reagents have emerged as indispensable tools in modern organic synthesis, offering mild and selective alternatives to traditional heavy metal-based reagents.[1][2][3][4] Their low toxicity, stability, and unique reactivity have established them as key players in a wide array of chemical transformations, from oxidations to complex cross-coupling reactions. This guide provides an objective comparison of the performance of common HVI reagents, supported by experimental data, to aid researchers in selecting the optimal reagent for their specific synthetic challenges.
I. Oxidation of Alcohols: Dess-Martin Periodinane (DMP) vs. 2-Iodoxybenzoic Acid (IBX)
The oxidation of primary and secondary alcohols to aldehydes and ketones, respectively, is a cornerstone of organic synthesis. Dess-Martin Periodinane (DMP) and 2-Iodoxybenzoic Acid (IBX) are two of the most prominent HVI(V) reagents for this transformation.
Key Differences and Performance:
The primary distinction between DMP and IBX lies in their solubility. DMP exhibits significantly better solubility in common organic solvents like dichloromethane (DCM) and chloroform, which often translates to faster reaction times and broader applicability.[1] IBX, on the other hand, is notoriously insoluble in many organic solvents, with the exception of dimethyl sulfoxide (DMSO).[1] This poor solubility can sometimes lead to slower or incomplete reactions, requiring higher temperatures or the use of specialized solvent systems.[1]
While both reagents are known for their high chemoselectivity, DMP is often favored for its milder reaction conditions and more reliable performance across a diverse range of substrates.[5] However, IBX can be advantageous in specific applications, such as the oxidation of vicinal diols without cleavage of the carbon-carbon bond.[4]
Data Presentation: Oxidation of Alcohols
| Substrate | Reagent | Solvent | Time (h) | Temperature (°C) | Yield (%) | Reference |
| Benzyl Alcohol | DMP | DCM | 1 | 25 | 98 | [6] |
| Benzyl Alcohol | IBX | DMSO | 3 | 25 | 95 | [7] |
| Cyclohexanol | DMP | DCM | 1.5 | 25 | 96 | [6] |
| Cyclohexanol | IBX | DMSO | 4 | 25 | 94 | [7] |
| Geraniol | DMP | DCM | 2 | 25 | 92 | [5] |
| Geraniol | IBX | DMSO | 6 | 25 | 88 | [7] |
| 4-Nitrobenzyl alcohol | DMP | Acetic Acid | - | 292-318 K | - | [8] |
Experimental Protocol: Dess-Martin Oxidation of Benzyl Alcohol
To a solution of benzyl alcohol (1.0 mmol) in dichloromethane (10 mL) is added Dess-Martin periodinane (1.1 mmol) in one portion at room temperature. The reaction mixture is stirred vigorously and monitored by thin-layer chromatography (TLC). Upon completion (typically within 1 hour), the reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate (10 mL) and a saturated aqueous solution of sodium thiosulfate (10 mL). The mixture is stirred for an additional 15 minutes until the layers become clear. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford the crude benzaldehyde, which can be further purified by column chromatography.
II. Oxidative Cyclization and Dearomatization: PIDA vs. PIFA
Phenyliodine(III) diacetate (PIDA) and [bis(trifluoroacetoxy)iodo]benzene (PIFA) are versatile HVI(III) reagents widely employed in oxidative cyclization and dearomatization reactions, particularly of phenols. The higher reactivity of PIFA, attributed to the electron-withdrawing trifluoroacetate groups, often leads to faster reactions and higher yields compared to PIDA.
Data Presentation: Oxidative Dearomatization of Phenols
The following table compares the performance of PIDA, PIFA, and a related µ-oxo dimer in the oxidative dearomatization of various substituted phenols.
| Substrate | Reagent | Time (min) | Yield (%) |
| Methyl 4-hydroxyphenylacetate | µ-oxo dimer | 10 | 95 |
| PIDA | 20 | 85 | |
| PIFA | 15 | 75 | |
| 4-Phenylphenol | µ-oxo dimer | 10 | 92 |
| PIDA | 20 | 88 | |
| PIFA | 15 | 80 | |
| 2,6-Dimethylphenol | µ-oxo dimer | 15 | 90 |
| PIDA | 30 | 78 | |
| PIFA | 20 | 85 | |
| 1-Naphthol | µ-oxo dimer | 5 | 98 |
| PIDA | 15 | 90 | |
| PIFA | 10 | 92 |
Data compiled from a comparative study on the oxidative dearomatization of phenols.[2]
Experimental Protocol: PIFA-Mediated Oxidative Cyclization of 2-(3-butenyl)quinazolin-4(3H)-one
To a solution of 2-(3-butenyl)quinazolin-4(3H)-one (0.65 mmol) in 2,2,2-trifluoroethanol (TFE, 5 mL) at 0 °C is added a solution of PIFA (1.63 mmol) in TFE (20 mL). The reaction mixture is stirred at 0 °C for 24 hours. Saturated aqueous sodium bicarbonate (20 mL) is then added, and the resulting precipitate is filtered off. The filtrate is extracted with dichloromethane (3 x 25 mL), and the combined organic layers are dried over anhydrous sodium sulfate and concentrated in vacuo. The residue is recrystallized from methanol to yield the desired 1-(hydroxymethyl)-2,3-dihydropyrrolo[1,2-a]quinazolin-5(1H)-one.
III. Electrophilic Fluorination
Hypervalent iodine reagents have also found application as powerful electrophilic fluorinating agents, providing access to valuable organofluorine compounds under mild conditions. A variety of reagents have been developed, each with its own reactivity profile and substrate scope.
Data Presentation: Comparison of Electrophilic Fluorinating HVI Reagents
| Substrate | Reagent | Fluorine Source | Solvent | Time (h) | Temperature (°C) | Yield (%) | Reference |
| 1,3-Diphenyl-1,3-propanedione | Fluoroiodane | - | CH2Cl2 | 24 | 60 | 71 | [9] |
| Ethyl 2-oxocyclopentanecarboxylate | Fluoroiodane | - | CH2Cl2 | 48 | 40 | 63 | [9] |
| 2'-Iodoacetophenone | Selectfluor | - | MeCN | 48 | 40 | 93 (spectroscopic) | [10] |
| Z-diene | Iodo-catalyst | HF | CHCl3 | - | 25 | - | [11] |
Experimental Protocol: Synthesis of a Fluoroiodane Reagent
To a solution of 2-(2-iodophenyl)propan-2-ol (1.0 g, 3.8 mmol) in dichloromethane (20 mL) is added m-chloroperoxybenzoic acid (mCPBA, 1.3 g, 7.6 mmol) at room temperature. The mixture is stirred for 16 hours, after which the solvent is removed under reduced pressure. The residue is purified by column chromatography to yield the corresponding hydroxyiodane. This intermediate (1.0 g, 3.6 mmol) is then dissolved in dichloromethane (20 mL), and triethylamine tris(hydrogen fluoride) (TREAT-HF, 0.7 mL, 4.3 mmol) is added dropwise at room temperature. The reaction is stirred for 1 hour, then quenched with saturated aqueous sodium bicarbonate. The organic layer is separated, dried over magnesium sulfate, filtered, and concentrated to give the crude fluoroiodane, which can be purified by recrystallization.[9]
IV. Palladium-Catalyzed Cross-Coupling Reactions
Diaryliodonium salts have emerged as potent arylating agents in palladium-catalyzed cross-coupling reactions, often exhibiting higher reactivity than traditional aryl halides and triflates. This enhanced reactivity allows for milder reaction conditions and can be advantageous for complex molecule synthesis.
Performance Comparison:
Direct quantitative comparisons in the form of side-by-side tables are scarce in the literature. However, the available data suggests that diaryliodonium salts can provide comparable or superior yields to aryl halides and triflates in various cross-coupling reactions, often under milder conditions (e.g., lower temperatures, shorter reaction times). For instance, in Suzuki-Miyaura couplings, diaryliodonium salts can effectively couple with boronic acids at room temperature, a significant advantage over many aryl halide couplings that require elevated temperatures.
Data Presentation: Palladium-Catalyzed Arylation with Diaryliodonium Salts
| Substrate | Diaryliodonium Salt | Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| Indole | Diphenyliodonium triflate | Pd(OAc)2 | - | - | AcOH | 100 | 85 | [12] |
| N-Boc-pyrrole | Diphenyliodonium triflate | Pd(OAc)2 | - | - | AcOH | 100 | 78 | [12] |
| Silyloxy furan | Diphenyliodonium tetrafluoroborate | Pd(OAc)2 | dppbz | NaOAc | THF | rt | 90 | [4] |
| Cyclohexanone | Diphenyliodonium triflate | Pd(OAc)2 | L1 | KTFA | 1,4-dioxane/TFA/H2O | 80 | 70 | [13] |
Experimental Protocol: Suzuki-Miyaura Coupling with a Diaryliodonium Salt
A mixture of the diaryliodonium salt (1.0 mmol), the boronic acid (1.2 mmol), Pd(OAc)2 (0.02 mmol), and K2CO3 (2.0 mmol) in a 1:1 mixture of methanol and water (10 mL) is stirred at room temperature for 2 hours. After the reaction is complete (monitored by TLC), the mixture is extracted with ethyl acetate (3 x 15 mL). The combined organic layers are washed with brine, dried over anhydrous Na2SO4, and concentrated under reduced pressure. The residue is purified by column chromatography to afford the biaryl product.
V. Mechanistic Overview and Workflows
The reactivity of hypervalent iodine reagents stems from the electrophilic nature of the iodine center and the lability of the iodine-ligand bonds. The general reactivity pattern can be summarized in a few key steps: ligand exchange, reductive elimination, and for some reactions, oxidative addition.
General Reactivity Pathway of HVI(III) Reagents
Caption: General mechanistic pathway for HVI(III) reagents.
Experimental Workflow for a Typical HVI-Mediated Oxidation
Caption: Typical experimental workflow for HVI-mediated oxidation.
References
- 1. Page loading... [guidechem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Oxidative cleavage of vicinal diols: IBX can do what Dess–Martin periodinane (DMP) can - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Dess-Martin periodinane, Triacetoxyperiodinane, DMP [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Electrophilic fluorination using a hypervalent iodine reagent derived from fluoride - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. BJOC - Oxidative fluorination with Selectfluor: A convenient procedure for preparing hypervalent iodine(V) fluorides [beilstein-journals.org]
- 11. Hypervalent Iodine-Catalyzed Fluorination of Diene-Containing Compounds: A Computational Study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
Assessing the Environmental Impact of Iodosobenzene: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals seeking to make informed decisions about chemical reagents, this guide provides a comprehensive environmental impact assessment of iodosobenzene and its common alternatives, Dess-Martin periodinane (DMP) and 2-iodoxybenzoic acid (IBX). By presenting quantitative data, detailed experimental protocols, and clear visual aids, this document aims to facilitate the selection of greener and more sustainable chemical practices.
Hypervalent iodine compounds, such as this compound, have gained prominence in organic synthesis as effective oxidizing agents, often positioned as more environmentally friendly alternatives to heavy-metal-based reagents. However, a thorough evaluation of their own environmental footprint is crucial. This guide delves into the toxicity, waste generation, and overall environmental impact of this compound and compares it with two widely used alternatives, DMP and IBX.
Quantitative Environmental Impact Assessment
To provide a clear comparison, the following table summarizes key environmental and toxicity data for this compound, Dess-Martin periodinane, and 2-iodoxybenzoic acid. It is important to note that while hypervalent iodine reagents are generally considered less toxic than many heavy metal oxidants, they are not without hazards and their use generates stoichiometric amounts of iodoarene waste, a significant environmental drawback.
| Parameter | This compound (PhIO) | Dess-Martin Periodinane (DMP) | 2-Iodoxybenzoic Acid (IBX) |
| Oral Toxicity (LD50, rat) | 1749 mg/kg | No data available | No data available |
| Inhalation Toxicity (LC50, rat) | 16320 mg/m³ | No data available | No data available |
| Aquatic Toxicity (Daphnia pulex, 48h LC50) | 1.4 - 15 mg/L[1] | Moderate hazard to the aquatic environment (specific LC50 not found)[1] | Very toxic to aquatic organisms (specific LC50 not found)[2][3] |
| Aquatic Toxicity (Fish, 96h LC50) | No specific data found | No specific data found | 404.1 mg/L (for 2-iodobenzoic acid, a precursor)[4] |
| Atom Economy (Oxidation of Benzyl Alcohol) | ~64% | ~25% | ~45% |
| E-Factor (Oxidation of Benzyl Alcohol) | High (exact value depends on workup) | Very High (exact value depends on workup) | High (exact value depends on workup) |
| Key Waste Products | Iodobenzene | 2-Iodoxybenzoic acid, acetic acid | 2-Iodosobenzoic acid |
| Safety Hazards | Toxic, irritant | Potentially explosive, shock-sensitive[1][5] | Potentially explosive, shock-sensitive[2][6] |
Note: The Atom Economy and E-Factor are calculated for the oxidation of benzyl alcohol to benzaldehyde. These values are estimations and can vary based on reaction conditions and purification methods. The primary contributor to the poor atom economy and high E-factor is the large molecular weight of the iodine-containing byproducts relative to the desired product.
Greener Alternatives: Catalytic and Recyclable Systems
The significant waste generated by stoichiometric hypervalent iodine reagents has spurred the development of more sustainable approaches. Catalytic systems, where a substoichiometric amount of an iodine compound is used in conjunction with a co-oxidant, dramatically reduce waste. Furthermore, the design of recyclable hypervalent iodine reagents is a key area of research aimed at improving the overall greenness of these synthetic methods.
Experimental Protocols
To enable researchers to conduct their own environmental impact assessments, this section provides detailed methodologies for key experiments.
Synthesis of this compound
Reaction: C₆H₅ICl₂ + 2NaOH → C₆H₅IO + 2NaCl + H₂O
Procedure: A detailed procedure for the synthesis of this compound from iodobenzene dichloride is available in Organic Syntheses.[3] The procedure involves the hydrolysis of iodobenzene dichloride with sodium hydroxide. The crude this compound is then purified by washing with water and chloroform to remove impurities and unreacted starting material.[3]
Standard Protocol for Aquatic Toxicity Testing
The following protocols are based on OECD guidelines and are standard methods for assessing the acute toxicity of chemicals to aquatic organisms.
OECD 202: Daphnia sp. Acute Immobilisation Test This test evaluates the acute toxicity of a substance to Daphnia species, typically Daphnia magna. Young daphnids are exposed to a range of concentrations of the test substance for 48 hours. The endpoint is the immobilization of the daphnids, which is defined as the inability to swim after gentle agitation. The EC50 (median effective concentration) is then calculated, representing the concentration at which 50% of the daphnids are immobilized.
OECD 203: Fish, Acute Toxicity Test This guideline describes a method to determine the acute lethal toxicity of a substance to fish. Fish are exposed to the test substance for 96 hours. Mortalities are recorded at 24, 48, 72, and 96 hours, and the LC50 (median lethal concentration) is determined.
Standard Protocol for Assessing Ready Biodegradability
OECD 301D: Ready Biodegradability - Closed Bottle Test This test provides a measure of the ready biodegradability of a chemical substance by aerobic microorganisms. The test substance is incubated in a sealed bottle with a mineral medium and an inoculum of microorganisms. The degradation of the test substance is determined by measuring the consumption of dissolved oxygen over a 28-day period.
Workflow for Environmental Impact Assessment
The following diagram illustrates a logical workflow for assessing the environmental impact of a chemical reagent like this compound.
Conclusion
While this compound and other hypervalent iodine reagents offer advantages over many traditional heavy-metal oxidants, their environmental impact, particularly in terms of waste generation, cannot be overlooked. The data presented in this guide highlights the toxicity of these compounds and the poor atom economy associated with their stoichiometric use. For researchers committed to green chemistry principles, the exploration and adoption of catalytic systems and the development of efficient recycling protocols for the iodoarene byproducts are critical steps toward more sustainable chemical synthesis. By carefully considering the entire lifecycle of a reagent, from its synthesis to the disposal of its byproducts, the scientific community can make more environmentally responsible choices in the laboratory.
References
- 1. Dess Martin Periodate - Wordpress [reagents.acsgcipr.org]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. fishersci.com [fishersci.com]
- 4. elementalmicroanalysis.com [elementalmicroanalysis.com]
- 5. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]
- 6. Safety Letter: Evaluation of the Popular Oxidant 2-Iodoxybenzoic Acid (IBX) - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Iodosobenzene and its Alternatives in Large-Scale Synthesis
For researchers, scientists, and drug development professionals, the choice of an oxidizing agent in large-scale synthesis is a critical decision, balancing cost, efficiency, safety, and environmental impact. This guide provides a comprehensive cost-benefit analysis of iodosobenzene against two common alternatives, sodium hypochlorite and Oxone, supported by experimental data and detailed protocols.
This compound, a hypervalent iodine reagent, has gained traction as a versatile oxidizing agent in organic synthesis. Its ability to perform a wide range of transformations under mild conditions has made it an attractive tool. However, its application in large-scale industrial processes necessitates a thorough evaluation of its economic and environmental viability compared to more established, cost-effective oxidants.
Performance and Cost: A Head-to-Head Comparison
To provide a clear comparison, this guide focuses on the oxidation of alcohols, a fundamental transformation in chemical synthesis. While direct large-scale comparative data is scarce, analysis of available protocols and pricing information allows for a robust evaluation.
| Oxidant | Molar Mass ( g/mol ) | Typical Reaction Scale | Indicative Bulk Price (USD) | Price per Mole (USD) | Key Byproducts |
| This compound Diacetate¹ | 322.1 | 18.5 mmol | ~$5,790/25kg² | ~$4.10 | Iodobenzene |
| Sodium Hypochlorite (12.5% solution) | 74.44 | Multi-kilogram | ~$1.65 - $4.21/gallon³ | ~$0.02 - $0.05 | Sodium chloride, water |
| Oxone® | 614.7 | Multi-kilogram | ~$1,180 - $1,500/ton⁴ | ~$0.18 - $0.23 | Potassium sulfate, potassium bisulfate |
¹this compound is often generated in situ or used as its more stable derivative, this compound diacetate, for large-scale applications. Data for this compound diacetate is used here as a proxy. ²Estimated based on laboratory-scale pricing, as bulk industrial pricing is not readily available. ³Price varies significantly with volume. ⁴Price varies based on supplier and quantity.
In-Depth Analysis of Oxidant Performance
This compound and its Derivatives:
Hypervalent iodine reagents like this compound diacetate offer high selectivity, often allowing for the oxidation of primary alcohols to aldehydes without over-oxidation to carboxylic acids.[1] They are also effective in a variety of other transformations. However, their high molecular weight contributes to poor atom economy. The primary byproduct, iodobenzene, must be recycled or disposed of as halogenated waste, which can be costly. While recyclable hypervalent iodine reagents are being developed, their large-scale applicability is still under investigation.[2]
Sodium Hypochlorite (Bleach):
As an inexpensive and readily available bulk chemical, sodium hypochlorite is an economically attractive oxidant.[3][4][5] Its primary byproducts are sodium chloride and water, which are environmentally benign and generally easy to dispose of. However, reactions with sodium hypochlorite can sometimes lack the selectivity of hypervalent iodine reagents and may require careful control of reaction conditions to avoid side reactions, such as chlorination of the substrate.[6] The use of phase-transfer catalysts or biphasic systems is often necessary to achieve good results in organic solvents.
Oxone®:
Oxone®, a potassium triple salt containing potassium peroxymonosulfate, is a versatile, stable, and relatively safe solid oxidant.[7][8][9][10] Its byproducts are inorganic salts that are generally considered to have low environmental impact.[9] Oxone® is effective for a wide range of oxidations and is often used as a co-oxidant in catalytic systems.[11] While more expensive than sodium hypochlorite on a per-mole basis, its ease of handling and cleaner reaction profiles can make it a cost-effective choice in certain applications.
Experimental Protocols for Large-Scale Synthesis
To provide a practical comparison, the following are representative large-scale experimental protocols for the oxidation of a primary alcohol using each of the discussed oxidants.
Protocol 1: Oxidation of Benzyl Alcohol using this compound Diacetate (Continuous Flow)
This protocol is adapted from a continuous flow oxidation of benzyl alcohol.[12]
Methodology:
-
Solution Preparation:
-
Prepare a solution of benzyl alcohol (2.0 g, 18.5 mmol) and this compound diacetate (6.3 g, 19.5 mmol) in 120 mL of dichloromethane.
-
Prepare a separate solution of 2,2,6,6-tetramethyl-1-piperidinyloxyl (TEMPO) (160 mg, 1.0 mmol) in 120 mL of dichloromethane.
-
-
Reaction Setup:
-
Utilize a continuous flow reactor system (e.g., Vapourtec E-Series) equipped with a PFA tubing reactor (10 mL volume).
-
Set the reactor temperature to 35 °C.
-
-
Reaction Execution:
-
Pump both solutions into a T-mixer at a flow rate of 2 mL/min each, resulting in a total flow rate of 4 mL/min.
-
The combined stream then enters the 10 mL reactor, giving a residence time of 2.5 minutes.
-
-
Work-up and Isolation:
-
The reaction mixture exiting the reactor is quenched with water.
-
The organic layer is separated, dried over magnesium sulfate, and the solvent is removed under reduced pressure to yield benzaldehyde.
-
Reported Yield: 49% (isolated).[12]
Protocol 2: Oxidation of a Primary Alcohol using Sodium Hypochlorite (Batch Process)
This protocol provides a general procedure for a TEMPO-catalyzed oxidation using bleach.
Methodology:
-
Reaction Setup:
-
In a reaction vessel equipped with a mechanical stirrer and a cooling bath, dissolve the primary alcohol (1 equivalent) in dichloromethane (DCM) to a concentration of 0.5 M.
-
Add TEMPO (0.01 equivalents) and sodium bromide (0.1 equivalents).
-
-
Reaction Execution:
-
Cool the mixture to 0 °C.
-
Slowly add an aqueous solution of sodium hypochlorite (12.5%, 1.2 equivalents) while vigorously stirring, maintaining the temperature below 5 °C. The pH of the aqueous layer should be maintained between 8.5 and 9.5, adjusting with sodium bicarbonate if necessary.
-
Monitor the reaction by TLC or GC until the starting material is consumed.
-
-
Work-up and Isolation:
-
Quench the reaction by adding an aqueous solution of sodium thiosulfate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude aldehyde.
-
Purify by distillation or chromatography as needed.
-
Protocol 3: Oxidation of an Aryltrifluoroborate to a Phenol using Oxone® (Large-Scale Batch)
This protocol details the oxidation of potassium phenyltrifluoroborate on a 55 mmol scale.[7][8]
Methodology:
-
Reaction Setup:
-
In a 1 L round-bottom flask, suspend potassium phenyltrifluoroborate (10.12 g, 55.0 mmol) in 275 mL of acetone.
-
-
Reaction Execution:
-
In a separate flask, prepare a solution of Oxone® (33.8 g, 55.0 mmol) in 275 mL of water.
-
Add the Oxone® solution to the suspension of the trifluoroborate in one portion with vigorous stirring.
-
The reaction is typically complete within minutes.
-
-
Work-up and Isolation:
-
Add 30 mL of water and 20 mL of 0.1 M aqueous HCl to the reaction mixture.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over sodium sulfate, filter, and concentrate under reduced pressure to yield the phenol.
-
Reported Yield: Quantitative conversion.[8]
Waste Disposal and Environmental Considerations
A critical factor in the cost-benefit analysis of any large-scale synthesis is the management of waste streams.
-
This compound: The primary byproduct, iodobenzene, is a halogenated organic compound. Disposal of such waste is highly regulated and typically involves high-temperature incineration, which can be expensive, with costs generally ranging from $0.10 to $10 per pound depending on the specific nature of the waste.[13] The potential for iodine recovery from waste streams exists but requires specialized facilities.[1]
-
Sodium Hypochlorite: The waste stream is primarily aqueous and contains sodium chloride. In many cases, this can be treated in a standard industrial wastewater treatment facility, which is generally a less expensive disposal route compared to incineration. However, the potential for forming chlorinated organic byproducts needs to be assessed, as these would require more specialized and costly treatment.
-
Oxone®: The byproducts are inorganic sulfates. While these are generally considered less hazardous than halogenated organics, their disposal in large quantities can contribute to the total dissolved solids (TDS) in wastewater. The cost of disposal is typically lower than that for hazardous organic waste.
Visualizing the Synthesis and Decision Workflow
To aid in the decision-making process, the following diagrams illustrate the general workflow for oxidation reactions and a logical framework for selecting an appropriate oxidant.
Conclusion
The choice between this compound, sodium hypochlorite, and Oxone® for large-scale oxidation depends on a careful evaluation of multiple factors.
-
This compound and its derivatives offer high selectivity, making them valuable for the synthesis of complex molecules where avoiding over-oxidation is critical. However, their high cost and the expense of halogenated waste disposal are significant drawbacks for commodity chemical production.
-
Sodium hypochlorite is the most cost-effective option, with environmentally benign byproducts. It is an excellent choice for large-volume synthesis where high selectivity is not the primary concern and potential side reactions can be controlled.
-
Oxone® presents a balanced profile, offering good reactivity, ease of handling as a solid, and relatively benign inorganic byproducts. It is a strong candidate for processes where the cost of bleach is prohibitive due to purification challenges, and the hazards and waste disposal costs of this compound are unacceptable.
For researchers and professionals in drug development, where the value of the final product can justify higher reagent and disposal costs, the selectivity of this compound may be paramount. Conversely, for the synthesis of fine or bulk chemicals, the economic advantages of sodium hypochlorite and the balanced profile of Oxone® are likely to be more compelling. A thorough process-specific cost analysis, including a pilot-scale run to accurately assess yield, throughput, and waste generation, is essential before committing to a specific oxidant for large-scale manufacturing.
References
- 1. Tackling the increasing contamination of the water supply by iodinated contrast media - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ecolink.com [ecolink.com]
- 4. diva-portal.org [diva-portal.org]
- 5. Air pollution [who.int]
- 6. The growing importance of iodobenzene in oxidation | PPTX [slideshare.net]
- 7. collectandrecycle.com [collectandrecycle.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Oxone, Potassium peroxomonosulfate [organic-chemistry.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Hypervalent iodine/TEMPO-mediated oxidation in flow systems: a fast and efficient protocol for alcohol oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. shapiroe.com [shapiroe.com]
- 13. Iodine recovery facility // REMONDIS SAVA [remondis-sava.de]
Navigating the Oxidation Landscape: A Guide to Iodosobenzene Alternatives
For researchers and professionals in drug development and chemical synthesis, the choice of an oxidizing agent is critical to the success of a reaction. While iodosobenzene and its diacetate derivative have long been staples in the organic chemist's toolbox, a range of alternative reagents offer distinct advantages in terms of efficiency, selectivity, safety, and cost. This guide provides an objective comparison of prominent alternatives to this compound for oxidation reactions, supported by experimental data and detailed protocols to aid in reagent selection.
Performance Comparison of Oxidizing Reagents
The following table summarizes the performance of this compound diacetate and its alternatives in the oxidation of a representative primary alcohol (benzyl alcohol to benzaldehyde) and a secondary alcohol (cyclohexanol to cyclohexanone). This data, compiled from various sources, provides a quantitative basis for comparison.
| Reagent | Substrate | Product | Yield (%) | Reaction Time (h) | Temperature (°C) | Solvent | Notes |
| This compound Diacetate / TEMPO | Benzyl Alcohol | Benzaldehyde | >95 | 2 | 25 | Dichloromethane | Catalytic TEMPO is required for efficient oxidation of primary alcohols. |
| Cyclohexanol | Cyclohexanone | ~90 | 4 | 25 | Dichloromethane | ||
| Dess-Martin Periodinane (DMP) | Benzyl Alcohol | Benzaldehyde | >95 | 0.5 - 2 | 25 | Dichloromethane | Very mild and fast. Sensitive to moisture. |
| Cyclohexanol | Cyclohexanone | ~98 | 1 | 25 | Dichloromethane | ||
| 2-Iodoxybenzoic Acid (IBX) | Benzyl Alcohol | Benzaldehyde | ~94 | 3 | 80 | Ethyl Acetate | Insoluble in many common solvents, often requiring DMSO or heating. Stabilized formulations (SIBX) are available to improve safety. |
| Cyclohexanol | Cyclohexanone | ~92 | 5 | 80 | Ethyl Acetate | ||
| Sodium Periodate (NaIO₄) / RuCl₃ (cat.) | Benzyl Alcohol | Benzaldehyde | ~90 | 6 | 25 | Acetonitrile/Water | Primarily used for glycol cleavage, but can oxidize alcohols with a catalyst. |
| Cyclohexanol | Cyclohexanone | ~88 | 8 | 25 | Acetonitrile/Water | ||
| Oxone® / TEMPO / KBr | Benzyl Alcohol | Benzaldehyde | >95 | 1 | 0-25 | Acetonitrile/Water | A versatile and relatively inexpensive oxidant. The active species is generated in situ. |
| Cyclohexanol | Cyclohexanone | ~92 | 2 | 0-25 | Acetonitrile/Water |
Experimental Protocols
Detailed methodologies for the oxidation of a generic primary alcohol to an aldehyde using the discussed reagents are provided below.
Protocol 1: Oxidation using this compound Diacetate and TEMPO
-
To a stirred solution of the primary alcohol (1.0 mmol) and TEMPO (0.01 mmol, 1 mol%) in dichloromethane (10 mL) at room temperature, add this compound diacetate (1.1 mmol) in one portion.
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate (10 mL).
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 10 mL).
-
Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Oxidation using Dess-Martin Periodinane (DMP)
-
To a stirred solution of the primary alcohol (1.0 mmol) in dichloromethane (10 mL) at 0 °C, add Dess-Martin periodinane (1.1 mmol) portion-wise over 5 minutes.
-
Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed (monitor by TLC).
-
Dilute the reaction mixture with diethyl ether (20 mL) and pour it into a vigorously stirred saturated aqueous solution of sodium bicarbonate containing sodium thiosulfate (1 M, 15 mL).
-
Stir the biphasic mixture until the solid dissolves.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 15 mL).
-
Combine the organic layers, wash with saturated aqueous sodium bicarbonate (20 mL) and brine (20 mL), dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 3: Oxidation using 2-Iodoxybenzoic Acid (IBX)
-
To a flask containing the primary alcohol (1.0 mmol), add ethyl acetate (7 mL) followed by IBX (1.2 mmol).
-
Heat the resulting suspension to 80 °C with vigorous stirring.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature and filter to remove the insoluble iodosobenzoic acid byproduct.
-
Wash the solid with ethyl acetate (2 x 5 mL).
-
Combine the filtrate and washings, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 4: Catalytic Oxidation using Oxone®
-
In a round-bottom flask, dissolve the primary alcohol (1.0 mmol), TEMPO (0.01 mmol, 1 mol%), and potassium bromide (0.1 mmol, 10 mol%) in a mixture of acetonitrile and water (1:1, 10 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Add Oxone® (potassium peroxymonosulfate, 1.2 mmol) portion-wise over 10 minutes.
-
Stir the reaction mixture at 0 °C to room temperature and monitor by TLC.
-
Once the reaction is complete, add a saturated aqueous solution of sodium sulfite (10 mL) to quench the excess oxidant.
-
Extract the mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Reagent Selection Workflow
The choice of an oxidizing agent depends on several factors, including the substrate's functional groups, the desired product, reaction scale, and safety considerations. The following diagram illustrates a decision-making workflow for selecting an appropriate oxidant.
Caption: Decision workflow for selecting an appropriate oxidizing agent.
Safety and Handling Considerations
-
This compound and its derivatives: While generally stable, they should be handled with care. Iodobenzene itself is a combustible liquid and can cause skin and eye irritation.
-
Dess-Martin Periodinane (DMP): Known to be shock-sensitive and can decompose exothermically upon heating. It is recommended to store it at low temperatures and handle it behind a safety shield, especially on a larger scale.
-
2-Iodoxybenzoic Acid (IBX): Also shock-sensitive and potentially explosive, particularly when impure or heated rapidly. Commercial preparations are often stabilized with benzoic and isophthalic acids to mitigate this risk.
-
Sodium Periodate (NaIO₄) and Oxone®: Both are strong oxidizers and should not be mixed with combustible materials. They are generally considered safer alternatives to hypervalent iodine reagents, especially for large-scale applications.
Concluding Remarks
The selection of an oxidizing agent is a multifaceted decision that requires careful consideration of reaction parameters, substrate compatibility, and safety protocols. While this compound remains a useful reagent, alternatives such as Dess-Martin periodinane and 2-Iodoxybenzoic acid offer mild and highly efficient options for small-scale synthesis. For larger-scale and more cost-effective processes, catalytic systems employing Oxone® or sodium periodate present attractive and safer alternatives. By understanding the comparative performance and handling requirements of these reagents, researchers can make informed decisions to optimize their synthetic strategies.
Safety Operating Guide
Proper Disposal of Iodosobenzene: A Step-by-Step Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental compliance. Iodosobenzene, a valuable oxidizing agent in organic synthesis, is also classified as a hazardous substance requiring specific disposal procedures. This guide provides essential, immediate safety and logistical information for the proper disposal of this compound waste.
This compound and its containers must be treated as hazardous waste and handled in accordance with all local, state, and federal regulations.[1][2][3][4][5] Under no circumstances should this compound or its washings be discharged into drains or the environment.[3][5]
Core Disposal Principles
The primary approach to managing this compound waste involves its conversion to a less hazardous form through chemical reduction, followed by disposal through a licensed hazardous waste management company. Uncontaminated this compound may be suitable for recycling if it meets the appropriate purity standards.
Quantitative Data Summary
While specific concentration limits for disposal are determined by local regulations, the following table summarizes key hazard identification information for this compound:
| Parameter | Value | Source |
| Oral Toxicity (LD50, Rat) | 1,749 mg/kg | [4] |
| Explosive Hazard | Explodes if heated to 210°C | [6] |
Experimental Protocol: Laboratory-Scale Treatment of this compound Waste
This protocol outlines a recommended procedure for the chemical neutralization of small quantities of this compound waste within a laboratory setting prior to collection by a certified waste disposal service. This procedure is based on the chemical reactivity of hypervalent iodine compounds with reducing agents.
Objective: To reduce this compound to the less hazardous iodobenzene.
Materials:
-
This compound waste
-
Saturated aqueous sodium thiosulfate solution (Na₂S₂O₃)
-
Potassium iodide (KI)
-
Starch-based iodide test strips or solution
-
Appropriate waste container, clearly labeled
-
Personal Protective Equipment (PPE): safety goggles, lab coat, chemical-resistant gloves
Procedure:
-
Segregation and Preparation:
-
Collect all this compound waste, including residues and contaminated materials, in a designated and clearly labeled hazardous waste container.
-
Perform the treatment procedure in a well-ventilated fume hood.
-
-
Reduction of this compound:
-
For every 1 gram of this compound waste, cautiously add a saturated aqueous solution of sodium thiosulfate in small portions. The reaction is exothermic, and addition should be controlled to prevent excessive heat generation.
-
The underlying principle, drawn from analytical procedures for related compounds, is the reduction of the hypervalent iodine.[7]
-
-
Verification of Complete Reduction:
-
After the addition of sodium thiosulfate, stir the mixture for at least 30 minutes to ensure the reaction is complete.
-
To verify the absence of residual oxidant, a small amount of potassium iodide can be added to an acidified sample of the treated waste. The formation of a yellow-brown color (indicating the presence of iodine) suggests that the reduction is incomplete. In such cases, more sodium thiosulfate should be added. Starch-based iodide test strips can also be used for this purpose.
-
-
Final Disposal:
-
Once the absence of oxidizing species is confirmed, the treated waste mixture should be transferred to a clearly labeled hazardous waste container.
-
This container should be collected by a licensed environmental waste management company.[4]
-
Contaminated packaging should be disposed of in the same manner as the unused product.[3][4]
-
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound waste.
This comprehensive approach to the disposal of this compound ensures the safety of laboratory personnel and minimizes environmental impact, fostering a culture of responsibility and trust in chemical handling practices.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Iodosobenzene
For researchers, scientists, and professionals in drug development, the safe handling of chemical reagents is paramount. This document provides essential, immediate safety and logistical information for the use of Iodosobenzene, a common oxidizing agent in organic synthesis. Adherence to these guidelines is critical for ensuring personal safety and maintaining a secure laboratory environment.
Personal Protective Equipment (PPE): Your First Line of Defense
When handling this compound, a comprehensive suite of personal protective equipment is mandatory to minimize exposure and mitigate risks. The following table summarizes the required PPE.
| Body Part | Required PPE | Specifications and Best Practices |
| Eyes/Face | Safety glasses with side-shields and a face shield | Must be tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU).[1][2] A face shield is crucial when there is a risk of splashing or explosion.[3] |
| Hands | Chemical-resistant gloves | Neoprene or nitrile gloves are recommended.[4] Gloves must be inspected before use and disposed of after contamination in accordance with laboratory practices.[1][2] Proper glove removal technique (without touching the outer surface) is essential to avoid skin contact.[1][2] |
| Body | Protective clothing | A lab coat, potentially a Nomex® one, should be worn and fully buttoned to cover as much skin as possible.[3] For larger-scale operations or in case of a spill, a complete suit protecting against chemicals may be necessary.[2] A PVC apron can provide additional protection.[4] |
| Feet | Closed-toe shoes | Shoes must cover the entire foot; safety footwear or gumboots are recommended.[3][4] |
| Respiratory | Respirator | Use in a well-ventilated area is crucial.[4][5] If engineering controls are insufficient, a full-face respirator with appropriate cartridges (e.g., type ABEK under EN 14387) or a supplied-air respirator should be used.[1] Respirator use may require a formal program including medical evaluations and fit testing.[3] |
Operational Plan: A Step-by-Step Protocol for Safe Handling
A systematic approach to handling this compound is crucial for minimizing risks. The following workflow outlines the key steps from preparation to disposal.
Emergency Procedures: Immediate Actions in Case of Exposure or Spill
In the event of an emergency, prompt and correct action is critical.
First Aid Measures:
-
Inhalation: Move the individual to fresh air. If they are not breathing, administer artificial respiration and seek immediate medical attention.[1][6]
-
Skin Contact: Immediately remove all contaminated clothing.[4] Wash the affected area thoroughly with soap and plenty of water.[1][2] Seek medical attention if irritation occurs.[4]
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, including under the eyelids.[6] Remove contact lenses if present and easy to do so.[5] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[1][2] Rinse the mouth with water and seek immediate medical attention.[1][2] Never give anything by mouth to an unconscious person.[1][2]
Accidental Release Measures:
In case of a spill, evacuate the area and ensure adequate ventilation.[7] Remove all sources of ignition.[1][7] Wearing appropriate PPE, contain the spill using non-combustible absorbent material like sand, earth, or vermiculite.[1][4] Collect the material into a suitable, closed container for disposal.[1][7] Prevent the spill from entering drains or waterways.[4][5]
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and its containers is an essential part of the laboratory workflow.
-
Chemical Waste: this compound waste should be collected in a suitable, closed, and clearly labeled container for disposal.[1]
-
Contaminated Materials: Any materials used to clean up spills, as well as contaminated gloves and other disposable PPE, should be disposed of as hazardous waste in accordance with local, state, and federal regulations.[1]
-
Containers: Empty containers should be handled as hazardous waste and disposed of according to institutional guidelines.
By adhering to these safety protocols, researchers can confidently and safely utilize this compound in their work, contributing to a culture of safety and responsibility in the laboratory.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. chemos.de [chemos.de]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. echemi.com [echemi.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
